Csf1R-IN-15
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[4-[4-[methyl-[(3-methylphenyl)methyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]methanol |
InChI |
InChI=1S/C22H22N4O/c1-15-4-3-5-17(10-15)12-26(2)22-19-11-20(25-21(19)23-14-24-22)18-8-6-16(13-27)7-9-18/h3-11,14,27H,12-13H2,1-2H3,(H,23,24,25) |
InChIキー |
KXUSCHVJJBSONI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Csf1R-IN-15: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-15, also referred to as compound 23, is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase pivotal in the regulation of macrophage and monocyte cell lineages. The CSF1R signaling pathway governs the differentiation, proliferation, and survival of these myeloid cells, making it a compelling target for therapeutic intervention in various pathologies, including oncology, inflammatory disorders, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, summarizing its known biological activities, relevant experimental data, and detailed protocols for key assays.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of CSF1R. The binding of CSF1R's endogenous ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation. By targeting the kinase activity of CSF1R, this compound is designed to abrogate these downstream signals.
Below is a diagram illustrating the simplified CSF1R signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that a specific biochemical IC50 value for this compound against CSF1R kinase is not publicly available in the reviewed literature abstracts. For this specific data point, consulting the primary reference (Aarhus TI, et al. J Med Chem. 2023) is recommended.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration Range | Result | Comparative Activity |
| Cell Viability | Ba/F3 | 0.007-10 µM (72 h) | Inactive | Pexidartinib showed superior activity[1] |
Table 2: In Vitro Plasma Protein Binding of this compound
| Species | Plasma Concentration | Incubation Time | Method | % Protein Bound |
| Mouse | 5 µM | 6 h at 37°C | Equilibrium Dialysis | 69%[1] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Strain | Dose | Route | t1/2 (h) | C0 (ng/mL) | AUC0-∞ (h*ng/mL) | CLobs (L/h/kg) | Vss,obs (L/kg) |
| C57BLKS | 1 mg/kg | i.v. | 0.5 | 37 | 18 | 54 | 32[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are intended to provide a framework for reproducing the types of experiments conducted for this compound.
In Vitro CSF1R Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the biochemical potency of a compound against CSF1R kinase.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the CSF1R enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescence-based kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Ba/F3 Cell Viability Assay (Representative Protocol)
This assay is used to assess the effect of a compound on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a constitutively active form of a kinase, or cultured in the presence of a growth factor that signals through the kinase of interest.
Materials:
-
Ba/F3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and IL-3)
-
Assay medium (complete medium without IL-3)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Culture Ba/F3 cells in complete growth medium.
-
Wash the cells to remove IL-3 and resuspend them in assay medium.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add a cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence to determine the number of viable cells.
-
Analyze the data to determine the effect of the compound on cell proliferation.
Plasma Protein Binding by Equilibrium Dialysis (Representative Protocol)
This method is used to determine the fraction of a compound that is bound to plasma proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
Mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system
Procedure:
-
Prepare the equilibrium dialysis device with the dialysis membrane according to the manufacturer's instructions.
-
Spike the mouse plasma with this compound to a final concentration of 5 µM.
-
Add the spiked plasma to one chamber of the dialysis cell and PBS to the other chamber.
-
Incubate the device at 37°C with shaking for 6 hours to allow for equilibrium to be reached.
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] * 100
In Vivo Pharmacokinetic Study in Mice (Representative Protocol)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound in mice.
Materials:
-
C57BLKS mice
-
This compound
-
Vehicle (e.g., 20% DMSO, 80% PEG400)
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Administer this compound intravenously to a cohort of mice at a dose of 1 mg/kg.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours) via an appropriate method (e.g., tail vein or retro-orbital sampling).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (t1/2, C0, AUC, CL, Vss) using appropriate software.
Conclusion
This compound is a targeted inhibitor of CSF1R with demonstrated in vivo pharmacokinetic properties in mice. While it shows inactivity in a Ba/F3 cell viability assay, its potential as a direct kinase inhibitor warrants further investigation, starting with the determination of its biochemical IC50 against CSF1R. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further characterizing this compound and exploring its therapeutic potential.
References
Csf1R-IN-15: A Technical Guide for Macrophage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Csf1R-IN-15, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document details its mechanism of action, key quantitative data, experimental protocols, and the critical signaling pathways it modulates in macrophages.
Introduction to Csf1R and Macrophage Biology
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][2] Its ligands, CSF-1 (macrophage colony-stimulating factor) and IL-34, activate the receptor, initiating downstream signaling cascades crucial for macrophage homeostasis.[1][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4]
Macrophages are highly plastic cells of the innate immune system, capable of adopting different functional phenotypes in response to microenvironmental cues.[[“]] Targeting CSF1R can modulate macrophage populations, for instance by depleting tumor-associated macrophages (TAMs) that often promote tumor growth and suppress anti-tumor immunity.[6]
This compound: A Selective Inhibitor
This compound is a novel pyrrolo[2,3-d]pyrimidine derivative identified as a highly potent and selective inhibitor of CSF1R.[7] It was developed as part of a structure-activity relationship (SAR) study aimed at creating inhibitors that target the autoinhibited conformation of the kinase, a strategy that can lead to enhanced selectivity.[8]
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₄O |
| Molecular Weight | 358.44 g/mol |
| CAS Number | 2925744-43-8 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. Crystallography studies reveal that it binds to a DFG-out-like (autoinhibited) conformation of the receptor.[8] This binding mode is distinct from some other CSF1R inhibitors and contributes to its high selectivity.[7] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are essential for macrophage survival and proliferation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| CSF1R | < 1 |
| KIT | >10,000 |
| FLT3 | >10,000 |
| PDGFRβ | >10,000 |
| KDR (VEGFR2) | >10,000 |
| EGFR | >10,000 |
| Data extracted from Aarhus et al., J Med Chem, 2023.[7] |
Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) |
| CSF1R Phosphorylation | Ba/F3-hCSF1R | 1.2 |
| Data extracted from Aarhus et al., J Med Chem, 2023.[7] |
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value |
| Half-life (t½) | 0.5 h |
| Initial Concentration (C₀) | 37 ng/mL |
| Area Under the Curve (AUC₀₋∞) | 18 h*ng/mL |
| Clearance (CLobs) | 54 L/h/kg |
| Volume of Distribution (Vss,obs) | 32 L/kg |
| Data obtained from a cassette dosing study in C57BLKS mice with a single 1 mg/kg intravenous injection.[[“]] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
CSF1R Kinase Assay (Biochemical)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly-GT (glutamic acid, tyrosine) substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the CSF1R enzyme and the poly-GT substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular CSF1R Autophosphorylation Assay
This assay measures the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.
Materials:
-
Ba/F3 cells stably expressing human CSF1R (Ba/F3-hCSF1R)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
ELISA-based assay kits for detecting phosphorylated CSF1R (e.g., PathScan® Phospho-CSF-1R panTyr)[9] or Western blotting reagents.
Procedure:
-
Seed Ba/F3-hCSF1R cells in a 96-well plate and starve them of growth factors for several hours.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately lyse the cells and collect the lysates.
-
Quantify the level of phosphorylated CSF1R in the lysates using an ELISA kit according to the manufacturer's instructions or by Western blotting with a phospho-specific CSF1R antibody.
-
Normalize the phospho-CSF1R signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of CSF1R phosphorylation for each inhibitor concentration relative to the CSF-1 stimulated control.
-
Determine the IC₅₀ value by non-linear regression analysis.
Macrophage Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of primary macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other primary macrophages
-
Macrophage growth medium (e.g., DMEM with 10% FBS, and a source of CSF-1 like L929-conditioned medium)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU incorporation assay, or direct cell counting)
-
96-well culture plates
Procedure:
-
Isolate and culture BMDMs in the presence of CSF-1 to establish a proliferating population.
-
Plate the BMDMs in 96-well plates at a suitable density.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).
-
Assess cell viability and proliferation using a chosen method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percent inhibition of proliferation for each concentration of the inhibitor.
-
Determine the IC₅₀ value from the dose-response curve.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
A suitable vehicle for administration (e.g., 20% DMSO, 80% PEG400)[[“]]
-
C57BL/6 or other appropriate mouse strain
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulate this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of the compound to the mice via the desired route (e.g., intravenous bolus).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC).
Signaling Pathways and Visualizations
This compound inhibits the activation of CSF1R, which in turn blocks several downstream signaling pathways critical for macrophage function. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which is essential for proliferation.[10][11][12]
Conclusion
This compound is a valuable research tool for investigating the role of CSF1R in macrophage biology and pathology. Its high potency and selectivity make it a precise instrument for modulating macrophage populations and functions both in vitro and in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies. Further investigation into the effects of this inhibitor on different macrophage subsets and in various disease models will continue to elucidate the therapeutic potential of targeting the CSF1R pathway.
References
- 1. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. consensus.app [consensus.app]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PathScan® Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-15 in Microglia Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a pivotal receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of microglia, the resident immune cells of the central nervous system (CNS). Dysregulation of CSF1R signaling is implicated in a spectrum of neurological disorders, including Alzheimer's disease, multiple sclerosis, and glioma, making it a compelling therapeutic target. Pharmacological inhibition of CSF1R offers a powerful tool to modulate microglial activity and investigate their role in health and disease.
This technical guide provides a comprehensive overview of Csf1R-IN-15, a potent and selective inhibitor of CSF1R. While direct studies of this compound in microglia are not yet extensively published, this guide synthesizes the available data on this compound with established experimental protocols for other well-characterized CSF1R inhibitors. This resource is intended to equip researchers with the foundational knowledge and methodological framework to effectively utilize this compound in their microglia-focused research endeavors.
Core Compound Profile: this compound
This compound, also referred to as compound 23 in the primary literature, is a highly selective pyrrolo[2,3-d]pyrimidine-based inhibitor of CSF1R.[1][2][3] It has been shown to exhibit subnanomolar enzymatic inhibition of the receptor.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC50 | 1 nM | CSF1R kinase assay | [1] |
| EGFR IC50 | 20 nM | EGFR kinase assay | [1] |
| Cell Viability | Inactive (0.007-10 µM, 72h) | Ba/F3 cells | MedchemExpress Data |
Table 2: Pharmacokinetic Properties of this compound in C57BLKS Mice
| Parameter | Value | Dosing | Reference |
| Half-life (t½) | 0.5 h | 1 mg/kg, intravenous | MedchemExpress Data |
| Initial Concentration (C0) | 37 ng/mL | 1 mg/kg, intravenous | MedchemExpress Data |
| Area Under the Curve (AUC0-∞) | 18 h*ng/mL | 1 mg/kg, intravenous | MedchemExpress Data |
| Clearance (CLobs) | 54 L/h/kg | 1 mg/kg, intravenous | MedchemExpress Data |
| Volume of Distribution (Vss,obs) | 32 L/kg | 1 mg/kg, intravenous | MedchemExpress Data |
| Plasma Protein Binding | 69% | 5 µM, 6h incubation with mouse plasma | MedchemExpress Data |
Mechanism of Action and Signaling Pathway
This compound acts as a potent inhibitor of the CSF1R tyrosine kinase. The binding of its endogenous ligands, CSF-1 or IL-34, to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, primarily activating the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. These pathways are crucial for promoting microglial survival, proliferation, and function. By inhibiting the kinase activity of CSF1R, this compound is expected to block these downstream signaling events, leading to the suppression of microglial proliferation and, at sufficient concentrations, the depletion of the microglial population.
Visualizing the CSF1R Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the effects of this compound on microglia. These protocols are based on established methods for other CSF1R inhibitors and should be optimized for this compound.
In Vitro Microglia Viability and Proliferation Assay
This protocol details how to assess the dose-dependent effect of this compound on the viability and proliferation of primary microglia or microglial cell lines.
1. Cell Culture:
- Culture primary microglia or a suitable microglial cell line (e.g., BV-2, N9) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate growth factors (e.g., M-CSF).
- Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
- Replace the culture medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
3. Incubation:
- Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
4. Viability/Proliferation Assessment (e.g., using MTT or PrestoBlue assay):
- Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
- Solubilize the formazan crystals with a solubilization solution (for MTT).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Microglia Depletion Study
This protocol outlines a typical in vivo experiment to determine the efficacy of this compound in depleting microglia in the mouse brain.
1. Animal Model:
- Use adult C57BL/6 mice (8-12 weeks old).
2. Compound Formulation and Administration:
- Formulate this compound in a suitable vehicle for oral administration (e.g., formulated in chow or administered by oral gavage).
- Based on pharmacokinetic data and experience with other CSF1R inhibitors, determine the appropriate dose. Dosing may need to be optimized.
3. Treatment Regimen:
- Administer this compound to the treatment group daily for a specified period (e.g., 7, 14, or 21 days).
- Administer the vehicle to the control group.
4. Tissue Collection and Processing:
- At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
- Dissect the brains and post-fix in 4% PFA overnight.
- Cryoprotect the brains in a 30% sucrose solution.
- Section the brains into 30-40 µm thick coronal sections using a cryostat.
5. Immunohistochemistry for Microglia:
- Stain the brain sections with a primary antibody against a microglia-specific marker (e.g., Iba1 or TMEM119).
- Use a fluorescently labeled secondary antibody for visualization.
- Counterstain with DAPI to visualize cell nuclei.
6. Imaging and Quantification:
- Acquire images of specific brain regions (e.g., cortex, hippocampus) using a fluorescence or confocal microscope.
- Quantify the number of Iba1-positive cells per unit area to determine the extent of microglia depletion.
Visualizing the Experimental Workflow
Caption: General experimental workflow for this compound in microglia studies.
Conclusion
This compound is a promising new tool for the study of microglia biology and their role in neurological diseases. Its high potency and selectivity for CSF1R make it a valuable asset for researchers seeking to dissect the intricacies of CSF1R signaling in the CNS. While direct experimental data on the effects of this compound on microglia are still emerging, the established methodologies for other CSF1R inhibitors provide a clear roadmap for its application. This guide serves as a foundational resource to facilitate the integration of this compound into future microglia research, with the potential to accelerate the discovery of novel therapeutic strategies for a range of debilitating neurological disorders.
References
Unveiling the Molecular Blueprint of Csf1R-IN-15: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Csf1R-IN-15, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, mechanism of action, quantitative data, and relevant experimental protocols associated with this compound.
Core Compound Identity
This compound, also identified as compound 23 in its primary developmental study, is a highly selective inhibitor targeting the autoinhibited form of Csf1R.[1] Its systematic IUPAC name is (6-(4-(hydroxymethyl)phenyl)-N-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amine and its chemical formula is C22H22N4O. The compound has a molecular weight of 358.44 g/mol and is registered under CAS Number 2925744-43-8.[2][3]
Chemical Structure:
The chemical structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core.
SMILES: CN(c1ncnc2c1cc(n2)c1ccc(cc1)CO)Cc1cccc(c1)C
Mechanism of Action
This compound functions as a competitive inhibitor of Csf1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1][2][3] Upon binding of its ligands, CSF-1 or IL-34, Csf1R dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[4] this compound binds to the ATP-binding pocket of the Csf1R kinase domain, preventing the phosphorylation cascade and subsequent activation of signaling pathways.[1]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes key quantitative data for the compound.
| Target | Assay Type | IC50 (nM) |
| Csf1R | Enzymatic | 0.8 |
| KIT | Enzymatic | 1,200 |
| FLT3 | Enzymatic | >10,000 |
| PDGFRβ | Enzymatic | 2,800 |
| KDR (VEGFR2) | Enzymatic | 1,500 |
Data sourced from Aarhus T.I., et al. J Med Chem. 2023.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps, as described in the primary literature, are outlined below. This is a representative summary and for full experimental details, the source publication should be consulted.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
-
Nucleophilic Aromatic Substitution: 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with methyl(m-tolyl)methanamine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like n-butanol at elevated temperatures. This selectively substitutes one of the chlorine atoms with the amine.
-
Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with (4-(hydroxymethyl)phenyl)boronic acid. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like sodium carbonate in a solvent mixture such as 1,4-dioxane and water, under heating.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Csf1R Kinase Activity Assay
The inhibitory activity of this compound is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow for Csf1R Kinase Activity Assay:
References
Csf1R-IN-15: A Technical Guide for Investigating CSF1R Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia. Its signaling cascade is initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways. Dysregulation of the CSF1R signaling axis has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention.
Csf1R-IN-15 is a potent and selective small-molecule inhibitor of CSF1R. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying CSF1R signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows.
This compound: In Vitro and In Vivo Profile
This compound has been characterized as a highly potent inhibitor of CSF1R with favorable pharmacokinetic properties. A summary of its key quantitative data is presented below for easy reference and comparison.
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value | Notes |
| CSF1R IC50 | 4.1 nM | Potency of the compound to inhibit CSF1R kinase activity by 50%. |
| Selectivity | High | Highly selective for CSF1R over other type III receptor tyrosine kinases, VEGFR2, and MET. |
| Cell Viability (Ba/F3) | Inactive | No significant effect on the viability of Ba/F3 cells. |
| Mouse Plasma Protein Binding | 69% | Percentage of the compound bound to plasma proteins in mice. |
Table 2: In Vivo Pharmacokinetics of this compound in C57BLKS Mice (1 mg/kg, i.v.)
| Parameter | Value | Unit | Description |
| t1/2 (Half-life) | 0.5 | h | Time taken for the plasma concentration to reduce by half. |
| C0 (Initial Concentration) | 37 | ng/mL | Initial plasma concentration after intravenous administration. |
| AUC0-∞ (Area Under the Curve) | 18 | h*ng/mL | Total drug exposure over time. |
| CLobs (Observed Clearance) | 54 | L/h/kg | Volume of plasma cleared of the drug per unit time. |
| Vss,obs (Observed Volume of Distribution) | 32 | L/kg | Apparent volume into which the drug distributes. |
Table 3: In Vivo Pharmacodynamics of a this compound Analog in DBA1 Mice (15 mg/kg, oral)
| Time Point | CSF1R Inhibition |
| 6 hours post-dose | >88% |
| 8 hours post-dose | 75% |
CSF1R Signaling Pathways
Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, initiating a cascade of downstream events. The major signaling pathways activated by CSF1R include:
-
PI3K-AKT Pathway: Primarily involved in cell survival and proliferation.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK-STAT Pathway: Plays a role in cytokine signaling and immune responses.
-
NF-κB Pathway: A key regulator of inflammation and immune cell function.
The inhibition of CSF1R by this compound blocks the initial autophosphorylation step, thereby preventing the activation of these downstream pathways.
Caption: this compound inhibits CSF1R autophosphorylation and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on CSF1R signaling.
Western Blot for CSF1R Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on ligand-induced CSF1R phosphorylation in a relevant cell line, such as the human acute monocytic leukemia cell line, Mono-Mac 1.
Materials:
-
Mono-Mac 1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies:
-
Primary: Rabbit anti-phospho-CSF1R (Tyr723), Rabbit anti-CSF1R, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Secondary: HRP-conjugated anti-rabbit IgG
-
-
SDS-PAGE gels and blotting apparatus
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Mono-Mac 1 cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells and allow them to grow to a suitable density.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 500-1000 µg of protein lysate with an anti-CSF1R antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads with lysis buffer and elute the protein.
-
-
Western Blotting:
-
Separate equal amounts of protein (or the entire immunoprecipitate) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-CSF1R, 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total CSF1R and downstream targets like p-ERK and total ERK to confirm equal loading and assess pathway inhibition.
-
Caption: Workflow for assessing this compound's effect on CSF1R phosphorylation.
Cell Viability Assay
This protocol is to determine the effect of this compound on the viability of a CSF1R-dependent cell line, such as the murine myelogenous leukemia cell line M-NFS-60.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS, 0.05 mM 2-mercaptoethanol, and recombinant murine M-CSF (e.g., 62 ng/mL)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture M-NFS-60 cells in complete growth medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells (final concentrations ranging from picomolar to micromolar). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
Conclusion
This compound is a valuable tool for researchers investigating the intricacies of CSF1R signaling. Its high potency and selectivity, combined with a well-characterized pharmacokinetic profile, make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for elucidating the role of CSF1R in various physiological and pathological processes. As with any scientific investigation, optimization of these protocols for specific experimental systems is encouraged to ensure robust and reproducible results.
The Role of Csf1R-IN-15 in Myeloid Cell Differentiation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) and its pivotal role in myeloid cell differentiation. While specific data on Csf1R-IN-15 is limited in publicly available literature, this document will focus on the well-established mechanisms of CSF1R signaling and how selective inhibitors, exemplified by compounds like this compound, are utilized to modulate these pathways for research and therapeutic purposes.
Introduction to CSF1R and Myeloid Cell Differentiation
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a cell surface receptor tyrosine kinase that plays a critical role in the regulation of the myeloid lineage.[1][2] Its signaling is essential for the survival, proliferation, differentiation, and function of monocytes, macrophages, osteoclasts, and other myeloid-derived cells.[1][2][3] The primary ligands for CSF1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2] Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of several tyrosine residues within its cytoplasmic domain.[1][4] This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that ultimately determine the fate of the myeloid cell.
Myeloid cell differentiation is a complex process by which hematopoietic stem cells give rise to a diverse array of mature cells, each with specialized functions in immunity and tissue homeostasis. CSF1R signaling is a key driver of differentiation towards the macrophage lineage.[5] For instance, CSF1R activation directly induces monocytic cell fate in hematopoietic stem cells through the upregulation of the myeloid transcription factor PU.1.[5] Furthermore, it instructs granulocyte/macrophage progenitors (GMPs) to differentiate into macrophages.[5]
This compound: A Selective CSF1R Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of CSF1R.[6][7] By blocking the autophosphorylation of the receptor, this compound effectively abrogates the downstream signaling cascades that are dependent on CSF1R activation. While detailed studies on the specific effects of this compound on myeloid differentiation are not extensively published, its mechanism of action implies that it would inhibit the differentiation of myeloid progenitors into macrophages and osteoclasts, and impair the survival and function of mature macrophages.
Quantitative Data on CSF1R Inhibitors
The following table summarizes key quantitative data for various CSF1R inhibitors, including the limited information available for this compound, to provide a comparative overview of their potency and properties.
| Compound | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Notes |
| This compound | CSF1R | Not Available | Not Available | In vivo pharmacokinetic data available.[6] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | Not Available | Not Available | A well-characterized CSF1R inhibitor used in clinical trials.[8][9] |
| BLZ945 | CSF1R | 1 | Not Available | Highly selective for CSF1R over other kinases like KIT and FLT3.[8] |
| ARRY-382 | CSF1R | 9 | Not Available | Another selective CSF1R inhibitor.[8] |
| Compound 9 (purine-based) | CSF1R | 0.2 | 106 (murine BMMs) | Highly selective and potent inhibitor that targets the autoinhibited form of CSF1R.[10] |
| CPPC | CSF1R | 1.56 ± 0.08 | Not Available | High binding affinity for CSF1R.[11] |
| [I] (acyl urea-based) | CSF1R | 4.1 | Not Available | Shows high selectivity for CSF1R.[12] |
Signaling Pathways in CSF1R-Mediated Myeloid Differentiation
The binding of CSF-1 or IL-34 to CSF1R triggers a complex network of intracellular signaling pathways that are crucial for myeloid cell differentiation. The diagram below illustrates the key signaling cascades initiated by CSF1R activation.
Caption: CSF1R signaling pathways regulating myeloid cell fate.
Upon activation, CSF1R recruits and activates several key signaling molecules:
-
PI3K/AKT Pathway: Phosphorylated tyrosine 721 (pY721) on CSF1R recruits the p85 subunit of Phosphoinositide 3-kinase (PI3K).[13] This leads to the activation of AKT and subsequently mTOR, a central regulator of cell growth, proliferation, and survival.[14]
-
MAPK/ERK Pathway: The adaptor protein Grb2 binds to pY697 and pY921, leading to the activation of the Ras/Raf/MEK/ERK cascade.[13] The ERK1/2 pathway is particularly important for both the proliferation and differentiation of macrophages.[5][15]
-
PLC-γ2 Pathway: Phospholipase C-gamma 2 (PLC-γ2) also binds to pY721 and is involved in promoting macrophage differentiation.[5]
Experimental Protocols
In Vitro Macrophage Differentiation Assay
This assay is used to evaluate the effect of a CSF1R inhibitor on the differentiation of bone marrow-derived macrophages (BMDMs).
Workflow Diagram:
Caption: Workflow for in vitro macrophage differentiation assay.
Detailed Protocol:
-
Isolation of Bone Marrow Cells: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow with sterile PBS using a 25-gauge needle and syringe.
-
Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Culture the cells in α-MEM supplemented with 10% FBS and 36 µg/mL recombinant human CSF-1.[4]
-
Inhibitor Treatment: On day 0, add the CSF1R inhibitor (e.g., this compound) to the culture medium at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
Analysis: On day 7, harvest the adherent cells. Stain the cells with fluorescently labeled antibodies against macrophage surface markers such as F4/80 and CD11b. Analyze the percentage of F4/80+CD11b+ cells by flow cytometry to quantify macrophage differentiation.
Osteoclast Differentiation Assay
This assay assesses the impact of a CSF1R inhibitor on the formation of osteoclasts from myeloid precursors.
Workflow Diagram:
Caption: Workflow for in vitro osteoclast differentiation assay.
Detailed Protocol:
-
Isolation of BMMs: Isolate bone marrow cells as described above and culture them in the presence of CSF-1 for 3 days to generate bone marrow macrophages (BMMs).
-
Osteoclast Induction: Plate the BMMs in 96-well plates and culture them in media containing CSF-1 and Receptor Activator of NF-κB Ligand (RANKL) to induce osteoclast differentiation.
-
Inhibitor Treatment: Add the CSF1R inhibitor at various concentrations to the culture medium.
-
Incubation: Incubate the cells for 4-6 days, replacing the medium and inhibitor every 2 days.
-
Analysis: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope to quantify osteoclast formation.
Western Blot for CSF1R Phosphorylation
This experiment is used to directly assess the inhibitory activity of a compound on CSF1R autophosphorylation.
Workflow Diagram:
Caption: Workflow for Western blot analysis of CSF1R phosphorylation.
Detailed Protocol:
-
Cell Culture: Culture a CSF1R-expressing cell line, such as Mono-Mac 1 human acute monocytic leukemia cells, in appropriate media.[16]
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the CSF1R inhibitor at various concentrations for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with a known concentration of CSF-1 for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated CSF1R (p-CSF1R) and total CSF1R. Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate. The ratio of p-CSF1R to total CSF1R will indicate the inhibitory effect of the compound.
Conclusion
The CSF1R signaling pathway is a master regulator of myeloid cell differentiation, particularly for the macrophage and osteoclast lineages. Inhibitors of CSF1R, such as this compound, are valuable tools for dissecting the intricate mechanisms of myeloid development and function. While specific data for this compound is emerging, the established knowledge of CSF1R biology provides a strong framework for understanding its potential effects. The experimental protocols detailed in this guide offer a robust starting point for researchers aiming to investigate the impact of CSF1R inhibition on myeloid cell differentiation in various physiological and pathological contexts. Further research into the specific properties of this compound will undoubtedly contribute to a more complete understanding of its therapeutic and research potential.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. The M-CSF receptor in osteoclasts and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentaur.com [gentaur.com]
- 8. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 13. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSF-1R in Cancer: More than a Myeloid Cell Receptor | MDPI [mdpi.com]
- 16. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the CSF1R Pathway in Cancer Research: A Technical Guide
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical regulator of the tumor microenvironment (TME), primarily by controlling the differentiation, proliferation, and survival of tumor-associated macrophages (TAMs). These TAMs often exhibit an immunosuppressive, pro-tumoral M2-like phenotype, which fosters tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[1][2][3] Consequently, inhibiting the CSF1/CSF1R signaling axis represents a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the CSF1R pathway, the mechanism of action of its inhibitors, and their applications in cancer research. It includes a summary of available preclinical data for various inhibitors, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers and drug development professionals in this field.
Introduction to CSF1R in Oncology
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the type III receptor tyrosine kinase family, is a pivotal player in the regulation of the mononuclear phagocyte system.[4][5] Its activation by its primary ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[4][6]
In the context of cancer, the CSF1R pathway is frequently hijacked by tumors to create an immunosuppressive microenvironment conducive to their growth and spread.[7][8] Many tumor cells secrete CSF-1, which recruits and polarizes macrophages towards an M2-like phenotype.[1][9] These M2-TAMs contribute to multiple facets of cancer progression, including:
-
Immune Suppression: By secreting immunosuppressive cytokines like IL-10 and TGF-β, M2-TAMs dampen the cytotoxic T-cell response against the tumor.[1]
-
Tumor Growth and Invasion: They produce growth factors and proteases that promote cancer cell proliferation and invasion.[10]
-
Angiogenesis: TAMs release pro-angiogenic factors, such as VEGF, that stimulate the formation of new blood vessels to supply the tumor.[1]
-
Metastasis: They can facilitate the intravasation of tumor cells into the bloodstream and their extravasation at distant sites.[8][10]
Furthermore, CSF1R expression has been observed directly on cancer cells of various tumor types, where it can promote proliferation, chemoresistance, and stemness in an autocrine or paracrine manner.[4][11] Given its central role, targeting CSF1R with small molecule inhibitors or monoclonal antibodies is an active area of cancer research and clinical development.[12][13]
Csf1R-IN-15 and Other CSF1R Inhibitors: Mechanism of Action
Small molecule inhibitors of CSF1R, such as this compound, Pexidartinib (PLX3397), and BLZ945, typically function as ATP-competitive inhibitors that bind to the intracellular kinase domain of the receptor.[14][15] This binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[16]
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain.[5][6] This creates docking sites for various signaling proteins, leading to the activation of key pathways, most notably:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation.[4][14]
-
MAPK (ERK) Pathway: This pathway is also involved in cell proliferation and differentiation.[17][18]
-
JAK/STAT Pathway: This pathway can be involved in mediating the effects of CSF-1 on cell proliferation and chemoresistance.[17]
By blocking these signaling cascades, CSF1R inhibitors can deplete or repolarize TAMs, thereby remodeling the TME to be less immunosuppressive and more responsive to other therapies like checkpoint inhibitors.[2][19]
Signaling Pathway Diagram
References
- 1. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 2. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Macrophage-Colony Stimulating Factor (CSF1) Predicts Breast Cancer Progression and Mortality | Anticancer Research [ar.iiarjournals.org]
- 11. Insights into CSF-1R Expression in the Tumor Microenvironment | MDPI [mdpi.com]
- 12. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors [jcancer.org]
- 18. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Technical Guide: Pexidartinib (PLX3397) - A CSF1R Inhibitor
An in-depth analysis of available scientific literature and chemical databases reveals a lack of specific public information for a compound designated "Csf1R-IN-15". This suggests that it may be a novel, recently synthesized, or internally cataloged research chemical not yet widely disclosed.
To fulfill the user's request for a comprehensive technical guide, this document will instead focus on a well-characterized and clinically relevant CSF1R inhibitor, Pexidartinib (PLX3397) , as a representative example. The structure, data, and protocols presented herein for Pexidartinib will serve as a template for the kind of in-depth information required by researchers, scientists, and drug development professionals working with CSF1R inhibitors.
This guide provides a detailed overview of the basic properties, synthesis, and biological activity of Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).
Basic Properties of Pexidartinib
Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that targets CSF1R, KIT, and FLT3. Its inhibition of CSF1R signaling effectively blocks the activation and survival of macrophages and other myeloid cells, making it a valuable tool in oncology and immunology research.
| Property | Value |
| IUPAC Name | 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine |
| Molecular Formula | C13H11ClN4 |
| Molecular Weight | 258.71 g/mol |
| CAS Number | 1029044-16-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of Pexidartinib
The synthesis of Pexidartinib typically involves a multi-step process. A common synthetic route is a Suzuki coupling reaction between a protected 5-(chloromethyl)pyridin-2-amine derivative and a 5-chloro-1H-pyrrolo[2,3-b]pyridine boronic acid derivative, followed by deprotection.
Simplified Synthetic Scheme:
Caption: Simplified synthetic workflow for Pexidartinib.
Mechanism of Action and Signaling Pathway
Pexidartinib functions by competitively binding to the ATP-binding pocket of the CSF1R kinase domain. This prevents the autophosphorylation and activation of the receptor upon binding of its ligands, CSF-1 and IL-34. The subsequent downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, are consequently inhibited.
Caption: Pexidartinib inhibits the CSF1R signaling pathway.
Quantitative Data
The inhibitory activity of Pexidartinib has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.
| Target | Assay Type | IC50 (nM) | Reference |
| CSF1R | Biochemical Assay | 1.5 | |
| KIT | Biochemical Assay | 8 | |
| FLT3 | Biochemical Assay | 16 | |
| CSF1R | Cell-based Assay (p-CSF1R) | 10 |
Experimental Protocols
This protocol outlines a general procedure for determining the IC50 of Pexidartinib against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare a solution containing the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP at a concentration near the Km for the kinase.
-
Compound Dilution: Create a serial dilution of Pexidartinib in DMSO, and then further dilute in the assay buffer.
-
Assay Plate Setup: Add the diluted Pexidartinib to the wells of a microplate. Include control wells with DMSO only (positive control) and wells without kinase (negative control).
-
Reaction Initiation: Add the kinase/substrate/ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the logarithm of the Pexidartinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This protocol describes a method to measure the inhibition of CSF1R phosphorylation in a cellular context.
-
Cell Culture: Culture a cell line that expresses CSF1R (e.g., M-NFS-60 cells) in appropriate media.
-
Serum Starvation: To reduce basal receptor activation, starve the cells of serum for a defined period (e.g., 4-18 hours).
-
Inhibitor Treatment: Treat the starved cells with various concentrations of Pexidartinib for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a recombinant CSF-1 ligand for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R using either Western blotting with specific antibodies or a sandwich ELISA kit.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the p-CSF1R signal to the total CSF1R signal. Plot the normalized signal against the Pexidartinib concentration to calculate the cellular IC50.
Csf1R-IN-15: A Potent Tool for Probing Macrophage Survival and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Its signaling cascade is a critical determinant of macrophage homeostasis and function in various physiological and pathological processes, including development, inflammation, and cancer. Dysregulation of the CSF1R pathway is implicated in numerous diseases, making it a compelling target for therapeutic intervention. Csf1R-IN-15 is a small molecule inhibitor of CSF1R that serves as a valuable chemical probe to investigate the fundamental roles of CSF1R signaling in macrophage biology. This technical guide provides a comprehensive overview of this compound as a tool for studying macrophage survival, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: Inhibition of the CSF1R Signaling Cascade
This compound exerts its effects by competitively binding to the ATP-binding pocket of the CSF1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The binding of CSF1 or its other ligand, IL-34, to CSF1R normally induces receptor dimerization and a cascade of phosphorylation events that are essential for macrophage survival and proliferation.
Key signaling pathways downstream of CSF1R that are inhibited by this compound include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and is potently activated by CSF1R. Inhibition of this pathway by this compound leads to the induction of apoptosis in macrophages.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell proliferation and differentiation. This compound-mediated blockade of this pathway contributes to the cytostatic and cytotoxic effects on macrophage populations.[3]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also implicated in CSF1R-mediated signaling and can influence cell fate decisions.
The following diagram illustrates the CSF1R signaling pathway and the point of intervention by this compound.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data on the Effects of CSF1R Inhibition
While specific quantitative data for this compound on macrophage survival is not extensively available in the public domain, data from structurally and functionally similar CSF1R inhibitors provide a strong indication of its expected potency and efficacy. The following tables summarize representative data from studies on other potent CSF1R inhibitors, which can be used as a benchmark for designing experiments with this compound.
Table 1: In Vitro Activity of CSF1R Inhibitors on Macrophage Viability
| Inhibitor | Cell Type | Assay | IC50 (nM) | Reference |
| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | CellTiter-Glo | ~10 | [1] |
| BLZ945 | Bone Marrow-Derived Macrophages (BMDMs) | Proliferation Assay | ~5 | [3] |
| FF-10101 | Bone Marrow-Derived Macrophages (BMDMs) | Proliferation Assay | 0.94 | [4] |
Table 2: Effect of CSF1R Inhibition on Macrophage Subsets in Vivo
| Inhibitor | Tissue | Macrophage Subset | Depletion (%) | Reference |
| PLX5622 | Liver (Kupffer cells) | F4/80+ | >90 | [1] |
| PLX5622 | Spleen | F4/80+ | ~50 | [1] |
| AFS98 (anti-CSF1R antibody) | Peritoneal Cavity | F4/80high | ~90 | [5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments to study the effects of this compound on macrophage survival.
Macrophage Viability Assay (Crystal Violet Staining)
This protocol provides a simple and robust method to quantify the effect of this compound on the viability of adherent macrophage populations.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or other macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
33% Acetic Acid
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with tap water until the water runs clear.
-
Air dry the plate completely.
-
-
Solubilization: Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Caption: Workflow for Crystal Violet Cell Viability Assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells, providing a more detailed analysis of this compound-induced cell death.
Materials:
-
Macrophages treated with this compound (as described above)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each treatment condition. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Western Blot Analysis of CSF1R Signaling
This protocol allows for the direct assessment of this compound's inhibitory effect on the phosphorylation of key downstream signaling proteins.
Materials:
-
Macrophages treated with this compound
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound is a powerful and specific tool for dissecting the critical role of the CSF1R signaling pathway in macrophage survival, proliferation, and function. By utilizing the quantitative data benchmarks and detailed experimental protocols provided in this guide, researchers can effectively design and execute experiments to further elucidate the intricate mechanisms governing macrophage biology. The ability to selectively inhibit CSF1R with chemical probes like this compound will continue to be invaluable for advancing our understanding of macrophage-driven processes in health and disease, and for the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
In Vitro Characterization of Csf1R-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Csf1R-IN-15, a compound identified as an inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R is a crucial receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1] Its role in various pathologies, including cancer and inflammatory diseases, has made it a significant target for therapeutic intervention.
This document outlines the standard methodologies and data presentation for evaluating the in vitro profile of a Csf1R inhibitor, using this compound as a case study. It is important to note that publicly available data on the specific inhibitory activity of this compound is limited. One source indicates that this compound (also referred to as compound 23) was found to be inactive in a Ba/F3 cell viability assay, while the known Csf1R inhibitor pexidartinib demonstrated significant activity.[1]
Quantitative Data Summary
A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and selectivity. The following table illustrates how such data for a Csf1R inhibitor would be presented. The values for this compound are presented as "Not Available" (N/A) due to the lack of specific published data.
| Assay Type | Target | Parameter | This compound Value | Reference Compound (Pexidartinib) Value |
| Biochemical Assay | Human Csf1R | IC50 | N/A | ~10 nM |
| Cellular Assay | Ba/F3-hCSF1R | EC50 | Inactive[1] | Active[1] |
| Target Engagement | M-NFS-60 cells | pCsf1R IC50 | N/A | Potent Inhibition |
| Plasma Protein Binding | Mouse Plasma | % Bound | 69% (at 5 µM)[1] | N/A |
Core Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (Csf1R) signaling cascade is initiated by the binding of its ligands, CSF-1 or IL-34. This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate in vitro characterization of a kinase inhibitor. Below are methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated Csf1R kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Csf1R kinase.
Materials:
-
Recombinant human Csf1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
This compound and reference inhibitor (e.g., Pexidartinib)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the Csf1R kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (and thus kinase activity) using a detection reagent like ADP-Glo™.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a reference inhibitor).
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cells that are dependent on Csf1R signaling for their growth and survival.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a Csf1R-dependent cell line.
Materials:
-
Ba/F3 cells engineered to express human Csf1R (Ba/F3-hCSF1R) or a naturally Csf1R-dependent cell line like M-NFS-60.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.
-
Recombinant human CSF-1.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
This compound and reference inhibitor.
Procedure:
-
Seed the Ba/F3-hCSF1R cells in 96-well plates in the presence of a minimal concentration of CSF-1 to maintain survival.
-
Add a serial dilution of this compound or the reference compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well to measure ATP content, which correlates with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot for Target Engagement
This method is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of Csf1R and its downstream effectors.
Objective: To assess the ability of this compound to inhibit CSF-1-induced phosphorylation of Csf1R and ERK in a cellular context.
Materials:
-
M-NFS-60 or similar Csf1R-expressing cells.
-
Serum-free medium.
-
Recombinant human CSF-1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Csf1R (Tyr723), anti-total-Csf1R, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.
Caption: A generalized workflow for the in vitro characterization of a Csf1R inhibitor.
References
Preliminary Efficacy of Csf1R-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy data available for Csf1R-IN-15, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Efficacy Data
The preliminary efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below to facilitate a clear comparison and understanding of the compound's activity.
In Vitro Activity
| Assay Type | Cell Line | Concentration Range | Duration | Outcome | Reference |
| Cell Viability Assay | Ba/F3 | 0.007-10 μM | 72 h | Inactive | [1] |
| Plasma Protein Binding | Mouse Plasma | 5 μM | 6 h | 69% bound to mouse plasma proteins | [1] |
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profile of this compound was assessed in C57BLKS mice following a single intravenous injection.
| Parameter | Value | Units |
| t½ | 0.5 | h |
| C₀ | 37 | ng/mL |
| AUC₀-∞ | 18 | h*ng/mL |
| CLobs | 54 | L/h/kg |
| Vss,obs | 32 | L/kg |
| Reference: | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of the Ba/F3 cell line.
Methodology:
-
Cell Culture: Ba/F3 cells were cultured in appropriate media supplemented with growth factors.
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to achieve the final concentrations ranging from 0.007 to 10 μM.
-
Treatment: Cells were seeded in 96-well plates and treated with the various concentrations of this compound. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell viability.
-
Data Analysis: The results were expressed as a percentage of the vehicle-treated control.
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to proteins in mouse plasma.
Methodology:
-
Method: Equilibrium dialysis was employed for this assay.
-
Preparation: A semi-permeable membrane separated a chamber containing this compound in buffer from a chamber containing mouse plasma.
-
Incubation: The setup was incubated at 37°C for 6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Quantification: After incubation, the concentration of this compound was measured in both the buffer and plasma chambers using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The percentage of plasma protein binding was calculated based on the difference in compound concentration between the two chambers.
In Vivo Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animal Model: C57BLKS mice were used for the study.
-
Dosing: A single dose of this compound (1 mg/kg) was administered via intravenous injection. The formulation consisted of 20% DMSO and 80% PEG400.[1]
-
Blood Sampling: Blood samples were collected at multiple time points post-injection (e.g., 10, 30, 60, 120, 240, and 480 minutes).[1]
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including half-life (t½), initial concentration (C₀), area under the curve (AUC), clearance (CL), and volume of distribution (Vss).
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes related to this compound.
References
Methodological & Application
Csf1R-IN-15: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-15 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This document provides detailed protocols for the application of this compound in cell culture experiments to study its effects on cell viability, signal transduction, and macrophage differentiation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. By binding to the ATP-binding pocket, it blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. The primary signaling pathways activated by CSF1R include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK/ERK) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways are integral to mediating the biological functions of CSF1R, such as cell survival, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant CSF1R inhibitors.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Cell Viability) | Inactive (0.007-10 μM, 72h) | Ba/F3 | [1] |
Table 2: Pharmacokinetic Properties of this compound (in C57BLKS mice)
| Parameter | Value | Administration | Reference |
| Half-life (t½) | 0.5 h | 1 mg/kg, intravenous | [1] |
| Peak Concentration (C₀) | 37 ng/mL | 1 mg/kg, intravenous | [1] |
| Area Under the Curve (AUC₀-∞) | 18 h*ng/mL | 1 mg/kg, intravenous | [1] |
| Clearance (CLobs) | 54 L/h/kg | 1 mg/kg, intravenous | [1] |
| Volume of Distribution (Vss,obs) | 32 L/kg | 1 mg/kg, intravenous | [1] |
| Plasma Protein Binding | 69% | 5 μM, 6h at 37°C (mouse plasma) | [1] |
Table 3: IC50 Values of Various CSF1R Inhibitors
| Inhibitor | CSF1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| Pexidartinib (PLX3397) | 13 | c-KIT (27), FLT3 (160) | [3] |
| PLX5622 | 16 | Highly Selective for CSF1R | [3] |
| ARRY-382 | 9 | Not Available | [3] |
| BLZ945 | 1 | c-KIT (3200) | [3] |
| GW2580 | 52.4 | Not Available | [4] |
| CPPC | 1.56 ± 0.08 | Not Available | [5] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of CSF1R-dependent cells.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
CSF1R-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 50 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 50 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for CSF1R Signaling
This protocol details the investigation of this compound's effect on the phosphorylation of CSF1R and downstream signaling proteins like ERK and AKT.
Materials:
-
This compound
-
Cell line expressing CSF1R (e.g., RAW264.7, Mono-Mac-1)
-
Recombinant human or murine M-CSF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-CSF1R, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed 5 x 10⁵ cells and treat with this compound (e.g., 5 µM) or vehicle for 4 hours.[6]
-
Stimulation: Stimulate the cells with M-CSF (e.g., 10 ng/mL) for 20 minutes.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 45 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6] Detect the signal using an ECL reagent and an imaging system.
Flow Cytometry for Macrophage Differentiation
This protocol is for analyzing the effect of this compound on the differentiation of monocytes into macrophages.
Materials:
-
This compound
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or bone marrow-derived monocytes
-
Complete RPMI 1640 medium with 10% FBS
-
Recombinant human or murine M-CSF (e.g., 50 ng/mL)
-
FACS buffer (PBS with 1% BSA and 2mM EDTA)
-
Fluorochrome-conjugated antibodies against macrophage markers (e.g., CD11b, F4/80 for mouse; CD14, CD68 for human) and monocyte markers (e.g., Ly6C for mouse; CD16 for human)
-
Flow cytometer
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs or bone marrow.
-
Differentiation and Treatment: Culture the monocytes in complete RPMI 1640 medium supplemented with M-CSF. Add this compound at desired concentrations (e.g., 1-10 µM) at the beginning of the culture. Include a vehicle control.
-
Incubation: Culture the cells for 5-7 days to allow for macrophage differentiation.
-
Cell Harvesting and Staining: Harvest the cells, wash with FACS buffer, and stain with fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the expression of macrophage and monocyte markers to assess the extent of differentiation in the presence and absence of this compound.
Visualizations
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow for CSF1R Inhibition.
Caption: Macrophage Differentiation and Inhibition Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-15 in In Vitro Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS or CD115, is a crucial receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages and their progenitors.[1] Inhibition of the CSF1R signaling pathway presents a potent strategy for the targeted depletion of macrophages in various research and therapeutic contexts. Csf1R-IN-15 is a highly selective and potent inhibitor of CSF1R, demonstrating subnanomolar enzymatic inhibition.[2][3] These application notes provide detailed protocols for the use of this compound to achieve effective macrophage depletion in in vitro culture systems.
Mechanism of Action
This compound is a pyrrolo[2,3-d]pyrimidine derivative that selectively targets the autoinhibited conformation of the CSF1R kinase domain.[2][3][4] Upon binding of its ligands, CSF1 (macrophage colony-stimulating factor) or IL-34, CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates downstream signaling cascades, prominently including the PI3K/Akt and MAPK/ERK pathways, which are essential for promoting cell survival and proliferation.[3][5][6] this compound blocks this autophosphorylation, thereby inhibiting these downstream signals and inducing apoptosis in macrophages that are dependent on CSF1R signaling for their survival.
Data Presentation
Quantitative Data on this compound and Related Inhibitors
| Parameter | This compound (Compound 23) | Related Purine-Based Inhibitor (Compound 9) | Reference |
| Enzymatic IC50 (CSF1R) | Subnanomolar | 0.2 nM | [2][3],[1][7] |
| Cellular IC50 (Murine BMDM) | Data not publicly available; expected to be in the nanomolar range | 106 nM | [1][7] |
| Kinase Selectivity | Highly selective against other PDGFR family kinases | Excellent (Selectivity score: 0.06 across 468 kinases) | [2][3],[1][7] |
| Binding Mode | Binds to the autoinhibited (DFG-out-like) conformation of CSF1R | Binds to the autoinhibited form of CSF1R | [2][3][4],[1][7] |
Mandatory Visualizations
CSF1R Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream survival signals.
Experimental Workflow for In Vitro Macrophage Depletion
Caption: Workflow for bone marrow-derived macrophage (BMDM) depletion using this compound.
Experimental Protocols
Protocol 1: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from established methods for generating primary macrophages.[4][8][9][10]
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 20 ng/mL recombinant murine M-CSF) or 20% L929 cell-conditioned medium
-
Sterile surgical instruments
-
Syringes (10 mL) and needles (25G)
-
70 µm cell strainer
-
100 mm non-tissue culture treated petri dishes
-
Centrifuge
Procedure:
-
Isolation of Bone Marrow:
-
Humanely euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish using a syringe filled with BMDM Culture Medium.
-
-
Cell Preparation:
-
Create a single-cell suspension by gently pipetting the marrow clumps.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 400 x g for 10 minutes.
-
(Optional) Lyse red blood cells with ACK lysis buffer for 2-5 minutes, then neutralize with excess culture medium.
-
Centrifuge the cells again and resuspend the pellet in BMDM Culture Medium.
-
-
Differentiation:
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate 5 x 10^6 bone marrow cells per 100 mm non-tissue culture treated petri dish in 10 mL of BMDM Culture Medium supplemented with M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 4, add 5 mL of fresh M-CSF-containing medium to each dish.
-
On day 7, the cells should be fully differentiated into a homogenous layer of adherent macrophages.
-
Protocol 2: In Vitro Macrophage Depletion using this compound
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
BMDM Culture Medium (with M-CSF)
-
Sterile multi-well plates (e.g., 96-well)
-
Reagents for viability assay (e.g., MTT, CellTiter-Glo®, Crystal Violet)
Procedure:
-
Cell Seeding:
-
Harvest differentiated BMDMs by washing with PBS and detaching with a cell scraper or using an enzyme-free dissociation buffer.
-
Count viable macrophages and seed them into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of BMDM Culture Medium with M-CSF.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if desired.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal time for depletion may need to be determined empirically.
-
Protocol 3: Assessment of Macrophage Depletion (MTT Assay)
This protocol provides a colorimetric method to assess cell viability, which is inversely proportional to macrophage depletion.[2]
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals. The solution should turn purple.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of macrophage viability is inhibited).
-
Troubleshooting
-
Low BMDM Yield: Ensure complete flushing of the bone marrow and consider using younger mice.
-
Contamination: Maintain strict aseptic techniques throughout the isolation and culture process.
-
High Variability in Viability Assays: Ensure even cell seeding and proper mixing of reagents.
-
Incomplete Macrophage Depletion: Increase the concentration of this compound or extend the incubation time. Confirm the activity of the M-CSF used for differentiation.
Conclusion
This compound is a valuable tool for researchers studying the roles of macrophages in health and disease. Its high potency and selectivity allow for the effective in vitro depletion of macrophages. The protocols provided herein offer a framework for utilizing this compound in a laboratory setting. It is recommended that researchers optimize concentrations and incubation times for their specific macrophage source and experimental system.
References
- 1. A highly selective purine-based inhibitor of CSF1R potently inhibits osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 9. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
- 10. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microglia Depletion Using Csf1R-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Inhibition of CSF1R has emerged as a powerful and widely used method for the rapid and reversible depletion of microglia in vivo. This approach allows researchers to investigate the roles of microglia in neurological development, homeostasis, and a wide range of CNS disorders.[2][3] Csf1R-IN-15 is a potent and selective inhibitor of CSF1R. These application notes provide a comprehensive overview and detailed protocols for the use of this compound and other CSF1R inhibitors for in vivo microglia depletion.
Mechanism of Action
This compound, like other CSF1R inhibitors, functions by blocking the intracellular tyrosine kinase activity of the receptor. The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt, ERK, and JNK pathways, which are essential for microglial survival and proliferation.[5] By inhibiting this initial phosphorylation step, this compound effectively starves microglia of essential survival signals, leading to their rapid apoptosis and elimination from the CNS.[1]
Data Presentation: Efficacy of CSF1R Inhibitors in Microglia Depletion
The following table summarizes the quantitative data from various studies using different CSF1R inhibitors for in vivo microglia depletion in mice. This data provides a reference for the expected efficacy and typical experimental parameters.
| Inhibitor | Animal Model | Dosage | Administration Route | Duration | Microglia Depletion (%) | Reference(s) |
| PLX3397 | Wild-type mice | 290 ppm in chow | Oral | 21 days | ~99% | [6] |
| PLX3397 | 5xFAD mice | 275 mg/kg/day | Oral gavage | 28 days | >95% | [7] |
| PLX5622 | Wild-type mice | 1200 ppm in chow | Oral | 7 days | >95% | [8][9] |
| PLX5622 | Traumatic Brain Injury (TBI) mice | 1200 ppm in chow | Oral | 7 days | ~95% | [8][9] |
| GW2580 | APP/PS1 mice | 100 mg/kg/day | Oral gavage | 28 days | Significant reduction in proliferation | [10][11] |
| BLZ945 | Glioblastoma model mice | 200 mg/kg/day | Oral gavage | 21 days | Significant reduction | [12] |
Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Note: The following protocols are generalized for CSF1R inhibitors. The specific dosage and administration for this compound have not been extensively published for in vivo microglia depletion and should be empirically determined by the researcher. The provided pharmacokinetic data for this compound (intravenous injection) may not be directly applicable for chronic dosing aimed at microglia depletion, which is often achieved through oral administration.
Protocol 1: Microglia Depletion via Oral Gavage
This method allows for precise daily dosing of the inhibitor.
Materials:
-
This compound or other CSF1R inhibitor
-
Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Prepare the vehicle solution.
-
Suspend the calculated amount of this compound in the vehicle solution.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each use.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.
-
Weigh each animal daily to ensure accurate dosing.
-
Administer the prepared this compound solution or vehicle control via oral gavage once daily. The volume should typically be 5-10 ml/kg.
-
Monitor animals for any adverse effects throughout the treatment period.
-
-
Treatment Duration:
-
Continue daily administration for the desired depletion period. Significant depletion is often observed within 3-7 days, with maximal depletion occurring after 2-3 weeks of continuous treatment.[6]
-
-
Verification of Microglia Depletion:
-
At the end of the treatment period, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Collect brain tissue for immunohistochemistry or flow cytometry analysis.
-
Stain brain sections with microglia-specific markers such as Iba1 or TMEM119 to quantify the extent of depletion.
-
Protocol 2: Microglia Depletion via Formulated Chow
This method is less stressful for the animals as it avoids repeated handling and gavage.
Materials:
-
This compound or other CSF1R inhibitor
-
Powdered rodent chow
-
Control rodent chow
-
Custom chow formulation service or equipment for in-house preparation
Procedure:
-
Preparation of Medicated Chow:
-
Determine the target concentration of this compound in the chow (e.g., parts per million, ppm, or mg/kg of chow).
-
If preparing in-house, thoroughly mix the calculated amount of the inhibitor with the powdered chow to ensure uniform distribution. Small amounts of a colored food dye can be added to visually confirm mixing. The mixture can then be re-pelleted.
-
Alternatively, utilize a commercial service to prepare the medicated and control chow pellets.
-
-
Animal Housing and Feeding:
-
House animals individually or in small groups to monitor food intake accurately.
-
Provide the medicated chow or control chow ad libitum.
-
Ensure fresh chow is provided regularly.
-
-
Treatment Duration:
-
Maintain the animals on the specific diet for the intended duration of the experiment. Depletion kinetics will be similar to oral gavage, with significant effects seen within a week and maximal depletion after several weeks.
-
-
Verification of Microglia Depletion:
-
Follow the same procedures for tissue collection and analysis as described in Protocol 1.
-
Experimental Workflow
Caption: A typical experimental workflow for in vivo microglia depletion studies.
Important Considerations
-
Specificity of this compound: While reported to be a selective CSF1R inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations.
-
Peripheral Macrophage Depletion: CSF1R is also expressed on peripheral macrophages and monocytes.[7] Systemic administration of CSF1R inhibitors will likely lead to the depletion of these cell populations as well, which should be considered when interpreting results.
-
Blood-Brain Barrier Penetrance: The efficacy of a CSF1R inhibitor for microglia depletion depends on its ability to cross the blood-brain barrier. The pharmacokinetic properties of this compound should be carefully evaluated for the chosen administration route.
-
Reversibility: Microglia populations typically recover rapidly upon cessation of CSF1R inhibitor treatment.[8] This allows for studies on the role of microglia repopulation.
-
Animal Welfare: Closely monitor the health and well-being of the animals throughout the experiment. Any adverse effects should be noted and addressed.
By following these guidelines and protocols, researchers can effectively utilize this compound and other CSF1R inhibitors to investigate the multifaceted roles of microglia in health and disease.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Csf1R-IN-15 in Flow Cytometry Analysis of Macrophages
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a pivotal cell surface receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[1][2] Its ligands, CSF-1 and IL-34, activate downstream signaling pathways, including the PI3K/Akt and ERK pathways, which are crucial for macrophage function.[3][4] Dysregulation of the CSF1R signaling axis is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[3][5]
Csf1R-IN-15 is a potent inhibitor of CSF1R.[1][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the in vitro and ex vivo analysis of macrophages using flow cytometry. The provided protocols are based on established methodologies for CSF1R inhibitors and can be adapted for specific experimental needs.
Product Information
| Product Name | This compound |
| Synonyms | Compound 23 |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) |
| Mechanism of Action | This compound is a tyrosine kinase inhibitor that targets the intracellular kinase domain of CSF1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][7] This inhibition leads to a reduction in macrophage survival, proliferation, and differentiation. |
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Conditions | Reference |
| Plasma Protein Binding | 69% | Mouse | 5 μM, 6 h, 37 °C | [1] |
| Half-life (t½) | 0.5 h | C57BLKS Mice | 1 mg/kg, intravenous injection | [1] |
| Initial Concentration (C0) | 37 ng/mL | C57BLKS Mice | 1 mg/kg, intravenous injection | [1] |
| Area Under the Curve (AUC0-∞) | 18 h*ng/mL | C57BLKS Mice | 1 mg/kg, intravenous injection | [1] |
| Clearance (CLobs) | 54 L/h/kg | C57BLKS Mice | 1 mg/kg, intravenous injection | [1] |
| Volume of Distribution (Vss,obs) | 32 L/kg | C57BLKS Mice | 1 mg/kg, intravenous injection | [1] |
| Cell Viability Assay | Inactive | Ba/F3 cells | 0.007-10 μM, 72 h | [1] |
Note: The provided in vivo pharmacokinetic data is based on a single intravenous dose. The optimal concentration and treatment duration for in vitro and in vivo experiments should be determined empirically by the end-user.
Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway and the point of inhibition by this compound.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound for Flow Cytometry Analysis
This protocol describes the treatment of cultured macrophages (e.g., bone marrow-derived macrophages (BMDMs) or macrophage cell lines) with this compound followed by analysis of cell surface marker expression by flow cytometry.
Materials:
-
Macrophage culture (e.g., BMDMs, J774, RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound (reconstituted in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD206, MHC Class II, CD86)
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that allows for optimal growth and treatment.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental goals.
-
-
Cell Harvesting:
-
Gently scrape the cells or use a non-enzymatic cell dissociation solution to detach the adherent macrophages.
-
Transfer the cell suspension to a tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
-
Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells/100 µL in FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on single, live cells for analysis.
-
Analyze the expression of macrophage markers in the treated versus control groups.
-
Expected Outcomes:
Treatment with an effective concentration of a CSF1R inhibitor is expected to:
-
Decrease the number of viable macrophages.
-
Reduce the expression of the CSF1R (CD115) on the cell surface.[8]
-
Alter the expression of other macrophage markers. For example, a reduction in the M2-like marker CD206 may be observed, while the effect on other markers should be empirically determined.[8][9]
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of macrophages using this compound.
Protocol 2: Ex Vivo Analysis of Macrophages from this compound Treated Animals
This protocol outlines the analysis of tissue-resident macrophages from animals treated with this compound.
Materials:
-
This compound formulated for in vivo administration.
-
Experimental animals (e.g., mice).
-
Tissue dissociation reagents (e.g., collagenase, DNase).
-
Red blood cell lysis buffer.
-
FACS Buffer.
-
Fc block.
-
Fluorochrome-conjugated antibodies for macrophage and other immune cell markers.
-
Viability dye.
-
Flow cytometer.
Procedure:
-
In Vivo Treatment:
-
Administer this compound to the animals at a predetermined dose and schedule. The provided pharmacokinetic data can serve as a starting point for dose selection.[1]
-
Include a vehicle-treated control group.
-
-
Tissue Harvest and Single-Cell Suspension Preparation:
-
At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., spleen, tumor, liver).
-
Mechanically and enzymatically digest the tissues to obtain a single-cell suspension.
-
If necessary, perform red blood cell lysis.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
-
Staining and Flow Cytometry:
-
Follow steps 4 and 5 from Protocol 1 for cell staining and flow cytometry analysis.
-
Expected Outcomes:
Systemic administration of a CSF1R inhibitor is known to deplete macrophage populations in various tissues.[8][10] Therefore, a reduction in the frequency and number of macrophages (e.g., F4/80+, CD11b+ cells) is expected in the tissues of this compound-treated animals compared to controls.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of this compound observed | - Suboptimal concentration of the inhibitor.- Insufficient treatment duration.- Inhibitor instability. | - Perform a dose-response and time-course experiment.- Ensure proper storage and handling of the inhibitor. |
| High cell death in all conditions | - High concentration of DMSO (vehicle).- Inhibitor toxicity at the tested concentrations. | - Keep the final DMSO concentration below 0.1%.- Test a lower range of inhibitor concentrations. |
| High background staining | - Inadequate blocking of Fc receptors.- Non-specific antibody binding. | - Ensure proper Fc blocking.- Titrate antibodies to their optimal concentration.- Include isotype controls. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Csf1R-IN-15 in Immunofluorescence Staining of Microglia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Csf1R-IN-15 in the context of immunofluorescence staining of microglia. This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of microglial survival, proliferation, and differentiation.[1][2][3][4] These protocols are designed to guide researchers in visualizing and quantifying the effects of this compound on microglia in tissue samples.
Introduction to CSF1R and its Role in Microglia
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of myeloid lineage cells, including microglia in the central nervous system (CNS).[1][5] In the brain, CSF1R is almost exclusively expressed by microglia under normal physiological conditions.[1] The binding of its ligands, CSF1 and IL-34, activates downstream signaling cascades, such as the PI3K-Akt and ERK pathways, which are essential for microglial viability and function.[3][6] Inhibition of CSF1R signaling can lead to a significant reduction in microglia numbers, making CSF1R inhibitors like this compound valuable tools for studying microglial function and for therapeutic development in neuroinflammatory and neurodegenerative diseases.[1][7][8]
This compound: A Selective CSF1R Inhibitor
This compound is a chemical compound designed to specifically inhibit the kinase activity of CSF1R.[2] While detailed protocols for its direct use as a fluorescent probe are not available, its application lies in treating cells or animal models to study the downstream effects on microglia using immunofluorescence with established microglial markers.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, primarily from in vitro and pharmacokinetic studies.
| Parameter | Value | Species | Assay Conditions | Source |
| In Vitro Activity | ||||
| Cell Viability (Ba/F3) | Inactive (0.007-10 µM, 72h) | Compared to Pexidartinib | [2] | |
| Pharmacokinetics | ||||
| Plasma Protein Binding | 69% | Mouse | 5 µM, 6h incubation | [2] |
| Half-life (t½) | 0.5 h | C57BLKS Mice | 1 mg/kg, intravenous | [2] |
| Initial Concentration (C₀) | 37 ng/mL | C57BLKS Mice | 1 mg/kg, intravenous | [2] |
| Area Under the Curve (AUC₀-∞) | 18 h*ng/mL | C57BLKS Mice | 1 mg/kg, intravenous | [2] |
| Clearance (CLobs) | 54 L/h/kg | C57BLKS Mice | 1 mg/kg, intravenous | [2] |
| Volume of Distribution (Vss,obs) | 32 L/kg | C57BLKS Mice | 1 mg/kg, intravenous | [2] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of microglia in brain tissue sections from an animal model treated with this compound. This allows for the visualization and quantification of changes in microglia number, morphology, and activation state.
Experimental Workflow for Assessing this compound Effects
Detailed Immunofluorescence Protocol for Microglia
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS
-
Primary antibody against a microglial marker (e.g., Rabbit anti-Iba1, Goat anti-Iba1, or Rabbit anti-TMEM119)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-40 µm thick sections on a cryostat and mount on slides or store as free-floating sections.
-
-
Immunostaining:
-
Wash sections three times for 5 minutes each in PBS.
-
Permeabilize and block non-specific binding by incubating sections in Blocking Buffer for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., anti-Iba1) diluted in Primary Antibody Dilution Buffer overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the appropriate fluorophore-conjugated secondary antibody diluted in Primary Antibody Dilution Buffer for 2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain with DAPI (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash sections twice for 5 minutes each in PBS.
-
Mount slides with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the stained sections using a confocal microscope.
-
Capture images from corresponding brain regions in both this compound-treated and vehicle-treated animals.
-
Quantify the number of microglia (Iba1-positive cells) per unit area.
-
Analyze microglial morphology (e.g., cell body size, process length, and branching) using software such as ImageJ/Fiji.
-
Signaling Pathway
The following diagram illustrates the CSF1R signaling pathway in microglia, which is the target of this compound.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for utilizing this compound as a tool to investigate the role of CSF1R in microglia. By employing standard immunofluorescence techniques with reliable microglial markers, researchers can effectively visualize and quantify the impact of CSF1R inhibition. This approach is fundamental for advancing our understanding of microglial biology and for the development of novel therapeutic strategies targeting neuroinflammatory and neurodegenerative disorders.
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
Application Notes and Protocols for Csf1R-IN-15 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Csf1R-IN-15, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[1] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, this compound is a valuable tool for in vitro and in vivo studies investigating the therapeutic potential of CSF1R inhibition.
This document provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 358.44 g/mol | [2][3] |
| CAS Number | 2925744-43-8 | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | ≥ 10 mM | [3] |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage of Stock Solution | -20°C or -80°C | N/A |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the procedure for preparing a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.358 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 358.44 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 358.44 g/mol = 0.00035844 g = 0.358 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Visualizations
Csf1R Signaling Pathway Overview
Caption: Overview of the Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols for Csf1R-IN-15 in a Bone Marrow-Derived Macrophage (BMDM) Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages and their progenitors.[1][2] Upon binding its ligands, CSF-1 (M-CSF) or IL-34, Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage development.[3][4][5] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key therapeutic target.[5]
Csf1R-IN-15 is a small molecule inhibitor targeting Csf1R.[6] These application notes provide a detailed protocol for utilizing this compound in a bone marrow-derived macrophage (BMDM) differentiation assay to assess its impact on macrophage development.
Data Presentation
The following tables summarize expected quantitative data from a BMDM differentiation assay in the presence of this compound. The provided data is illustrative and should be confirmed experimentally.
Table 1: Effect of this compound on BMDM Viability and Proliferation
| This compound Concentration | Cell Viability (% of Control) | Proliferation (Fold Change vs. Day 0) |
| 0 nM (Vehicle Control) | 100% | 5.2 |
| 10 nM | 98% | 4.1 |
| 100 nM | 92% | 2.5 |
| 1 µM | 65% | 1.1 |
| 10 µM | 25% | 0.6 |
Table 2: Inhibition of Macrophage Differentiation Markers by this compound
| This compound Concentration | F4/80 Positive Cells (%) | CD11b Positive Cells (%) |
| 0 nM (Vehicle Control) | 95% | 98% |
| 10 nM | 82% | 96% |
| 100 nM | 55% | 85% |
| 1 µM | 21% | 62% |
| 10 µM | 5% | 35% |
Visualizations
Csf1R Signaling Pathway and Inhibition
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for BMDM Differentiation Assay
Caption: Workflow for the this compound bone marrow-derived macrophage differentiation assay.
Experimental Protocols
Protocol 1: Isolation of Murine Bone Marrow Progenitors
This protocol describes the isolation of bone marrow cells from mouse femurs and tibias.
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
27G needle and 10 mL syringe
-
70 µm cell strainer
-
50 mL conical tubes
-
RBC Lysis Buffer
-
Centrifuge
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Excise the femurs and tibias and remove all muscle and connective tissue. Keep the bones in ice-cold PBS.
-
In a sterile cell culture hood, cut off both ends of the bones.
-
Using a 27G needle attached to a 10 mL syringe filled with complete RPMI-1640 medium, flush the bone marrow from the bones into a 50 mL conical tube.[7]
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any debris.[7]
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge at 400 x g for 10 minutes.
-
Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI-1640, and perform a cell count using a hemocytometer or automated cell counter.
Protocol 2: BMDM Differentiation Assay with this compound
This protocol details the differentiation of bone marrow progenitors into macrophages in the presence of this compound.
Materials:
-
Isolated bone marrow progenitor cells
-
Complete RPMI-1640 medium
-
Recombinant Murine M-CSF (CSF-1)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Non-tissue culture treated petri dishes or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate the bone marrow progenitor cells at a density of 5 x 10^6 cells per 100 mm non-tissue culture treated petri dish in 10 mL of complete RPMI-1640 medium.
-
Supplement the medium with 20 ng/mL of recombinant murine M-CSF to induce macrophage differentiation.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the different concentrations of this compound or vehicle control to the corresponding culture dishes.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete RPMI-1640 medium containing the appropriate concentrations of M-CSF and this compound (or vehicle) to each dish.
-
On day 7, the cells in the vehicle control plate should be fully differentiated into adherent macrophages.
Protocol 3: Analysis of BMDM Differentiation
This protocol describes the methods to analyze the effect of this compound on macrophage differentiation.
Materials:
-
Differentiated BMDMs (from Protocol 2)
-
Cell scraper
-
Ice-cold PBS
-
Trypan Blue solution
-
MTT reagent (for proliferation assay)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (e.g., PE-anti-F4/80, APC-anti-CD11b)
-
Flow cytometer
Procedure:
A. Cell Viability and Proliferation:
-
Viability (Trypan Blue): Gently wash the adherent cells with PBS. Detach the cells using a cell scraper in ice-cold PBS. Mix a small aliquot of the cell suspension with Trypan Blue solution and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Proliferation (MTT Assay): This assay should be performed in a 96-well plate format. At day 7, add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at 570 nm to determine the relative proliferation.
B. Flow Cytometry for Macrophage Markers:
-
Harvest the adherent cells by gently scraping in ice-cold FACS buffer.
-
Centrifuge the cells at 400 x g for 5 minutes and resuspend in 100 µL of FACS buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies against macrophage surface markers F4/80 and CD11b.[8] Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer. Gate on the live cell population and quantify the percentage of F4/80 and CD11b positive cells. A significant decrease in the percentage of these markers in this compound treated samples compared to the vehicle control indicates inhibition of macrophage differentiation.
References
- 1. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. gentaur.com [gentaur.com]
Csf1R-IN-15 for Studying Tumor-Associated Macrophages (TAMs): Application Notes and Protocols
For Research Use Only.
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and are predominantly polarized towards an M2-like phenotype, which supports tumor growth, angiogenesis, and immunosuppression. The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a key tyrosine kinase receptor essential for the survival, proliferation, and differentiation of most tissue macrophages, including TAMs.[1][2] Its ligands, CSF-1 and IL-34, are often secreted by tumor cells, creating a positive feedback loop that sustains the pro-tumorigenic TAM population.[1] Consequently, inhibiting the CSF1R signaling pathway has emerged as a promising strategy in cancer immunotherapy to deplete or reprogram TAMs, thereby promoting an anti-tumor immune response.[3][4][5]
Csf1R-IN-15 is a small molecule inhibitor targeting CSF1R.[2][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound and other CSF1R inhibitors for studying and targeting TAMs in preclinical cancer models. The protocols and data presented are compiled from studies using various well-characterized CSF1R inhibitors. Researchers should use this information as a guide and optimize experimental conditions for this compound.
This compound: Physicochemical and Pharmacokinetic Properties
While detailed efficacy data for this compound in tumor models is not yet publicly available, initial characterization provides some key parameters.
| Property | Value | Species | Notes |
| Plasma Protein Binding | 69% | Mouse | Measured by equilibrium dialysis at 5 µM.[2][6] |
| In vivo Half-life (t½) | 0.5 h | C57BLKS Mice | Following a single 1 mg/kg intravenous injection.[2][6] |
| Initial Concentration (C₀) | 37 ng/mL | C57BLKS Mice | Following a single 1 mg/kg intravenous injection.[2][6] |
| Area Under the Curve (AUC₀-∞) | 18 h*ng/mL | C57BLKS Mice | Following a single 1 mg/kg intravenous injection.[2][6] |
| Observed Clearance (CLobs) | 54 L/h/kg | C57BLKS Mice | Following a single 1 mg/kg intravenous injection.[2][6] |
| Volume of Distribution (Vss,obs) | 32 L/kg | C57BLKS Mice | Following a single 1 mg/kg intravenous injection.[2][6] |
| In vitro Cell Viability | Inactive | Ba/F3 cells | Tested at concentrations from 0.007-10 µM for 72 hours.[2][6] |
Note: The provided data is for reference only and may require independent verification.
CSF1R Signaling Pathway and Inhibition
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, primarily the PI3K/AKT pathway, which is crucial for macrophage survival and proliferation. This compound, as a CSF1R inhibitor, is designed to block this kinase activity, thereby inhibiting downstream signaling and leading to the depletion or reprogramming of TAMs.
Caption: CSF1R signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data from Preclinical Studies with CSF1R Inhibitors
The following tables summarize the quantitative effects of well-characterized CSF1R inhibitors on TAMs and tumor growth in various preclinical models. This data can serve as a benchmark for studies with this compound.
Table 1: In Vitro Efficacy of CSF1R Inhibitors
| Inhibitor | Assay | Cell Line/Model | IC₅₀ / Effect | Reference |
| Pexidartinib (PLX3397) | M2 Polarization | Bone Marrow-Derived Macrophages (BMDMs) | >50% decrease in CD206+/CD80+ MFI at 500 nM | [8] |
| BLZ945 | M2 Polarization | Bone Marrow-Derived Monocytes | Significantly reduced CD206+ population | [2] |
| Novel Inhibitor [I] | CSF1R Kinase Activity | Biochemical Assay | IC₅₀ = 4.1 nM | [9] |
| Unnamed Inhibitor | CSF1R Kinase Activity | ADP-Glo Assay | IC₅₀ = 4.34 nM | [10] |
| Unnamed Inhibitor | Cell Proliferation | M-NFS-60 cells | Absolute IC₅₀ = 4.9 nM | [10] |
Table 2: In Vivo Efficacy of CSF1R Inhibitors on TAMs and Tumor Growth
| Inhibitor | Tumor Model | Dosing Regimen | Effect on TAMs | Effect on Tumor Growth | Reference |
| Pexidartinib (PLX3397) | Osteosarcoma (LM8) | Oral gavage | Significant depletion of TAMs | Suppressed primary tumor growth and lung metastasis | [8] |
| Pexidartinib (PLX3397) | Colorectal Cancer (orthotopic) | Oral gavage | Depleted M2 macrophages | Minor effect alone; significant reduction with anti-PD-1 | [11][12] |
| BLZ945 | Mammary Carcinoma (MMTV-PyMT) | 200 mg/kg daily | ~6-fold reduction in CSF1R+ cells | Decreased primary tumor growth | [1] |
| BLZ945 | Glioblastoma (PN mouse model) | Not specified | No change in TAM numbers, but altered phenotype | Ameliorated glioma progression | [4] |
| BLZ945 | Glioblastoma (orthotopic) | Not specified | Reduced RT-induced M2 infiltration | No improvement alone; significant improvement with radiotherapy | [2] |
| Anti-CSF1R Ab (AFS98) | Colorectal Cancer (subcutaneous) | 1 mg/mouse weekly i.p. | Significant depletion of TAMs | Suppressed tumor growth | [13] |
Experimental Workflow for Studying this compound Effects on TAMs
A typical experimental workflow to evaluate the efficacy of a CSF1R inhibitor involves both in vitro and in vivo studies.
References
- 1. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Pathways Involved in the Interaction Between Tumor-Associated Macrophages/TAMs and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentaur.com [gentaur.com]
- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-15 in a Neuroinflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response. The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is crucial for the survival, proliferation, and differentiation of microglia.[1][2][3] Consequently, inhibiting CSF1R signaling has emerged as a promising therapeutic strategy to modulate microglial activity and ameliorate neuroinflammation.
Csf1R-IN-15 is a potent inhibitor of CSF1R.[1][3] These application notes provide detailed protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation, a widely used model to study the mechanisms of inflammation in the brain. The protocols cover inhibitor administration, tissue processing, and downstream analysis techniques to assess the efficacy of this compound in mitigating neuroinflammatory responses.
Mechanism of Action of CSF1R
CSF1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1][3] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for microglial survival and proliferation.[4] this compound, as a CSF1R inhibitor, blocks this signaling, leading to the depletion of microglia and a reduction in the inflammatory response.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using various CSF1R inhibitors in neuroinflammation models. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of CSF1R Inhibitors on Microglia Depletion
| CSF1R Inhibitor | Animal Model | Dosage | Administration Route | Treatment Duration | Microglia Depletion (%) | Reference |
| PLX3397 | 5xFAD Mice | 290 mg/kg in chow | Oral | 21 days | ~99% | [4] |
| PLX5622 | C57BL/6J Mice | 1200 ppm in chow | Oral | 7 days | >95% | [5] |
| GW2580 | APP/PS1 Mice | 75 mg/kg | Oral Gavage | 5 days | Not specified, but showed therapeutic effect | [4] |
| Ki20227 | C57/B6J Mice | 0.002 mg/kg/day | Oral Gavage | 7 days | Significant reduction in Iba1 expression | [6] |
Table 2: Effect of CSF1R Inhibitors on Neuroinflammatory Markers
| CSF1R Inhibitor | Animal Model | Treatment | Marker | Change | Reference |
| PLX5622 | TBI Mice | 7 days treatment, 1 month post-TBI | Nlrp3, Casp1, Il1b mRNA | Decreased | [5] |
| PLX5622 | TBI Mice | 7 days treatment, 1 month post-TBI | Cybb, Cyba, Ncf1, Ncf4 mRNA | Decreased | [5] |
| Ki20227 | Ischemia Stroke Mice | 7 days pre-treatment | TNF-α mRNA | Decreased | |
| GW2580 | LPS-injected Mice | Diet | Csf1r, Pu.1, cebpa mRNA | Decreased |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in an LPS-induced neuroinflammation model.
Protocol 1: this compound Administration in Mice
This protocol describes two common methods for administering CSF1R inhibitors to mice. The choice of method depends on the desired dosing regimen and experimental design.
Method A: Oral Gavage
-
Objective: To deliver a precise daily dose of this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water)
-
Gavage needles
-
-
Procedure:
-
Preparation of Dosing Solution: Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the body weight of the mice. Suspend the inhibitor in the vehicle. Ensure a homogenous suspension by vortexing or sonicating.
-
Administration: Administer the this compound suspension or vehicle to mice via oral gavage once daily. The volume is typically 5-10 ml/kg.
-
Treatment Schedule: Begin pre-treatment with this compound for a specified period (e.g., 3-7 days) prior to LPS injection to achieve adequate microglial depletion.
-
Method B: Formulated Chow
-
Objective: To provide continuous and less stressful administration of this compound.
-
Materials:
-
This compound formulated into rodent chow (custom preparation by a commercial vendor)
-
Control chow (without the inhibitor)
-
-
Procedure:
-
Diet Acclimation: Acclimate mice to the control chow for a few days.
-
Treatment Initiation: Replace the control chow with the this compound-formulated chow.
-
Treatment Duration: Maintain mice on the formulated diet throughout the pre-treatment and experimental period.
-
Protocol 2: LPS-Induced Neuroinflammation Model
-
Objective: To induce an acute neuroinflammatory response in mice.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
-
Procedure:
-
Following the pre-treatment period with this compound, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.1-1 mg/kg) or sterile saline (for control groups).
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection, weight loss).
-
Sacrifice animals at desired time points post-LPS injection (e.g., 6, 24, 72 hours) for tissue analysis.
-
Protocol 3: Immunohistochemistry for Microglial Marker Iba1
-
Objective: To visualize and quantify microglia in brain tissue.
-
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
-
Procedure:
-
Tissue Preparation: Anesthetize mice and perfuse transcardially with ice-cold PBS followed by 4% PFA. Post-fix brains in 4% PFA overnight, then cryoprotect in sucrose solutions. Embed brains in OCT and freeze.
-
Sectioning: Cut 20-40 µm thick coronal sections using a cryostat.
-
Staining: a. Wash sections with PBS. b. Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 90°C for 10 minutes).[7] c. Block non-specific binding with blocking solution for 1-2 hours at room temperature.[2][7] d. Incubate with primary anti-Iba1 antibody (e.g., 1:500-1:1000 dilution) overnight at 4°C.[2][7] e. Wash with PBS. f. Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature.[2][7] g. Wash with PBS and counterstain with DAPI. h. Mount sections on slides with mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and analyze the morphology of Iba1-positive cells.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
-
Objective: To measure the gene expression of pro-inflammatory cytokines in brain tissue.
-
Materials:
-
TRIzol or other RNA extraction reagent
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh, Actb)
-
-
Procedure:
-
RNA Extraction: Dissect the brain region of interest (e.g., hippocampus, cortex) and homogenize in TRIzol. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using a real-time PCR system. Set up reactions with cDNA, qPCR master mix, and primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
-
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing this compound in a preclinical model of neuroinflammation. By inhibiting CSF1R, this compound offers a powerful tool to investigate the role of microglia in neuroinflammatory processes and to evaluate the therapeutic potential of targeting this pathway for neurodegenerative diseases. Researchers should optimize dosages and treatment timelines for their specific experimental setup and animal model.
References
- 1. m.youtube.com [m.youtube.com]
- 2. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols for Cell-Based Assay Design Using Csf1R-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] Its activation by ligands CSF-1 (colony-stimulating factor 1) and IL-34 triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention.[3][4][5]
Csf1R-IN-15 is a small molecule inhibitor designed to target the kinase activity of Csf1R.[6] These application notes provide detailed protocols for designing and implementing cell-based assays to characterize the activity of this compound and other Csf1R inhibitors. The assays described herein are essential for determining inhibitor potency, selectivity, and functional effects in a physiologically relevant cellular context. Cell-based assays offer a significant advantage over purely biochemical assays by providing insights into how a compound interacts with its target within the complex cellular environment.[7][8]
Csf1R Signaling Pathway and Inhibition
Upon ligand binding, Csf1R dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various signaling proteins, initiating downstream cascades that regulate cell fate. This compound, as a kinase inhibitor, is expected to block the ATP-binding site of the Csf1R kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.
Data Presentation: Potency of Csf1R Inhibitors
The following tables summarize the potency of well-characterized Csf1R inhibitors in various assays. This data can serve as a benchmark for evaluating the performance of this compound.
Table 1: Biochemical and Cellular Potency of Csf1R Inhibitors
| Compound | Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| BLZ945 | Biochemical Kinase Assay | Csf1R | - | 1 | [7] |
| Pexidartinib (PLX3397) | Biochemical Kinase Assay | Csf1R | - | 20 | [5] |
| BLZ945 | Cell Proliferation | Csf1R | M-NFS-60 | 67 | [6][7] |
| BLZ945 | Csf1R Phosphorylation | Csf1R | HEK293-Csf1R | 58 | [7] |
Table 2: Activity of Csf1R Inhibitors in Macrophage-Based Assays
| Compound | Assay Type | Cell Type | Effect | Concentration | Reference |
| BLZ945 | Cell Proliferation | BMDM | Inhibition (EC50=67 nM) | 6.7 - 6700 nM | [6][8] |
| Pexidartinib (PLX3397) | Cell Viability | BMDM | Dose-dependent reduction | Up to 1 µM | [9][10] |
| GW2580 | Cell Migration | BMDM | Inhibition | 1000 nM | [11] |
| BLZ945 | Macrophage Polarization | TAMs | Decrease in M2 markers | 200 mg/kg (in vivo) | [6] |
Experimental Protocols
Protocol 1: Csf1R-Dependent Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of cells that are dependent on Csf1R signaling for their growth. The murine myelogenous leukemia cell line M-NFS-60, which requires CSF-1 for proliferation, is a suitable model.[4][7]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine CSF-1
-
This compound (and/or reference inhibitor like BLZ945)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Culture M-NFS-60 cells in complete RPMI-1640 medium supplemented with an optimal concentration of CSF-1 (e.g., 10 ng/mL) to maintain proliferation.
-
Prepare a serial dilution of this compound in DMSO and then further dilute in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Seed M-NFS-60 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium containing CSF-1.
-
Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Csf1R Phosphorylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit the autophosphorylation of Csf1R and the phosphorylation of downstream effectors like ERK in response to ligand stimulation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or a cell line expressing Csf1R (e.g., RAW264.7)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human or murine CSF-1
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Csf1R (Tyr723), anti-Csf1R, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-β-actin.[12][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Macrophage Polarization Assay
This assay evaluates the effect of this compound on the polarization of macrophages, typically from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This is often assessed by measuring the expression of M1 and M2 surface markers or cytokines.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Reagents for M2 polarization (e.g., IL-4, IL-13)
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2, anti-F4/80 for macrophages).[14]
-
Flow cytometer
-
(Optional for cytokine analysis) ELISA kits for M1/M2 cytokines (e.g., TNF-α, IL-12 for M1; IL-10, TGF-β for M2)
Procedure:
-
Generate BMDMs from mouse bone marrow by culturing progenitor cells with M-CSF for 5-7 days.
-
Polarize the BMDMs towards an M2 phenotype by treating them with IL-4 (e.g., 20 ng/mL) for 24-48 hours.
-
Treat the M2-polarized macrophages with this compound at various concentrations for an additional 24-48 hours.
-
For Flow Cytometry: a. Harvest the cells and wash them with flow cytometry buffer. b. Stain the cells with a cocktail of fluorescently conjugated antibodies against macrophage and polarization markers. c. Analyze the stained cells using a flow cytometer to quantify the percentage of M1 (e.g., F4/80+CD86+) and M2 (e.g., F4/80+CD206+) macrophages.
-
For Cytokine Analysis (ELISA): a. Collect the cell culture supernatants from step 3. b. Measure the concentration of key M1 and M2 cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the cellular activity of this compound. By employing these assays, researchers can effectively determine the inhibitor's potency in blocking Csf1R-mediated proliferation and signaling, and assess its functional impact on key target cells like macrophages. The provided data on established Csf1R inhibitors serve as a valuable reference for validating assay performance and interpreting experimental results. These cell-based approaches are indispensable for the preclinical evaluation of Csf1R inhibitors and for advancing their development as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ba/F3-ETV6-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. iy-5511.com [iy-5511.com]
- 10. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-CSF-1R/M-CSF-R (Tyr723) (49C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Csf1R-IN-15 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-15 is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical receptor tyrosine kinase. The Csf1R and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, are essential for the survival, proliferation, differentiation, and function of myeloid cells, including macrophages and microglia.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] this compound, also identified as compound 23, is a pyrrolo[2,3-d]pyrimidine derivative designed to target Csf1R.[4][5] These application notes provide a comprehensive guide for the use of this compound in primary cell cultures, with a focus on macrophages and microglia. While specific quantitative data for this compound is emerging, the protocols provided are based on established methodologies for potent Csf1R inhibitors.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Csf1R kinase domain. Upon binding of its ligands (CSF-1 or IL-34), Csf1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. Key pathways activated by Csf1R include the PI3K/AKT and MAPK/ERK pathways.[6] By blocking the ATP binding site, this compound prevents this autophosphorylation and subsequent downstream signaling, leading to the inhibition of Csf1R-dependent cellular functions. In primary macrophage and microglia cultures, this typically results in apoptosis and depletion of these cell populations.
References
- 1. CSF1R antibody | 15 products in Validated Antibody Database; 31 cited in the literature; 122 total from 12 suppliers [labome.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Csf1R-IN-15 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-15 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1][2] The CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention.[1][3][4] Understanding the pharmacokinetic (PK) profile of this compound is paramount for the design and optimization of preclinical and clinical studies. These application notes provide a comprehensive overview of the pharmacokinetic analysis of this compound in animal models, including detailed experimental protocols and data presentation.
Csf1R Signaling Pathway
The binding of ligands, such as Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), to the extracellular domain of CSF1R induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This phosphorylation cascade creates docking sites for various downstream signaling molecules, activating multiple pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7] this compound exerts its inhibitory effect by targeting the kinase activity of CSF1R, thereby blocking these downstream signaling events.
Pharmacokinetic Data Summary
The following tables summarize the reported in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Properties of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Mouse | 69% | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in C57BLKS Mice (1 mg/kg, Intravenous)
| Parameter | Abbreviation | Value | Unit | Reference |
| Half-life | t1/2 | 0.5 | h | [2] |
| Initial Concentration | C0 | 37 | ng/mL | [2] |
| Area Under the Curve (0-inf) | AUC0-∞ | 18 | h*ng/mL | [2] |
| Clearance | CLobs | 54 | L/h/kg | [2] |
| Volume of Distribution | Vss,obs | 32 | L/kg | [2] |
Note: Currently, publicly available pharmacokinetic data for this compound is limited to intravenous administration in C57BLKS mice. Further studies are required to characterize its profile in other species and via other routes of administration, such as oral.
Experimental Protocols
This section provides detailed protocols for conducting a pharmacokinetic study of this compound in mice.
Animal Model and Husbandry
-
Species: C57BLKS mice are a suitable model.[2] Other common strains like C57BL/6 can also be considered.
-
Age and Weight: Use adult mice, typically 8-12 weeks old, with a consistent weight range.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
Formulation and Dosing
-
Formulation: Prepare this compound in a vehicle of 20% DMSO and 80% PEG400 for intravenous administration.[2] The formulation should be prepared fresh on the day of dosing.
-
Dose: A dose of 1 mg/kg has been reported for intravenous studies in mice.[2]
-
Administration: Administer the formulation via a single bolus injection into the tail vein. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points to adequately characterize the plasma concentration-time profile. For a compound with a short half-life like this compound, frequent early sampling is crucial. Recommended time points after intravenous administration are: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes.[2]
-
Collection Method: Collect blood (approximately 50-100 µL) from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the resulting plasma to clean tubes and store at -80°C until bioanalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Pleiotropic Impacts of Macrophage and Microglial Deficiency on Development in Rats with Targeted Mutation of the Csf1r Locus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Csf1R-IN-15 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Csf1R-IN-15, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), with a focus on optimizing its concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1][2] Upon ligand binding, CSF1R dimerizes and auto-phosphorylates, activating downstream signaling pathways like PI3K/AKT, ERK1/2, and JAK/STAT that promote cell survival and growth.[3][4][5] this compound blocks this signaling cascade, thereby inhibiting the proliferation and survival of CSF1R-dependent cells.[1][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental goals. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your model system.[7] Based on available data for similar kinase inhibitors, a broad starting range of 1 nM to 10 µM is recommended for initial screening.[7] One study noted that this compound showed no activity on the viability of Ba/F3-hCSF1R cells at concentrations up to 10 μM after 72 hours, highlighting the cell-type-specific nature of its effects.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO.[8] To avoid solvent-induced toxicity, ensure the final DMSO concentration in your cell culture medium is kept low, typically at or below 0.1%.[8][9][10] The stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C.[8]
Q4: How long should I incubate cells with this compound before assessing viability?
A4: The necessary incubation time can vary significantly between cell lines. A time-course experiment is the best way to determine the optimal treatment duration. Typical incubation periods for cell viability assays range from 24 to 72 hours.[11] Shorter incubation times (e.g., 1-4 hours) may be sufficient to observe inhibition of downstream signaling targets like phosphorylated ERK, while longer durations are generally required to see significant effects on cell viability.[9][12]
Q5: How can I differentiate between cytotoxic and cytostatic effects?
A5: A standard cell viability assay measures the number of living cells at a single time point. To distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), you can employ complementary assays:
-
Cell Counting: Use a method like trypan blue exclusion to count viable and dead cells at the beginning and end of the treatment period.[13]
-
Cytotoxicity Assays: Measure markers of cell death, such as the release of lactate dehydrogenase (LDH).[13]
-
Cell Cycle Analysis: Use flow cytometry to determine if this compound causes cell cycle arrest at a specific phase.[13]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| CSV-01 | No observable effect on cell viability, even at high concentrations. | 1. Cell line insensitivity: The FAK pathway may not be critical for survival in your chosen cell line.[7]2. Degraded inhibitor: Improper storage may have led to the degradation of this compound.[7]3. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect.[11] | 1. Confirm Target Expression: Verify that your cell line expresses functional CSF1R.2. Use a Positive Control Cell Line: Test the inhibitor on a cell line known to be sensitive to CSF1R inhibition.3. Purchase Fresh Inhibitor: Use a new, properly stored batch of this compound.[7]4. Perform a Time-Course Experiment: Extend the incubation period (e.g., 48, 72, or 96 hours).[13] |
| CSV-02 | Excessive cell death, even at low concentrations. | 1. High cell line sensitivity: Your cell line may be particularly sensitive to CSF1R inhibition.[11]2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[8][11]3. Off-target effects: At higher concentrations, the inhibitor might affect other essential kinases.[11] | 1. Reduce Concentration Range: Test a lower range of this compound concentrations.2. Include a Vehicle Control: Always include a control with the highest concentration of solvent used in your experiment to assess its toxicity.[11]3. Verify Target Inhibition: Correlate the observed cytotoxicity with the inhibition of downstream CSF1R signaling (e.g., p-ERK) to confirm on-target effects. |
| CSV-03 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[9]2. Pipetting errors: Inaccurate pipetting of cells or inhibitor solutions.[9]3. Edge effects: Evaporation in the outer wells of the plate can concentrate the inhibitor.[9] | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating.[9]2. Calibrate Pipettes: Regularly check and calibrate your pipettes.3. Avoid Outer Wells: Do not use the perimeter wells for experimental data; instead, fill them with sterile PBS or media to minimize evaporation from adjacent wells.[9] |
| CSV-04 | Suspected interference of this compound with the viability assay. | Some kinase inhibitors can interfere with the chemistry of tetrazolium-based assays (e.g., MTT), leading to inaccurate readings.[9][13] | 1. Run a Cell-Free Control: Add this compound to culture media without cells and perform the assay. A change in signal indicates interference.[13]2. Switch to an Alternative Assay: Use an assay with a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or a protein-based assay like the Sulforhodamine B (SRB) assay.[13] |
Data Summary
This compound Activity Profile
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Source |
| Cell Viability | Ba/F3-hCSF1R | 0.007-10 µM | 72 hours | No activity observed | [1] |
Note: Data for this compound is limited. Researchers should perform their own dose-response studies.
General Concentration Ranges for Kinase Inhibitors
| Application | Typical Concentration Range | Notes | Source |
| Inhibition of Target Phosphorylation | 0.1 µM - 10 µM | Effect can be seen in a short time frame (1-4 hours) | [8] |
| Inhibition of Cell Viability (IC50) | Highly variable (nM to µM range) | Requires dose-response curve over 24-72 hours | [7][8] |
| Induction of Apoptosis | Often higher than IC50 for proliferation | Requires longer incubation times (48-72 hours) | [8][11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[15]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[16][17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[17]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16][17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[14]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[18][19]
Materials:
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Prepare plates with cells and test compounds as described in steps 1-3 of the MTT protocol, using opaque-walled plates. Include control wells with medium only for background measurement.[20]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[19][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[20]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Record the luminescence using a luminometer.[20]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
Csf1R-IN-15 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Csf1R-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound on various immune cells during their experiments. The following information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
A1: this compound is a highly potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 4.1 nM.[1] It has demonstrated high selectivity against other members of the type III receptor tyrosine kinase (RTK) family, including KIT, PDGFR-α, PDGFR-β, and FLT3, as well as against VEGFR2 and MET.[1][2] While a comprehensive public kinome scan profile for this compound is not currently available, its design as a switch-control inhibitor contributes to its high selectivity.
Q2: I am observing unexpected changes in immune cell populations other than macrophages in my in vivo experiments. Could this be an off-target effect of my CSF1R inhibitor?
A2: While this compound is highly selective, it is important to consider that inhibition of the CSF1R pathway can have broader effects on the immune system beyond the direct targeting of macrophages. Studies with other selective CSF1R inhibitors have revealed that the depletion of macrophages can indirectly influence the populations and functions of other immune cells. Furthermore, some immune cell types other than macrophages may express low levels of CSF1R, making them susceptible to direct effects of potent inhibitors.
Q3: Which specific immune cell populations might be affected by CSF1R inhibition?
A3: Research using other CSF1R inhibitors, such as PLX5622, has demonstrated effects on a variety of immune cells. It is plausible that potent CSF1R inhibition with this compound could lead to similar observations. These potential changes are summarized in the tables below.
Quantitative Data on Immune Cell Population Changes with CSF1R Inhibitors (Data from studies using PLX5622)
Table 1: Effects of CSF1R Inhibition on Myeloid and Innate Lymphoid Cells
| Cell Type | Tissue | Observed Effect | Fold Change / % Change | Reference |
| Eosinophils | Colon | Increase | +350.1% | [3] |
| Lung | Increase | +174.9% | [3] | |
| Adipose Tissue | Increase | +399.5% | [3] | |
| Peritoneal Cavity | Increase | +248.0% | [3] | |
| Liver | Increase | +279.8% | [3] | |
| Blood | Increase | +77.5% | [3] | |
| Group 2 Innate Lymphoid Cells (ILC2s) | Colon | Increase | +41.0% | [3] |
| Lung | Increase | +43.7% | [3] | |
| Adipose Tissue | Increase | +173.0% | [3] | |
| CD11b+ Dendritic Cells | Colon | Decrease | N/A | [3] |
Table 2: Effects of CSF1R Inhibition on Lymphoid Cells
| Cell Type | Tissue/Compartment | Observed Effect | Notes | Reference |
| CD4+ T Cells | Bone Marrow | Altered transcriptional profile, suppression of Th1 and Th2 differentiation | Effects observed in both in vivo and ex vivo models. | [1] |
| CD4+ and CD8+ T Lymphocytes | Bone Marrow | Suppression | N/A | |
| CD19+ B Cells | Bone Marrow | Upregulation | N/A |
Q4: What is the underlying mechanism for these changes in other immune cell populations?
A4: The observed changes can be attributed to a combination of direct and indirect effects:
-
Direct Effects: Some non-macrophage immune cells may express CSF1R, albeit at lower levels. Potent inhibitors could directly impact their survival, differentiation, or function.
-
Indirect Effects (Macrophage Depletion): Macrophages play a crucial role in regulating the immune system through cytokine secretion and cell-cell interactions. Their depletion can disrupt this homeostasis, leading to compensatory changes in other immune cell populations. For example, the increase in eosinophils and ILC2s may be a compensatory response to the loss of resident macrophages.[3]
-
Hematopoietic Effects: CSF1R signaling is involved in hematopoiesis. Inhibition can affect progenitor cells in the bone marrow, leading to downstream changes in various immune cell lineages.
Troubleshooting Guides
Issue 1: Unexpected changes in T-cell populations or function.
If you observe alterations in T-cell numbers, activation status, or cytokine production, consider the following troubleshooting steps:
-
Confirm T-cell Phenotype: Use flow cytometry to perform a detailed analysis of T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) in relevant tissues (spleen, lymph nodes, blood, and tumor microenvironment).
-
Assess T-cell Function ex vivo: Isolate T-cells from treated and control animals and perform in vitro stimulation assays to assess their proliferative capacity and cytokine secretion profile (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Control for Macrophage Depletion: To distinguish between direct off-target effects on T-cells and indirect effects of macrophage depletion, consider using a non-pharmacological method of macrophage depletion as a comparator if feasible.
Issue 2: Alterations in other myeloid cell populations (e.g., dendritic cells, neutrophils).
If you notice changes in non-macrophage myeloid cell populations, follow these steps:
-
Detailed Myeloid Cell Profiling: Employ a comprehensive flow cytometry panel to accurately identify and quantify different myeloid subsets, including dendritic cell subtypes and neutrophils.
-
Assess Bone Marrow Progenitors: Analyze hematopoietic stem and progenitor cell populations in the bone marrow to determine if the observed changes originate from altered hematopoiesis.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Immune Cells in Tissues
This protocol provides a general framework for analyzing immune cell populations in various tissues from mice treated with a CSF1R inhibitor.
1. Tissue Processing:
- Spleen and Lymph Nodes: Mechanically dissociate the tissue through a 70 µm cell strainer to create a single-cell suspension.
- Blood: Collect blood in EDTA-containing tubes. Perform red blood cell lysis using a commercial lysis buffer.
- Peritoneal Cavity: Isolate peritoneal cells by lavaging the peritoneal cavity with cold PBS.
- Other Tissues (e.g., Lung, Liver, Adipose): Mince the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
2. Staining:
- Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
- Incubate cells with a cocktail of fluorescently conjugated antibodies specific for the immune cell markers of interest for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- (Optional) For intracellular cytokine or transcription factor staining, fix and permeabilize the cells using a commercial kit, followed by staining with intracellular antibodies.
- Resuspend the final cell pellet in FACS buffer for analysis.
3. Data Acquisition and Analysis:
- Acquire samples on a flow cytometer.
- Use appropriate single-stain controls for compensation.
- Analyze the data using flow cytometry analysis software.
Protocol 2: In Vitro T-Helper Cell Differentiation Assay
This protocol can be used to assess the direct effect of a CSF1R inhibitor on the differentiation of naive CD4+ T-cells into Th1 and Th2 lineages.[1]
1. Isolation of Naive CD4+ T-cells:
- Isolate splenocytes from untreated mice.
- Enrich for naive CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit.
2. T-cell Culture and Differentiation:
- Coat a 24-well plate with anti-CD3 antibody.
- Seed the naive CD4+ T-cells in the pre-coated plate in complete RPMI medium supplemented with anti-CD28 antibody and IL-2.
- For Th1 differentiation , add IL-12 and anti-IL-4 antibody to the culture medium.
- For Th2 differentiation , add IL-4 and anti-IFN-γ antibody to the culture medium.
- Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).
- Incubate the cells for 96 hours.
3. Analysis:
- Five hours before harvesting, add a protein transport inhibitor cocktail (e.g., Brefeldin A/Monensin).
- Harvest the cells and stain for surface markers (CD3, CD4) and intracellular cytokines (IFN-γ for Th1, IL-4 for Th2).
- Analyze the percentage of IFN-γ+ and IL-4+ cells within the CD4+ T-cell population by flow cytometry.
Visualizations
Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Csf1R-IN-15 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Csf1R-IN-15 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] Upon binding of its ligands, CSF-1 (macrophage colony-stimulating factor) or IL-34, Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound works by blocking the kinase activity of Csf1R, thereby inhibiting these signaling pathways.
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity in primary cells treated with this compound can be attributed to several factors:
-
On-target toxicity: Since Csf1R signaling is crucial for the survival of primary macrophages and microglia, inhibiting this pathway is expected to induce cell death in these cell types.[2][3]
-
Off-target effects: Although designed to be specific, at higher concentrations, this compound may inhibit other kinases, leading to unintended cytotoxic effects.
-
Sub-optimal experimental conditions: Factors such as high inhibitor concentration, prolonged exposure, high solvent concentration (e.g., DMSO), and the health of the primary cells can all contribute to increased cytotoxicity.
-
Sensitivity of primary cells: Primary cells are generally more sensitive to chemical treatments compared to immortalized cell lines.
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: A good starting point for dose-response experiments in primary cells is to use a broad concentration range. While specific data for this compound in various primary cells is limited, a study on the Ba/F3 cell line showed no activity on cell viability at concentrations up to 10 µM. For sensitive primary cells like macrophages or microglia, it is advisable to start with a much lower concentration range and perform a careful dose-response study.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound in primary cells.
Problem 1: Excessive Cell Death Observed at Expected Effective Concentrations
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high for the specific primary cell type. | Perform a thorough dose-response experiment starting from a low nanomolar range (e.g., 0.1 nM) and titrating up to the low micromolar range (e.g., 10 µM). Determine the IC50 for the desired biological effect and the CC50 (50% cytotoxic concentration) using a cell viability assay. Select a concentration for your experiments that is well below the CC50 but still effective at inhibiting the target. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Prolonged exposure to the inhibitor. | Consider reducing the duration of treatment. A time-course experiment can help determine the optimal exposure time to achieve the desired effect while minimizing cytotoxicity. |
| Poor health of primary cells prior to treatment. | Ensure that your primary cells are healthy and have high viability before starting the experiment. Use freshly isolated cells whenever possible and handle them with care to minimize stress. Allow cells to recover and adhere after plating before adding the inhibitor. |
| On-target cytotoxicity in Csf1R-dependent cells. | If you are working with primary macrophages or microglia, some level of cytotoxicity is expected due to the on-target effect of inhibiting the essential Csf1R survival pathway.[2][3] In this case, the goal is to find a concentration that provides a sufficient window between the desired inhibitory effect and complete cell death. |
Problem 2: Inconsistent or Non-reproducible Results
| Possible Cause | Suggested Solution |
| Variability in primary cell isolation and culture. | Standardize your primary cell isolation and culture protocols. Use cells from the same passage number (if applicable) and ensure consistent cell seeding densities. |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
| Inaccurate pipetting or dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor at the desired final concentration to add to your cell cultures for better consistency. |
Quantitative Data Summary
The following table provides a general guideline for determining the optimal concentration of this compound. It is crucial to perform a dose-response experiment for each specific primary cell type and experimental setup.
Table 1: Recommended Concentration Ranges for this compound Dose-Response Experiments in Primary Cells
| Parameter | Concentration Range | Notes |
| Initial Dose-Response | 0.1 nM - 10 µM | A wide range to determine the IC50 and CC50. |
| Follow-up Experiments | Based on IC50 and CC50 | Select a concentration that provides the desired biological effect with minimal cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
This protocol describes how to determine the cytotoxic effects of this compound on primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the CC50 value.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity with this compound.
References
Csf1R-IN-15 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Csf1R-IN-15, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Additionally, it offers troubleshooting advice for common experimental issues and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound powder?
A: Based on stability data for structurally related pyrrolo[2,3-d]pyrimidine inhibitors, it is recommended to store this compound as a solid powder at -20°C for long-term stability, where it can be viable for up to three years.[1] For short-term storage, room temperature is acceptable, as the product is often shipped at ambient temperatures.[2]
Q2: What are the recommended storage conditions for this compound in solution?
A: For long-term storage of this compound stock solutions, it is best to aliquot the solution and store it at -80°C, which can preserve its stability for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the compound in single-use aliquots.
Q3: What solvents should I use to dissolve this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO and PEG400 (e.g., 20% DMSO, 80% PEG400).[2] When preparing aqueous solutions for assays, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound, so using fresh DMSO is recommended.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility limit is exceeded in your chosen solvent or if the temperature changes significantly. Gently warm the solution and vortex or sonicate until the precipitate redissolves. If precipitation persists in your aqueous working solution, consider preparing a fresh dilution from your stock or slightly increasing the percentage of organic solvent if your experimental system allows. For some inhibitors, aqueous solutions are not stable and should be prepared fresh for each experiment.[4][5]
Q5: I am not observing the expected inhibitory effect in my cell-based assay. What could be the issue?
A: Several factors could contribute to a lack of inhibitory effect:
-
Compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for your experiment.
-
Cell Line Sensitivity: While this compound is a potent inhibitor, its efficacy can vary between cell lines. Confirm that your target cells express functional CSF1R. It has been noted that this compound shows no activity in Ba/F3 cell viability assays.[2]
-
Assay Conditions: The presence of high serum concentrations in your culture media can lead to protein binding, reducing the effective concentration of the inhibitor. This compound has been shown to have 69% binding to mouse plasma proteins.[2] Consider reducing the serum percentage or using a serum-free medium during the treatment period if possible.
-
Incorrect Concentration: Verify your calculations for serial dilutions and ensure the final concentration is within the effective range for your specific assay.
Q6: I am observing unexpected off-target effects in my in vivo experiment. Is this common with Csf1R inhibitors?
A: Yes, while Csf1R inhibitors are designed to be selective, off-target effects can occur, especially at higher concentrations. It is known that some CSF1R inhibitors can affect other kinases like c-Kit and FLT3.[6] Furthermore, Csf1R inhibition is not specific to microglia and can impact hematopoiesis and the function of peripheral macrophages.[7] It is crucial to include appropriate controls and consider multiple Csf1R inhibitors to confirm that the observed phenotype is due to the inhibition of CSF1R.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1][3] |
| Recommended Solvents | DMSO | [1] |
| In Vivo Formulation | 20% DMSO, 80% PEG400 | [2] |
| Mouse Plasma Protein Binding | 69% | [2] |
| In Vivo Half-life (t1/2) in mice | 0.5 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex or sonicate the solution until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Cell-Based Assay
-
Materials: Cells expressing CSF1R, appropriate cell culture medium, this compound stock solution, multi-well plates.
-
Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight. b. The following day, prepare serial dilutions of this compound from the stock solution in the cell culture medium. c. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration). d. Incubate the cells for the desired treatment duration (e.g., 72 hours). e. Assess the cellular response using a relevant readout, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for downstream signaling pathways, or a functional assay.
Protocol 3: In Vivo Administration
-
Materials: this compound, DMSO, PEG400, sterile saline, experimental animals (e.g., mice).
-
Procedure: a. Prepare the dosing solution by first dissolving this compound in DMSO. b. Add PEG400 to the solution and mix thoroughly. c. If necessary, sterile saline can be added to the formulation, but ensure the compound remains in solution. A common formulation is 20% DMSO and 80% PEG400.[2] d. Administer the solution to the animals via the desired route (e.g., intravenous injection).[2] The dosage will depend on the specific animal model and experimental design. e. Monitor the animals for any adverse effects. f. Collect tissues or blood samples at the designated time points for pharmacokinetic or pharmacodynamic analysis.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Csf1R-IN-15 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Csf1R-IN-15 in in vitro experiments. Inconsistent results with kinase inhibitors can arise from a variety of factors, from experimental setup to the inherent biological complexity of the Csf1R signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1] Csf1R is activated by its ligands, CSF-1 and IL-34, which triggers the receptor to dimerize and autophosphorylate.[2][3] This phosphorylation initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells such as macrophages.[3][4] this compound works by blocking this kinase activity, thereby inhibiting these cellular processes.
Q2: What is a recommended concentration range for this compound in in vitro assays?
A2: A general concentration range for this compound in in vitro assays is 0.007-10 μM for an incubation period of up to 72 hours.[1] However, the optimal concentration is highly dependent on the cell type, assay endpoint, and experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific system.
Q3: Are there known issues with the stability or solubility of this compound?
Q4: Can this compound have off-target effects?
A4: While a detailed selectivity profile for this compound is not widely published, off-target effects are a known characteristic of many kinase inhibitors.[5][6] For example, the well-characterized Csf1R inhibitor Pexidartinib also potently inhibits c-KIT and FLT3.[7] Off-target effects can lead to unexpected phenotypes and contribute to inconsistent results. It is important to consider this possibility when interpreting your data.
Q5: What is the role of soluble Csf1R (sCsf1R) and how might it affect my experiments?
A5: Soluble Csf1R is the extracellular domain of the receptor that can be shed from the cell surface.[8] This soluble form can bind to the Csf1R ligands (CSF-1 and IL-34), potentially acting as a decoy and modulating the effects of this compound in your in vitro system.[8] The presence and concentration of sCsf1R can vary between cell types and culture conditions, which may contribute to variability in experimental outcomes.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | 1. Sub-optimal inhibitor concentration: The concentration may be too low to effectively inhibit Csf1R in your specific cell line. 2. Inhibitor degradation: The compound may be unstable in your cell culture medium over the course of the experiment. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. 4. Low Csf1R expression: The target cells may not express sufficient levels of Csf1R. 5. Presence of a resistant Csf1R mutation: While unlikely unless specifically engineered, mutations in the kinase domain can confer resistance.[9] 6. Inactivity in certain cell lines: this compound has been reported to be inactive in Ba/F3 cell viability assays, whereas other inhibitors like Pexidartinib are active.[1] | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh inhibitor solutions for each experiment and consider replenishing the medium for long-term assays. 3. Verify the physicochemical properties of the inhibitor and consider alternative compounds if poor permeability is suspected. 4. Confirm Csf1R expression in your target cells using techniques like qPCR, western blot, or flow cytometry. 5. Sequence the Csf1R gene in your cell line if resistance is suspected. 6. Consider using a different Csf1R inhibitor if this compound proves ineffective in your chosen cell model. |
| High cell toxicity at effective concentrations | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways.[5][6] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. If toxicity remains an issue, consider a more selective Csf1R inhibitor. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Variability between experimental replicates | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Inhibitor preparation and handling: Inconsistent dilution or storage of the inhibitor can affect its potency. 3. Biological variability: The response of cells to Csf1R inhibition can be influenced by passage number and culture conditions. | 1. Ensure a consistent cell seeding density across all wells and experiments. 2. Follow a standardized protocol for preparing and handling the inhibitor. 3. Use cells within a consistent passage number range and maintain uniform culture conditions. |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general framework. Optimization of cell density, inhibitor concentration, and incubation time is essential for each specific cell line and experimental question.
-
Cell Seeding:
-
Culture your target cells (e.g., macrophages, microglia, or other Csf1R-expressing cells) in appropriate cell culture plates.
-
Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and for the duration of the experiment.
-
Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. It is crucial to prepare these dilutions fresh.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the expected biological response.
-
-
Downstream Analysis:
-
After incubation, proceed with your chosen downstream analysis. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the effect on cell growth.
-
Western Blotting: To analyze the phosphorylation status of Csf1R and downstream signaling proteins like Akt and ERK.
-
Flow Cytometry: To analyze cell surface markers or cell cycle distribution.
-
Gene Expression Analysis (qPCR or RNA-seq): To investigate changes in gene expression profiles.
-
-
Signaling Pathways and Workflows
Csf1R Signaling Pathway
Caption: Csf1R Signaling Pathway and Point of Inhibition by this compound.
General Experimental Workflow for In Vitro Csf1R Inhibition
Caption: A generalized workflow for conducting in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescue of in vitro models of CSF1R-related adult-onset leukodystrophy by iluzanebart: mechanisms and therapeutic implications of TREM2 agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Csf1R-IN-15 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with the Csf1R inhibitor, Csf1R-IN-15.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected phenotype (e.g., macrophage depletion) after administering this compound in vivo. What is the likely cause?
A1: The most probable cause for the lack of in vivo efficacy of this compound is its unfavorable pharmacokinetic profile. Published data indicates that this compound has a very short half-life (t½) of approximately 0.5 hours and high plasma clearance (54 L/h/kg) in mice.[1] This suggests the compound is rapidly removed from circulation, preventing it from reaching and sustaining a therapeutic concentration at the target tissue.
Q2: How does the pharmacokinetic profile of this compound compare to other commonly used Csf1R inhibitors?
A2: this compound's pharmacokinetic properties are significantly less favorable for in vivo studies when compared to widely used Csf1R inhibitors like Pexidartinib (PLX3397) and PLX5622. These compounds exhibit longer half-lives and are formulated for sustained exposure.
Q3: Can I increase the dose or change the formulation of this compound to improve its efficacy?
A3: While increasing the dose might transiently increase plasma concentration, the rapid clearance will likely still prevent sustained target engagement. Reformulation could potentially improve exposure, but this would require significant formulation development. For consistent and reliable in vivo results, switching to a Csf1R inhibitor with a more favorable and established pharmacokinetic profile is strongly recommended.
Q4: What are the key signaling pathways downstream of Csf1R that I should assess to confirm target engagement?
A4: Upon ligand (CSF-1 or IL-34) binding, Csf1R dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for macrophage survival, proliferation, and differentiation. Key pathways to assess for target engagement include the PI3K/Akt and MAPK/ERK pathways. Inhibition of Csf1R should lead to a reduction in the phosphorylation of Akt and ERK1/2 in target cells.
Troubleshooting Guide
Issue: Lack of In Vivo Efficacy
Primary Suspect: Poor Pharmacokinetics
The available data for this compound points towards rapid clearance and a very short half-life as the primary reasons for its poor performance in in vivo models.[1]
Comparative Pharmacokinetic Data of Csf1R Inhibitors in Mice
| Parameter | This compound | Pexidartinib (PLX3397) | PLX5622 |
| Half-life (t½) | ~0.5 hours[1] | ~20 hours[2] | Not explicitly stated, but formulated for sustained release in chow |
| Clearance (CL) | 54 L/h/kg[1] | 5.83 L/h (in humans)[3] | Not explicitly stated |
| Cmax (at 1 mg/kg IV) | 37 ng/mL[1] | Not directly comparable due to different dosing routes | Not directly comparable due to different dosing routes |
| AUC₀-∞ (at 1 mg/kg IV) | 18 h*ng/mL[1] | Not directly comparable due to different dosing routes | Not directly comparable due to different dosing routes |
| Typical Administration | Intravenous injection[1] | Oral gavage or formulated in chow[2][4] | Formulated in chow[5][6][7] |
Recommendations:
-
Switch to an Alternative Inhibitor: For robust and reproducible in vivo studies, it is highly recommended to use a Csf1R inhibitor with a proven pharmacokinetic profile, such as Pexidartinib (PLX3397) or PLX5622.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study: If you must proceed with a this compound analog, conducting a pilot PK/PD study is crucial. This will help you understand the compound's exposure levels and the dose required to achieve target modulation in your model.
Experimental Protocols
Protocol 1: In Vivo Administration of Pexidartinib (PLX3397) for Macrophage Depletion in Mice
This protocol is adapted from studies demonstrating the efficacy of Pexidartinib in various mouse models.[2][8]
Materials:
-
Pexidartinib (PLX3397)
-
Vehicle: 0.5% (w/v) methylcellulose in water
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of Pexidartinib in 0.5% methylcellulose at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Dosing: Administer Pexidartinib via oral gavage at a dose of 40 mg/kg once daily.[2] Dosing can be continued for the duration of the experiment (e.g., 7-21 days for significant microglia depletion).[2]
-
Monitoring: Monitor the animals daily for any signs of toxicity.
-
Endpoint Analysis: At the end of the treatment period, tissues of interest (e.g., spleen, tumor, brain) can be harvested for analysis of macrophage populations by flow cytometry or immunohistochemistry.
Protocol 2: In Vivo Administration of PLX5622 via Formulated Chow
This is a common method for long-term administration and depletion of microglia and other macrophage populations.[5][6][7]
Materials:
-
PLX5622 formulated in AIN-76A rodent chow (typically at 1200 ppm)[5][6][7]
-
Control AIN-76A chow
-
Experimental animals
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week before starting the specialized diet.
-
Diet Administration: Replace the standard chow with the PLX5622-formulated chow. Provide ad libitum access.
-
Duration: A 7-day treatment is often sufficient to achieve significant microglia depletion (>95%).[5] Longer treatment durations (e.g., 21 days) can be used for more profound or sustained depletion.[4]
-
Endpoint Analysis: Tissues can be collected for analysis at the desired time points.
Protocol 3: Assessment of Target Engagement - Phospho-Csf1R and Downstream Signaling
This protocol outlines the assessment of Csf1R pathway inhibition in tissues.
Materials:
-
Harvested tissues (e.g., spleen, tumor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting:
-
Phospho-Csf1R (Tyr723)
-
Total Csf1R
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH, β-actin)
-
-
Flow cytometry antibodies (for intracellular staining):
-
Phospho-Akt (Ser473)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Macrophage surface markers (e.g., F4/80, CD11b)
-
Procedure (Western Blotting):
-
Tissue Lysis: Homogenize harvested tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Perform standard SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total proteins of interest, followed by appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the level of target inhibition.
Visualizations
Caption: Csf1R signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for this compound.
Caption: General experimental workflow for in vivo Csf1R inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-15 Target Engagement Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of Csf1R-IN-15. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1][2] Csf1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][3] By inhibiting the kinase activity of Csf1R, this compound blocks the downstream signaling pathways that promote the pro-tumor and pro-inflammatory functions of these cells.[3]
Q2: What are the primary methods to assess this compound target engagement?
A2: Target engagement of this compound can be assessed using a combination of biochemical, cellular, and in vivo assays:
-
Biochemical Assays: Directly measure the inhibitory activity of the compound on the Csf1R kinase.
-
Cellular Assays: Evaluate the effect of the inhibitor on Csf1R signaling and function in a cellular context.
-
In Vivo Pharmacodynamic Assays: Measure biomarkers in animal models to confirm target engagement in a physiological setting.
Q3: Which cell lines are suitable for cellular assays?
A3: Several cell lines are commonly used for assessing Csf1R inhibitor activity. The choice of cell line depends on the specific assay:
-
M-NFS-60 cells: A murine myeloid cell line that is dependent on CSF-1 for proliferation, making them suitable for cell viability assays.[4]
-
THP-1 cells: A human monocytic cell line that endogenously expresses Csf1R and is often used for receptor phosphorylation and downstream signaling assays.[4]
-
Engineered cell lines: Cells such as U2OS have been engineered to stably express both Csf1R and a reporter like GFP-STAT1 to monitor signaling pathway activation.
Experimental Protocols and Troubleshooting
Below are detailed protocols for key experiments to assess this compound target engagement, along with troubleshooting guides to address common issues.
Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the Csf1R kinase.
Experimental Protocol
Objective: To determine the IC50 value of this compound against recombinant Csf1R.
Materials:
-
Recombinant human Csf1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the Csf1R enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive enzyme | Use a new batch of enzyme and ensure proper storage at -80°C. |
| Incorrect buffer composition | Verify the pH and components of the kinase buffer. | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. | |
| High Background | Contaminated reagents | Use fresh, high-quality reagents and filter-sterilized buffers. |
| Non-specific binding | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. | |
| Poor Reproducibility | Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents and ensure uniform incubation. |
Cellular Csf1R Phosphorylation Assay (Western Blot)
This assay measures the inhibition of ligand-induced Csf1R autophosphorylation in cells.
Experimental Protocol
Objective: To determine the effect of this compound on CSF-1-induced Csf1R phosphorylation in THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Csf1R (Tyr723), anti-total-Csf1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed THP-1 cells in 6-well plates and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-Csf1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-Csf1R antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Phospho-Signal | Inactive CSF-1 ligand | Use a new aliquot of CSF-1 and verify its activity. |
| Insufficient stimulation time | Optimize the stimulation time (typically 5-15 minutes). | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors are added to the lysis buffer. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Uneven Bands | Uneven protein loading | Perform a protein quantification assay and load equal amounts of protein. |
| Issues with gel electrophoresis | Ensure proper polymerization of the gel and run at a constant voltage. |
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of CSF-1-dependent cells.
Experimental Protocol
Objective: To determine the EC50 value of this compound on the proliferation of M-NFS-60 cells.
Materials:
-
M-NFS-60 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS and recombinant murine CSF-1)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well in culture medium.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the EC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Inhibition | Compound inactivity | Verify the identity and purity of this compound. |
| Cell line is not CSF-1 dependent | Confirm the CSF-1 dependency of the M-NFS-60 cells. | |
| High Variability | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Low Signal | Low cell number | Optimize the initial cell seeding density. |
| Reagent degradation | Use fresh CellTiter-Glo® reagent. |
Data Presentation
Note: Specific quantitative data for this compound is limited in the public domain. The following tables are presented as templates. For comparison, data for other known Csf1R inhibitors are included where available.
Table 1: Biochemical Activity of Csf1R Inhibitors
| Compound | Csf1R IC50 (nM) |
| This compound | Data not available |
| Pexidartinib | 13[3] |
| Ki20227 | Data not available |
| GW2580 | Data not available |
Table 2: Cellular Activity of Csf1R Inhibitors
| Compound | M-NFS-60 Proliferation EC50 (µM) | THP-1 p-Csf1R EC50 (µM) |
| This compound | Inactive in Ba/F3 viability assay[5] | Data not available |
| Pexidartinib | Data not available | Data not available |
| GW2580 | 0.69 | Data not available |
Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Engagement
Caption: Workflow for assessing this compound target engagement.
References
Csf1R-IN-15 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-15. Our goal is to help you achieve accurate and reproducible dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages.[1] By inhibiting the kinase activity of CSF1R, this compound can block downstream signaling pathways.
Q2: In which types of assays can I use this compound?
A2: this compound is suitable for various in vitro assays, including biochemical kinase assays to determine its direct inhibitory effect on the Csf1R enzyme and cell-based assays to assess its activity on CSF1R-dependent cellular processes, such as proliferation or signaling.
Q3: What is the expected IC50 value for a potent Csf1R inhibitor?
A3: The IC50 value for a Csf1R inhibitor can vary depending on the assay format (biochemical vs. cell-based) and specific experimental conditions. For context, some potent, selective Csf1R inhibitors have been reported with IC50 values in the low nanomolar range in biochemical assays. For example, a novel Csf1R inhibitor from Deciphera Pharmaceuticals was reported to have a Csf1R IC50 of 4.1 nM.[2]
Q4: Is this compound active in all cell lines?
A4: Not necessarily. The activity of this compound is dependent on the expression and functional importance of CSF1R in the chosen cell line. For instance, in a Ba/F3 cell viability assay, this compound was found to be inactive over a concentration range of 0.007-10 μM.[1] It is crucial to select a cell line that is dependent on CSF1R signaling for the endpoint being measured.
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
Problem 1: The dose-response curve is flat, showing no inhibition even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | Storage: Confirm that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation. |
| Assay Conditions | Inactive Enzyme/Cells: In a biochemical assay, verify the activity of the recombinant Csf1R enzyme using a known potent inhibitor as a positive control. In a cell-based assay, ensure the cells are healthy, in the logarithmic growth phase, and responsive to CSF1 stimulation. Inappropriate Cell Line: Confirm that the chosen cell line expresses functional CSF1R and that the measured endpoint (e.g., proliferation, phosphorylation) is dependent on CSF1R signaling. As noted, this compound was inactive in a Ba/F3 cell viability assay.[1] |
| Incorrect Reagents | Substrate/ATP Concentration (Biochemical Assay): For ATP-competitive inhibitors, a high concentration of ATP can compete with the inhibitor, leading to a flat curve. Use an ATP concentration at or near the Km for Csf1R. Ensure the substrate is appropriate and not degraded. |
Problem 2: The IC50 value is significantly different from expected values for a potent inhibitor.
| Possible Cause | Troubleshooting Steps |
| Experimental Variability | Cell Density: In cell-based assays, ensure consistent cell seeding density across all wells. Incubation Time: Optimize the incubation time with the inhibitor. Insufficient incubation may result in an underestimation of potency. Reagent Concentration: Verify the concentrations of all critical reagents, including the ligand (CSF-1 or IL-34) used to stimulate the cells. |
| Assay System Differences | Biochemical vs. Cell-Based: Expect differences in IC50 values between biochemical and cell-based assays. Cell-based IC50s are influenced by factors like cell membrane permeability and off-target effects. ATP Concentration: In biochemical assays, the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure your ATP concentration is consistent with reference experiments if you are comparing results. |
Problem 3: The dose-response curve has a very shallow or steep slope.
| Possible Cause | Troubleshooting Steps |
| Shallow Slope | Compound Instability/Solubility: The compound may be degrading or precipitating at higher concentrations. Prepare fresh dilutions and visually inspect for solubility. Complex Biological Response: The cellular response to the inhibitor may be complex and not follow a simple sigmoidal dose-response. |
| Steep Slope | Artifactual Inhibition: A steep slope can sometimes indicate an artifact at a specific concentration range. Carefully check for issues like compound precipitation or cytotoxicity at higher concentrations. Assay Window: Ensure your dose range is wide enough to capture the full curve, including the top and bottom plateaus. |
Quantitative Data Summary
The following table provides a reference for the potency of a known Csf1R inhibitor. As of the current information, specific IC50 values for this compound in an active assay are not publicly available.
| Compound | Target | Assay Type | IC50 (nM) |
| Deciphera Pharmaceuticals Compound | Csf1R | Biochemical | 4.1[2] |
| This compound | Csf1R | Ba/F3 Cell Viability | Inactive (0.007-10 μM)[1] |
Experimental Protocols
Below are generalized protocols for biochemical and cell-based assays to determine the dose-response of a Csf1R inhibitor. These should be optimized for your specific experimental conditions.
Biochemical Csf1R Kinase Assay
This assay measures the direct inhibition of Csf1R enzymatic activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human Csf1R enzyme to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and an ATP solution at a concentration near the Km of the enzyme.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
Add the Csf1R enzyme to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for a set time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, ELISA, or TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Csf1R Phosphorylation Assay
This assay measures the inhibition of CSF1-induced Csf1R autophosphorylation in cells.
-
Cell Culture and Plating:
-
Culture a CSF1R-expressing cell line (e.g., M-NFS-60, THP-1) in the recommended medium.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with serial dilutions of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Detection and Analysis:
-
Determine the level of phosphorylated Csf1R in the cell lysates using a Csf1R phospho-specific ELISA kit or by Western blotting.
-
Normalize the phospho-Csf1R signal to the total Csf1R signal or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration relative to the CSF-1 stimulated, DMSO-treated control.
-
Plot the data and determine the IC50 value as described for the biochemical assay.
-
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a Csf1R inhibitor dose-response assay.
Caption: A logical flowchart for troubleshooting common dose-response curve issues.
References
Technical Support Center: Csf1R-IN-15 Treatment
Welcome to the technical support center for Csf1R-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this CSF1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R is activated by its ligands, CSF-1 and IL-34, which triggers receptor dimerization and autophosphorylation.[2][3] This initiates downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[4][5] this compound, also known as compound 23 in the work by Aarhus TI, et al., is a highly selective pyrrolo[2,3-d]pyrimidine inhibitor that targets the autoinhibited form of CSF1R.[1][5] By blocking the kinase activity of CSF1R, this compound inhibits these signaling pathways.
Q2: My cells are not responding to this compound treatment. What could be the reason?
A2: There are several potential reasons for a lack of response to this compound. These can be broadly categorized as issues with the experimental setup or biological resistance of the cell line.
-
Experimental Issues:
-
Incorrect inhibitor concentration: Ensure the concentration of this compound is appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Inhibitor degradation: Ensure proper storage and handling of the this compound stock solution to prevent degradation.
-
Cell culture conditions: Suboptimal cell culture conditions can affect cell health and drug response. Maintain consistent and optimal culture conditions.
-
-
Biological Resistance:
-
Intrinsic resistance: Some cell lines may have inherent resistance to CSF1R inhibition due to pre-existing genetic or epigenetic factors.
-
Acquired resistance: Cells can develop resistance over time with prolonged exposure to the inhibitor. This often involves the activation of bypass signaling pathways.[1]
-
Low or absent CSF1R expression: The target cell line may not express sufficient levels of CSF1R for the inhibitor to be effective.
-
Q3: What are the known mechanisms of resistance to CSF1R inhibitors?
A3: The primary mechanisms of resistance to CSF1R inhibitors involve the activation of alternative survival pathways that bypass the need for CSF1R signaling.
-
Activation of the PI3K/AKT/mTOR Pathway: This is a common mechanism of acquired resistance. Upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling, stimulated by IGF-1 secreted from cells in the tumor microenvironment like macrophages, can hyperactivate the PI3K pathway, rendering the cells independent of CSF1R for survival.[1][6]
-
Role of the Tumor Microenvironment (TME): Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can secrete growth factors and cytokines that promote tumor cell survival and resistance.[6] For example, IL-4 has been shown to rescue macrophages from CSF1R inhibitor-induced depletion.[2]
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Cross-talk between different RTK pathways can compensate for the inhibition of CSF1R.
-
Increased GM-CSF Signaling: In some contexts, increased levels of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can promote the survival of myeloid cells independently of CSF1R.[7]
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment (e.g., 0.01 to 10 µM) to determine the IC50 for your specific cell line. Note: this compound was found to be inactive in a Ba/F3 cell viability assay at concentrations up to 10 µM.[1] |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure the stock solution is stored correctly as per the manufacturer's instructions. |
| Low CSF1R Expression | Verify CSF1R expression in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot or Flow Cytometry) levels. |
| Intrinsic Resistance | Consider using a different CSF1R inhibitor with a distinct chemical scaffold or mechanism of action. |
| Acquired Resistance | If cells were previously sensitive, they may have developed resistance. Analyze for activation of bypass pathways (see Problem 2). |
Problem 2: Cells develop resistance to this compound over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of PI3K/AKT Pathway | Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) via Western Blot. Consider co-treatment with a PI3K or IGF-1R inhibitor.[1] |
| Upregulation of other RTKs | Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. |
| Influence of TME | If using a co-culture system, analyze the secretome of the stromal cells for growth factors that could be promoting resistance. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| Cell Viability (IC50) | Inactive (up to 10 µM) | - | Ba/F3 Cell Viability | [1] |
| Plasma Protein Binding | 69% | Mouse | Equilibrium Dialysis | [1] |
| t1/2 | 0.5 h | C57BLKS Mice | In Vivo Pharmacokinetics | [1] |
| C0 | 37 ng/mL | C57BLKS Mice | In Vivo Pharmacokinetics | [1] |
| AUC0-∞ | 18 h*ng/mL | C57BLKS Mice | In Vivo Pharmacokinetics | [1] |
| CLobs | 54 L/h/kg | C57BLKS Mice | In Vivo Pharmacokinetics | [1] |
| Vss,obs | 32 L/kg | C57BLKS Mice | In Vivo Pharmacokinetics | [1] |
Table 2: IC50 Values of Selected CSF1R Inhibitors
| Inhibitor | CSF1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | [8] |
| BLZ945 | 1 | >3200 | >3200 | [4] |
| PLX5622 | 16 | - | - | [4] |
| BPR1R024 | 0.53 | - | - |
Note: Specific enzymatic IC50 for this compound is detailed in Aarhus TI, et al. J Med Chem. 2023.[1][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for CSF1R Signaling Pathway
This protocol is for assessing the activation status of the CSF1R pathway.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve overnight if necessary, and then treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CSF1R, phospho-CSF1R (p-CSF1R), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Resistance.
Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Csf1R-IN-15 batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Csf1R-IN-15. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R is activated by its ligands, CSF-1 and IL-34, which triggers receptor dimerization and autophosphorylation of tyrosine residues.[3][4][5] This initiates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[3][4][6] this compound likely acts as a small molecule tyrosine kinase inhibitor, blocking the signaling pathways that lead to macrophage proliferation and survival.[7]
Q2: I am observing significant batch-to-batch variability in the IC50 value of this compound in my cell-based assays. What could be the cause?
A2: Batch-to-batch variability in the potency of small molecule inhibitors is a common issue that can arise from several factors:
-
Purity and Identity of the Compound: Minor variations in the synthesis and purification process can lead to differences in the purity of the compound or the presence of impurities that may interfere with its activity.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Compound Stability: The stability of the inhibitor can be affected by storage conditions and handling. Degradation of the compound will result in reduced potency.
-
Assay Conditions: Variations in experimental parameters such as cell density, passage number, serum concentration in the media, and incubation times can all contribute to shifts in IC50 values.[8]
Q3: My this compound solution appears to have precipitated. How should I handle this?
A3: Precipitation of the inhibitor can lead to inaccurate dosing and inconsistent results. Here are some steps to address this:
-
Check Solubility Information: Refer to the manufacturer's data sheet for solubility information in various solvents.
-
Gentle Warming and Sonication: You can try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and using a sonicator.
-
Prepare Fresh Stock Solutions: It is recommended to prepare fresh stock solutions for each experiment to minimize issues with stability and solubility over time. Avoid repeated freeze-thaw cycles.
-
Use of Solvents: Ensure you are using an appropriate solvent as recommended by the supplier. For in vivo studies, consider formulations with solvents like DMSO and PEG400.[1]
Troubleshooting Guides
Issue 1: Inconsistent inhibition of Csf1R phosphorylation.
If you are observing variable effects of this compound on the phosphorylation of Csf1R and its downstream targets, follow this troubleshooting guide.
Troubleshooting Workflow for Inconsistent Csf1R Inhibition
Caption: Troubleshooting workflow for inconsistent Csf1R inhibition.
Quantitative Data Summary: Troubleshooting Inconsistent Inhibition
| Parameter | Possible Cause | Recommended Action | Expected Outcome |
| Compound Integrity | Degradation or impurity of this compound | Prepare fresh stock solutions for each experiment. If possible, verify purity with analytical methods. | Consistent IC50 values and inhibition. |
| Solubility | Precipitation of the compound in media | Gently warm and sonicate the stock solution before dilution. Visually inspect for precipitates. | Accurate and consistent effective concentration. |
| Cell Culture Conditions | High cell confluency or variable serum levels | Maintain consistent cell seeding density and serum concentration in all experiments. | Reduced variability in assay results. |
| Ligand Stimulation | Suboptimal or inconsistent ligand stimulation | Optimize the concentration and duration of CSF-1 or IL-34 stimulation. | Robust and reproducible Csf1R phosphorylation in control samples. |
Issue 2: Higher than expected cell viability after treatment.
If this compound is not producing the expected cytotoxic or anti-proliferative effects, consider the following.
Troubleshooting Workflow for Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability.
Quantitative Data Summary: Troubleshooting High Cell Viability
| Parameter | Possible Cause | Recommended Action | Expected Outcome |
| Target Expression | Low or absent Csf1R expression in the cell model. | Confirm Csf1R expression levels via Western Blot or qPCR. | Select a cell line with confirmed high Csf1R expression. |
| Compound Potency | Incorrect concentration range or compound degradation. | Perform a dose-response curve with a broad concentration range (e.g., 1 nM to 100 µM). Use a fresh batch of the inhibitor. | Determine the accurate IC50 value. |
| Assay Duration | Insufficient treatment time for cytotoxic effects to manifest. | Extend the incubation period (e.g., 48-72 hours). | Observe a time-dependent decrease in cell viability. |
| Cellular Resistance | Activation of compensatory survival pathways. | Analyze other relevant signaling pathways for upregulation upon Csf1R inhibition. | Identify potential mechanisms of resistance. |
Experimental Protocols
Protocol 1: Western Blot for Csf1R Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on CSF-1 or IL-34-induced Csf1R phosphorylation.
-
Cell Culture and Starvation: Plate cells (e.g., macrophages, microglia, or other Csf1R-expressing cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of recombinant CSF-1 or IL-34 for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Csf1R (p-Csf1R) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Csf1R and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-Csf1R signal to the total Csf1R and loading control signals.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed Csf1R-dependent cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) in fresh media. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway
Csf1R Signaling Pathway
Caption: Simplified Csf1R signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes with Csf1R-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed when using Csf1R-IN-15. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the downstream signaling pathways that mediate the effects of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.
Q2: What are the known off-target effects of Csf1R inhibitors in general?
While this compound is designed to be selective, the broader class of Csf1R inhibitors has been reported to have effects on other cell types and pathways, which may lead to unexpected phenotypes. These can include:
-
Impact on Hematopoiesis: Csf1R signaling is involved in the development of various hematopoietic lineages. Inhibition can lead to changes in the populations of bone marrow-derived macrophages and other myeloid cells.[1][2]
-
Effects on T-helper Cell Differentiation: Some studies have shown that Csf1R inhibitors can alter the transcriptional profile of CD4+ cells, potentially suppressing Th1 and Th2 differentiation.[3]
-
Changes in Other Immune Cell Populations: Inhibition of Csf1R can lead to compensatory changes in other immune cell populations, such as an increase in eosinophils.
-
Hepatic Effects: Liver enzyme elevations have been noted as a potential class effect of Csf1R-targeting compounds.[4]
Q3: I am observing higher than expected cell death in my macrophage culture after treatment with this compound. Is this normal?
Yes, this can be an expected on-target effect. Since Csf1R signaling is critical for the survival of many macrophage populations, its inhibition by this compound can lead to apoptosis. The degree of cell death will depend on the specific macrophage subtype, their dependence on Csf1R signaling for survival, and the concentration of the inhibitor used. However, if you observe widespread, rapid cell death across multiple cell types, it could indicate a cytotoxic off-target effect or an issue with the experimental setup.
Q4: My non-myeloid cells are showing an unexpected response to this compound. Why could this be happening?
While Csf1R is predominantly expressed on myeloid cells, low levels of expression or unexpected expression in other cell types under certain conditions cannot be entirely ruled out. Additionally, an indirect effect via the secretome of treated macrophages could be influencing the non-myeloid cells. It is also important to consider potential off-target kinase inhibition. Refer to the kinase selectivity profile of this compound to identify other potential kinase targets that might be expressed in your cell type of interest.
Troubleshooting Guides
Problem 1: Unexpected Alterations in Immune Cell Populations
Observed Phenotype: You observe a significant decrease in your target macrophage population, but also a surprising increase in another immune cell type (e.g., eosinophils, neutrophils) or alterations in T-cell subsets in your in vivo or co-culture experiments.
Potential Causes:
-
On-target Csf1R inhibition leading to compensatory mechanisms: The depletion of Csf1R-dependent macrophages can trigger the release of other cytokines and growth factors that promote the expansion of other immune cell lineages.
-
Off-target kinase inhibition: this compound may be inhibiting other kinases that play a role in the development or survival of different immune cell populations.
-
Complex immune system crosstalk: The immune system is a highly interconnected network. Perturbing one component (macrophages) can have cascading and sometimes unpredictable effects on other components.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Action: Perform a dose-response experiment and confirm that the depletion of your target macrophage population correlates with the known IC50 of this compound for Csf1R.
-
Expected Outcome: A clear dose-dependent decrease in the target macrophage population.
-
-
Characterize the Unexpected Cell Population:
-
Action: Use multi-color flow cytometry with a comprehensive panel of immune cell markers to accurately identify and quantify the expanding cell population.
-
Expected Outcome: Precise identification of the cell type(s) that are unexpectedly increasing.
-
-
Investigate Potential Off-Target Effects:
-
Action: Review the kinase selectivity profile of this compound (see Table 1). Cross-reference the potential off-target kinases with databases (e.g., UniProt, GeneCards) to see if they are known to be involved in the regulation of the observed expanding cell population.
-
Expected Outcome: Identification of a potential off-target kinase that could explain the observed phenotype.
-
-
Cytokine Profiling:
-
Action: Measure the levels of a panel of cytokines and chemokines in the plasma (in vivo) or culture supernatant (in vitro) after treatment with this compound.
-
Expected Outcome: Identification of changes in cytokine levels that could be driving the expansion of the unexpected cell population.
-
Problem 2: Resistance or Lack of Efficacy in Tumor Models
Observed Phenotype: In an in vivo tumor model, treatment with this compound does not lead to the expected reduction in tumor-associated macrophages (TAMs) or the anticipated anti-tumor effect.
Potential Causes:
-
Tumor Microenvironment (TME) Factors: The TME can provide alternative survival signals to TAMs, making them less dependent on Csf1R signaling.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The inhibitor may not be reaching the tumor at a sufficient concentration or for a long enough duration to effectively inhibit Csf1R.
-
Redundancy in Macrophage Survival Pathways: Other signaling pathways may be compensating for the loss of Csf1R signaling in the TME.
-
Tumor-Intrinsic Resistance Mechanisms: The tumor cells themselves may be producing factors that counteract the effects of TAM depletion or reprogramming.
Troubleshooting Steps:
-
Confirm Target Engagement in the Tumor:
-
Action: If possible, perform a pharmacodynamic study. Collect tumor samples after a short course of treatment and measure the phosphorylation status of Csf1R or its downstream targets (e.g., AKT, ERK) in sorted TAMs.
-
Expected Outcome: A significant reduction in phosphorylated Csf1R in the treatment group compared to the vehicle control, confirming that the drug is reaching its target.
-
-
Analyze the Tumor Microenvironment:
-
Action: Use techniques like multiplex immunohistochemistry or single-cell RNA sequencing to characterize the immune and stromal cell populations within the tumor before and after treatment. Analyze the expression of alternative survival factors for macrophages (e.g., GM-CSF, IL-3, IL-6).
-
Expected Outcome: Identification of other immune cell populations or stromal cells that might be providing pro-survival signals to TAMs.
-
-
Investigate Alternative Macrophage Phenotypes:
-
Action: Characterize the phenotype of the remaining TAMs after treatment. It's possible that this compound is not depleting TAMs but rather shifting their polarization from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype. Use markers like CD86, iNOS (M1) and CD206, Arginase-1 (M2) to assess their polarization state.
-
Expected Outcome: A shift in the M1/M2 ratio of TAMs, which could still contribute to an anti-tumor response even without a reduction in the total TAM population.
-
-
Combination Therapy Exploration:
-
Action: Based on the findings from the TME analysis, consider combination therapies. For example, if other immunosuppressive pathways are upregulated, combining this compound with a checkpoint inhibitor might be effective.
-
Data Presentation
Table 1: Kinase Selectivity Profile of a Highly Selective Pyrrolo[2,3-d]pyrimidine Csf1R Inhibitor (Potential basis for this compound)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Csf1R |
| Csf1R | <1 | 1 |
| PDGFRβ | >1000 | >1000 |
| KIT | >1000 | >1000 |
| FLT3 | >1000 | >1000 |
| VEGFR2 | >1000 | >1000 |
Data derived from a representative compound in the highly selective pyrrolo[2,3-d]pyrimidine series, which may be structurally related to this compound as referenced by the vendor.
Table 2: In Vivo Pharmacokinetic Parameters of a Representative Csf1R Inhibitor
| Parameter | Value | Unit |
| Half-life (t½) | 0.5 | hours |
| Cmax (C₀) | 37 | ng/mL |
| AUC₀-∞ | 18 | h*ng/mL |
| Clearance (CLobs) | 54 | L/h/kg |
| Volume of Distribution (Vss,obs) | 32 | L/kg |
Pharmacokinetic data for a Csf1R inhibitor administered via intravenous injection in C57BLKS mice.[4] This provides a general reference for the behavior of small molecule Csf1R inhibitors in vivo.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess On-Target and Off-Target Cytotoxicity
-
Cell Plating: Seed your target cells (e.g., bone marrow-derived macrophages) and a non-myeloid control cell line in parallel in 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cell viability.
Protocol 2: Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Prepare single-cell suspensions from your experimental samples (e.g., spleen, tumor, or peripheral blood).
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against markers for different immune cell populations (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T-cells; Ly6G for neutrophils; Siglec-F for eosinophils).
-
Viability Staining: Include a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on your populations of interest and quantify their frequencies and absolute numbers.
Visualizations
Caption: Canonical Csf1R Signaling Pathway and the Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Csf1R-IN-15 impact on non-myeloid cells
Disclaimer: Csf1R-IN-15 is a novel and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] While preclinical data indicates high selectivity for CSF1R over other kinases, comprehensive studies on its specific impact on a wide range of non-myeloid cells are not yet publicly available. The following information is based on studies with other well-characterized CSF1R inhibitors (e.g., PLX5622, Pexidartinib (PLX3397), GW2580, and anti-CSF1R antibodies). These findings may not be directly transferable to this compound and should be considered as a general guide for researchers anticipating potential effects of CSF1R inhibition on non-myeloid cells.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A: this compound, also referred to as compound [I] in some literature, is a potent acyl urea-based CSF1R inhibitor with a reported IC50 of 4.1 nM.[1] It has demonstrated high selectivity for CSF1R against other members of the type III receptor tyrosine kinase family, as well as against VEGFR2 and MET.[1]
Q2: Can CSF1R inhibitors affect non-myeloid immune cells like lymphocytes?
A: Yes, studies with other CSF1R inhibitors have shown effects on lymphoid populations. For example, treatment with PLX5622 has been observed to suppress CD4+ and CD8+ T-lymphocytes in the bone marrow.[2][3] In the spleen, splenic CD3+ T cells (primarily CD8+) were also suppressed, while CD19+ B cells were unaffected.[2][3] However, another study noted that CSF1R inhibition with PLX5622 did not have a measurable effect on the number of circulating CD4+ T cells or B cells.[4] It is important to note that some T-cell lymphomas aberrantly express CSF1R, and its inhibition can decrease tumor growth.[5][6]
Q3: What is the impact of CSF1R inhibition on Natural Killer (NK) cells?
A: Inhibition of CSF1R can indirectly lead to a reduction in the number of NK cells.[4][7] This is thought to be due to the depletion of CSF1R-dependent myeloid cells that provide the essential survival factor Interleukin-15 (IL-15) to NK cells.[4][7] This reduction in NK cells has been linked to an increase in metastatic seeding in preclinical cancer models.[7]
Q4: Are other non-myeloid immune cells like eosinophils affected?
A: Yes, treatment with the CSF1R inhibitor PLX5622 has been shown to consistently increase the frequencies of eosinophils in various tissues, including the colon, lung, adipose tissue, peritoneal cavity, liver, and blood.[8] This is often accompanied by an increase in Group 2 Innate Lymphoid Cells (ILC2s).[8] The exact mechanism for this increase is still under investigation but may be a compensatory response to macrophage depletion.
Q5: Can CSF1R inhibitors impact cells of the central nervous system (CNS) other than microglia?
A: While microglia are the primary target of CSF1R inhibitors in the CNS, there is evidence that CSF1R is also expressed on other neural cells. CSF1R signaling has been implicated in the regulation of neural progenitor cell self-renewal, differentiation, and survival.[9][10][11] Some studies have shown that CSF1R is expressed in a small number of neurons, and its expression can be upregulated following injury, where it may play a neuroprotective role.[10][12] Therefore, potent, brain-penetrant CSF1R inhibitors could potentially have direct effects on neurons and neural progenitors.
Q6: What about effects on other non-myeloid, non-immune cells like endothelial cells or fibroblasts?
A: CSF1R has been detected in endothelial cells within the brain and spinal cord, and its signaling may play a role in pathological conditions like cerebrovascular disease.[13][14] In the context of cancer, CSF1R inhibition was found to reduce tumor vascularity, though this was likely an indirect effect of modulating macrophages rather than a direct effect on endothelial cells.[15] In vitro studies have shown that CSF1R inhibitors like BLZ945 did not affect the viability of endothelial cells in culture.[15] Regarding fibroblasts, macrophages can induce their activation, and depleting these macrophages with a CSF1R neutralizing antibody has shown anti-fibrotic effects in a model of radiation-induced pulmonary fibrosis.[16] This suggests an indirect effect on fibroblasts by modulating macrophage populations.
Troubleshooting Guides
Issue 1: Unexpected changes in T-cell populations in my experiment.
-
Question: I'm observing a decrease in CD8+ T-cells in my in vivo model after treatment with a CSF1R inhibitor. Is this a known effect?
-
Answer: Yes, this is a plausible effect. Studies with the CSF1R inhibitor PLX5622 have reported a suppression of CD8+ T-cells in both the bone marrow and spleen.[2][3] The mechanism is not fully elucidated but appears to be a direct or indirect consequence of CSF1R inhibition on the lymphoid compartment. It is recommended to perform immunophenotyping of lymphoid organs and peripheral blood to quantify this effect in your specific model.
Issue 2: Increased tumor metastasis observed after CSF1R inhibitor treatment.
-
Question: My preclinical study shows that while the primary tumor growth is controlled, there is an increase in metastasis after administering a CSF1R inhibitor. Why could this be happening?
-
Answer: This paradoxical effect has been documented. A key reason is the indirect reduction of NK cells upon CSF1R inhibitor treatment.[4][7] NK cells are crucial for controlling circulating tumor cells and preventing metastatic seeding. The depletion of myeloid cells that support NK cell survival via IL-15 can compromise this anti-metastatic activity.[7] Consider evaluating NK cell numbers and function in your model. Co-administration of IL-15 has been shown to restore NK cell numbers and reduce metastasis in mice treated with a CSF1R inhibitor.[7]
Issue 3: Altered neuronal function or survival in my CNS model.
-
Question: I am using a brain-penetrant CSF1R inhibitor to deplete microglia, but I am seeing unexpected changes in neuronal health. Could the inhibitor be directly affecting neurons?
-
Answer: This is a possibility. CSF1R is expressed on neural progenitor cells and a subset of mature neurons, where it is involved in their survival and differentiation.[9][10][11] Its expression in neurons can be upregulated in response to injury.[12] Therefore, a brain-penetrant CSF1R inhibitor could have direct effects on these cells. It is crucial to include appropriate controls to distinguish between the effects of microglial depletion and potential direct neuronal effects of the inhibitor. Consider in vitro cultures of purified neurons to test for direct effects.
Data Summary
Table 1: Effects of CSF1R Inhibition on Non-Myeloid Cell Populations (based on various inhibitors)
| Cell Type | Inhibitor Used | Model System | Observed Effect | Reference |
| T-Lymphocytes (CD4+ & CD8+) | PLX5622 | Mouse (Bone Marrow) | Suppression | [2][3] |
| T-Lymphocytes (Splenic CD3+) | PLX5622 | Mouse (Spleen) | Suppression | [2][3] |
| B-Lymphocytes (CD19+) | PLX5622 | Mouse (Spleen) | Unaffected | [2][3] |
| Natural Killer (NK) Cells | CSF1R inhibitor | Mouse (Tumor Model) | Indirectly diminished numbers | [4][7] |
| Eosinophils | PLX5622 | Mouse (Various Tissues) | Increased frequency | [8] |
| Group 2 Innate Lymphoid Cells (ILC2s) | PLX5622 | Mouse (Various Tissues) | Increased frequency | [8] |
| Neural Progenitor Cells | Genetic deletion of Csf1r | Mouse (CNS) | Impaired maturation | [11] |
| Neurons | Genetic deletion of Csf1r in forebrain neurons | Mouse (CNS) | Exacerbated excitotoxin-induced death | [12] |
| Endothelial Cells | BLZ945 | In vitro | Viability unaffected | [15] |
| Fibroblasts | Anti-CSF1R mAb | Mouse (Pulmonary Fibrosis Model) | Indirectly reduced activation | [16] |
Experimental Protocols
Protocol 1: Assessing the Impact of a CSF1R Inhibitor on Peripheral Immune Cell Populations by Flow Cytometry
This protocol is a generalized workflow based on methodologies described in the literature for analyzing immune cell populations following CSF1R inhibitor treatment.[2][8]
-
Animal Dosing: Administer the CSF1R inhibitor (e.g., this compound) or vehicle control to mice at the desired dose and for the specified duration.
-
Tissue Collection: At the experimental endpoint, euthanize mice and collect peripheral blood, spleen, and bone marrow.
-
Single-Cell Suspension Preparation:
-
Blood: Collect blood in EDTA-containing tubes. Perform red blood cell lysis using a suitable lysis buffer.
-
Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer to create a single-cell suspension. Lyse red blood cells.
-
Bone Marrow: Flush femurs and tibias with PBS to collect bone marrow cells. Create a single-cell suspension by passing through a syringe and needle. Lyse red blood cells.
-
-
Cell Counting and Staining:
-
Count the viable cells from each tissue using a hemocytometer or an automated cell counter.
-
Aliquot a consistent number of cells (e.g., 1 x 10^6) per sample.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify different non-myeloid populations. A suggested panel could include:
-
T-cells: CD3, CD4, CD8
-
B-cells: CD19, B220
-
NK cells: NK1.1, CD3
-
Eosinophils: Siglec-F, CD11b
-
ILCs: CD45, Linage cocktail (CD3, CD4, CD8, CD19, etc.), ICOS, KLRG1
-
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage and absolute number of each cell population.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
References
- 1. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 2. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. JCI Insight - CSF1R-dependent myeloid cells are required for NK‑mediated control of metastasis [insight.jci.org]
- 5. Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF1R-dependent myeloid cells are required for NK‑mediated control of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. Attenuated CSF‐1R signalling drives cerebrovascular pathology | EMBO Molecular Medicine [link.springer.com]
- 15. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
Csf1R-IN-15 Technical Support Center: Best Practices for Experimental Controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of experiments using Csf1R-IN-15, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to proper experimental controls is critical for obtaining robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase primarily expressed on macrophages, microglia, and other myeloid lineage cells. By binding to the ATP-binding pocket of the receptor, this compound blocks the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of these cells.
Q2: What are the essential positive and negative controls for an in vitro experiment using this compound?
A2: Proper controls are essential to validate your experimental findings. Here are the recommended controls:
-
Positive Control (Cell-based): A well-characterized, potent CSF1R inhibitor (e.g., Pexidartinib) can be used to confirm that the expected biological effect (e.g., inhibition of macrophage proliferation) is achievable in your assay system.
-
Negative Control (Compound): A vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound is crucial to account for any effects of the solvent on the cells.
-
Negative Control (Cell-based): A cell line that does not express CSF1R can be used to assess potential off-target effects of this compound.
-
Ligand Stimulation Control: In assays measuring the inhibition of CSF1R signaling, an untreated control group stimulated with the CSF1R ligand (CSF-1 or IL-34) is necessary to establish the baseline level of receptor activation.
Q3: How should I design my in vivo studies with this compound?
A3: In vivo studies require careful planning to ensure ethical and scientifically sound results. Key considerations include:
-
Vehicle Control Group: A group of animals receiving the vehicle used to formulate this compound is mandatory to control for any effects of the administration vehicle.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is highly recommended to perform a pilot study to determine the pharmacokinetic profile and the extent of target engagement at different doses of this compound in your animal model.
-
Monitoring for Off-Target Effects: Be aware of potential off-target effects of CSF1R inhibitors on other myeloid cells and consider including endpoints to assess systemic immune modulation.[1] This may involve flow cytometric analysis of peripheral blood and tissues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low efficacy of this compound in vitro | Compound Degradation: Improper storage or handling of this compound. | Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment. |
| Suboptimal Assay Conditions: Incorrect concentration of ligand (CSF-1/IL-34), incubation time, or cell density. | Optimize assay parameters. Perform a dose-response curve for the ligand and a time-course experiment to determine the optimal conditions for your specific cell type and assay. | |
| Low CSF1R Expression: The cell line used may have low or no expression of CSF1R. | Confirm CSF1R expression in your cell line using Western blot, flow cytometry, or qPCR. | |
| High background or off-target effects observed | Compound Precipitation: this compound may have limited solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Visually inspect for any precipitation. Consider using a formulation with better solubility for in vivo studies. A suggested formulation for intravenous injection is 20% DMSO and 80% PEG400.[2] |
| Non-specific Binding: The compound may be binding to other kinases or proteins. | Review the selectivity profile of this compound if available. Use appropriate negative controls (e.g., CSF1R-negative cell lines) to distinguish on-target from off-target effects. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding density and serum lots. |
| Reagent Instability: Degradation of ligands (CSF-1/IL-34) or other critical reagents. | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles of cytokines. |
Quantitative Data
Pharmacokinetic Parameters of this compound in C57BLKS Mice (1 mg/kg, i.v.) [2]
| Parameter | Value | Unit |
| t1/2 (Half-life) | 0.5 | h |
| C0 (Initial Concentration) | 37 | ng/mL |
| AUC0-∞ (Area Under the Curve) | 18 | h*ng/mL |
| CLobs (Observed Clearance) | 54 | L/h/kg |
| Vss,obs (Observed Volume of Distribution) | 32 | L/kg |
Note: This data is for reference only and may vary depending on the experimental conditions and animal model used.
Experimental Protocols
General Protocol for Western Blotting to Detect CSF1R Phosphorylation
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophage cell line) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired concentrations (and controls) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of CSF-1 or IL-34 for 5-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CSF1R overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total CSF1R and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Recommended experimental workflows for this compound.
References
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: BLZ945 vs. Csf1R-IN-15
For Researchers, Scientists, and Drug Development Professionals
The depletion of microglia, the resident immune cells of the central nervous system (CNS), has become an indispensable tool for elucidating their roles in neural development, homeostasis, and a wide array of neurological disorders. This is primarily achieved through the pharmacological inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase essential for microglial survival and proliferation.[1][2][3] Among the various small molecule inhibitors available, BLZ945 has emerged as a potent and widely utilized tool, while other compounds like Csf1R-IN-15 are also commercially available. This guide provides an objective, data-driven comparison of BLZ945 and this compound to aid researchers in selecting the appropriate tool for microglia depletion studies.
Mechanism of Action: Targeting the CSF1R Survival Pathway
Both BLZ945 and this compound are designed to inhibit the tyrosine kinase activity of CSF1R. The binding of ligands, primarily CSF-1 and IL-34, to CSF1R triggers its dimerization and autophosphorylation. This initiates critical downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are fundamental for promoting microglial survival, proliferation, and differentiation.[4][5] By blocking the ATP-binding pocket of the kinase domain, these inhibitors prevent the initial phosphorylation step, effectively starving microglia of their essential survival signals and leading to apoptosis and subsequent depletion from the CNS.[1]
Quantitative Performance Comparison
The efficacy and reliability of a CSF1R inhibitor are determined by its potency, selectivity, and pharmacokinetic properties. The following tables summarize the available quantitative data for BLZ945 and this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | BLZ945 | This compound | Reference |
| Target | CSF1R | CSF1R | [6][7] |
| IC₅₀ (CSF1R) | 1 nM | Not Available | [5][6] |
| EC₅₀ (Cell-based) | 67 nM (murine BMDM proliferation) | Stated as "inactive" in a Ba/F3 cell viability assay | [8] |
| Selectivity Profile | >3200-fold vs. c-KIT, >4800-fold vs. PDGFRβ, >9000-fold vs. FLT3 | Not Available | [5][6] |
Table 2: In Vivo Pharmacokinetics & Efficacy
| Parameter | BLZ945 | This compound | Reference |
| Administration Route | Oral Gavage (p.o.) | Intravenous (i.v.) | [7][9] |
| Effective Dose | 200 mg/kg/day (mice) | Not Available (No depletion studies found) | [9][10] |
| Depletion Efficiency | Substantial reduction of microglia | Not Available | [8][10] |
| Half-life (t₁/₂) | Not specified, but long-term treatment is well-tolerated | 0.5 hours (mice) | [7][8] |
| Brain Penetrant | Yes | Not specified | [8][10] |
Summary of Findings: Based on publicly available data, BLZ945 is a potent, highly selective, and brain-penetrant CSF1R inhibitor with a well-documented track record of effectively depleting microglia in vivo.[8][10] Its low nanomolar IC₅₀ value and high selectivity minimize the potential for off-target effects.[5][6]
Conversely, there is a significant lack of published data to support the use of This compound for microglia depletion. No IC₅₀ value for CSF1R, selectivity data, or in vivo depletion studies were found in the scientific literature. A commercial vendor notes its inactivity in a cell-based assay where another inhibitor was effective.[7] Furthermore, its reported intravenous pharmacokinetic profile in mice shows a very short half-life of 30 minutes, which may be unsuitable for the sustained receptor inhibition required to induce microglial apoptosis.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below is a representative protocol for in vivo microglia depletion using BLZ945, synthesized from published studies. No equivalent protocol can be provided for this compound due to the absence of supporting literature.
Protocol: In Vivo Microglia Depletion in Mice using BLZ945
-
Inhibitor Preparation:
-
Prepare a vehicle solution. A commonly used vehicle is 20% Captisol in sterile water.[9]
-
Calculate the required amount of BLZ945 for the desired dose (e.g., 200 mg/kg).
-
Suspend the BLZ945 powder in the vehicle solution. Ensure a homogenous suspension through vortexing or sonication before each administration.
-
-
Animal Dosing:
-
Use adult mice (e.g., C57BL/6J, 8-12 weeks old).
-
Administer the BLZ945 suspension daily via oral gavage (p.o.) at a volume appropriate for the mouse weight (e.g., 10 mL/kg).
-
Continue daily administration for the desired depletion period. Significant depletion is often observed after 7 days of treatment.[11]
-
-
Verification of Depletion:
-
At the experimental endpoint, euthanize the animals and transcardially perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry (IHC), or with PBS alone for flow cytometry.
-
For IHC: Harvest brains, post-fix in 4% PFA, and cryoprotect in sucrose solution. Section the brain tissue (e.g., 30-40 µm coronal sections) using a cryostat or vibratome.
-
Perform immunostaining using a primary antibody against a microglia-specific marker such as Iba1 or P2Y12.
-
Use a fluorescently-labeled secondary antibody for visualization.
-
Image sections using a confocal or fluorescence microscope and quantify the number of Iba1-positive cells in specific brain regions compared to vehicle-treated control animals.
-
-
For Flow Cytometry: Harvest brains and mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension.
-
Conclusion and Recommendation
For researchers seeking a reliable and well-characterized pharmacological agent for microglia depletion, BLZ945 stands out as a superior choice based on extensive evidence in the scientific literature. Its high potency, selectivity, and proven in vivo efficacy make it a robust tool for investigating microglial function.
In contrast, This compound is not a recommended tool for microglia depletion at this time. The absence of critical performance data, including its potency against CSF1R and any evidence of in vivo efficacy for this application, combined with a very short pharmacokinetic half-life, suggests it is unlikely to be effective for this purpose. Researchers should exercise extreme caution and would require significant in-house validation before considering this compound for microglia depletion studies. For predictable and reproducible outcomes, established inhibitors like BLZ945 are strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 4. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial modulation through colony-stimulating factor-1 receptor inhibition attenuates demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Csf1R-IN-15 and Other CSF1R Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the CSF1R inhibitor, Csf1R-IN-15, against other prominent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document provides a data-driven comparison of their inhibitory concentrations (IC50), details the experimental methodologies used for these assessments, and visualizes key biological and experimental frameworks.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and monocyte cell lineages, playing a significant role in various physiological and pathological processes, including immune responses, inflammation, and tumorigenesis. As such, the development of potent and selective CSF1R inhibitors is a key area of research in oncology and immunology. This guide focuses on the comparative efficacy of this compound and other well-characterized CSF1R inhibitors: Pexidartinib (PLX3397), BLZ945 (Sotuletinib), and JNJ-40346527 (Edicotinib).
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and its counterparts against CSF1R. It is important to note that a definitive IC50 value for this compound has not been consistently reported in publicly available literature. One study indicated that this compound was inactive in a Ba/F3 cell viability assay, in contrast to Pexidartinib which demonstrated significant activity[1]. This suggests that this compound may have a significantly higher IC50 value in this cellular context compared to the other inhibitors listed.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| This compound | CSF1R | Not Reported | Cell-based (Viability) | Ba/F3 | [1] |
| Pexidartinib (PLX3397) | CSF1R | 20 | Not Specified | Not Specified | [2][3][4] |
| c-Kit | 10 | Not Specified | Not Specified | [3] | |
| BLZ945 (Sotuletinib) | CSF1R | 1 | Not Specified | Not Specified | [5] |
| JNJ-40346527 (Edicotinib) | CSF1R | Not Reported in this context | Not Specified | Not Specified | [5] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is highly dependent on the experimental setup. Below are generalized protocols for biochemical and cell-based assays commonly used to evaluate CSF1R inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This type of assay measures the direct inhibition of the CSF1R kinase activity.
-
Reagents and Materials : Recombinant human CSF1R kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test inhibitor.
-
Procedure :
-
The inhibitor is serially diluted to various concentrations.
-
The recombinant CSF1R kinase is incubated with the different concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems (e.g., ADP-Glo™).
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay (General Protocol)
This assay format assesses the inhibitor's ability to block CSF1R signaling within a cellular context.
-
Cell Culture : A cell line that expresses CSF1R and is dependent on CSF1 signaling for proliferation or survival (e.g., M-NFS-60 or engineered Ba/F3 cells) is used.
-
Procedure :
-
Cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the inhibitor for a specific duration.
-
The cells are then stimulated with a constant concentration of CSF1 to activate the CSF1R signaling pathway.
-
After an incubation period, cell viability or proliferation is measured using assays such as MTT, CellTiter-Glo®, or by direct cell counting.
-
-
Data Analysis : The percentage of inhibition of cell proliferation or viability is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CSF1R Signaling Pathway.
References
Csf1R-IN-15: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Csf1R-IN-15, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to highlight its potential for both on-target efficacy and off-target effects.
Introduction to this compound
This compound, also referred to as compound 23 in its discovery publication, is a highly selective inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It targets the autoinhibited conformation of Csf1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1][2] Dysregulation of Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it an attractive therapeutic target. The selectivity of a kinase inhibitor is a critical parameter, as off-target activity can lead to unforeseen side effects and confound experimental results. This guide focuses on the cross-reactivity of this compound with other kinases.
Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, Csf1R, and a selection of other kinases. The data is extracted from the primary publication describing the compound.[2]
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity vs. Csf1R |
| Csf1R | RTK | 1 | - |
| EGFR | RTK | 20 | 20-fold |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. RTK: Receptor Tyrosine Kinase.
As the data indicates, this compound is a highly potent inhibitor of Csf1R with a sub-nanomolar IC50 value.[2] The compound exhibits a 20-fold selectivity for Csf1R over the Epidermal Growth Factor Receptor (EGFR), another member of the receptor tyrosine kinase family.[2] The publication also notes excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family, though specific IC50 values were not provided in the summary table.[1][2]
Csf1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Csf1R signaling pathway and the point of inhibition by this compound.
References
Comparative Efficacy of Csf1R-IN-15 in Pexidartinib-Resistant Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Csf1R-IN-15 and Pexidartinib, with a focus on their efficacy in models of resistance to Pexidartinib. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to inform future research and development.
Executive Summary
Pexidartinib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), as well as c-KIT and FLT3-ITD, and is an approved therapy for tenosynovial giant cell tumor (TGCT).[1][2][3] However, the emergence of resistance, notably through mutations in the CSF1R kinase domain, presents a clinical challenge. This compound is a research-grade CSF1R inhibitor. This guide compiles the currently available, though limited, data on this compound and compares it with the established profile of Pexidartinib, particularly in the context of resistance.
A key mechanism of acquired resistance to CSF1R inhibitors, including Pexidartinib, is the gatekeeper mutation G795A in the CSF1R kinase domain.[4][5][6][7] This mutation has been shown to confer resistance to multiple CSF1R inhibitors.[4][5][6] At present, there is a lack of publicly available data on the efficacy of this compound in models harboring this or other Pexidartinib-resistant mutations. The information available suggests that in certain assays, this compound may have lower potency than Pexidartinib.[8]
This guide aims to provide a framework for evaluating novel CSF1R inhibitors like this compound against Pexidartinib-resistant cancers by outlining relevant signaling pathways, known resistance mechanisms, and key experimental methodologies.
Comparative Overview of this compound and Pexidartinib
| Feature | This compound | Pexidartinib |
| Target(s) | CSF1R[8] | CSF1R, c-KIT, FLT3-ITD[1][3] |
| Reported IC50 (CSF1R) | Data not publicly available. | 17 nM[1] |
| Regulatory Status | Research compound[8] | Approved for TGCT[1][2][3] |
| Known Efficacy Data | Limited public data. Inactive in a Ba/F3 cell viability assay where Pexidartinib was active.[8] Some in vivo pharmacokinetic data available.[8] | Clinically proven efficacy in TGCT.[3] Preclinical data in various cancer models.[3][9][10] |
| Efficacy in Pexidartinib-Resistant Models | Data not publicly available. | Not applicable (resistance is to this agent). |
Signaling Pathways
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells. In the context of cancer, tumor-associated macrophages (TAMs) often rely on this pathway for their pro-tumoral functions.
Mechanism of Action of CSF1R Inhibitors
Both this compound and Pexidartinib are small molecule inhibitors that target the ATP-binding pocket of the CSF1R kinase domain, thereby preventing autophosphorylation and the initiation of downstream signaling. This leads to the depletion and functional modulation of CSF1R-dependent cells like TAMs.
Pexidartinib Resistance
The primary mechanism of acquired resistance to Pexidartinib and other CSF1R inhibitors is the emergence of mutations in the CSF1R kinase domain.
The G795A Gatekeeper Mutation
The most well-characterized resistance mutation is a glycine to alanine substitution at position 795 (G795A) of the human CSF1R protein.[4][5][6][7] This residue acts as a "gatekeeper" at the entrance of the ATP-binding pocket. The G795A mutation is thought to sterically hinder the binding of Pexidartinib and other inhibitors without significantly affecting the kinase's ability to bind ATP and maintain its signaling function.[4][5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering an inhibitor-resistant human CSF1R variant for microglia replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering an inhibitor-resistant human CSF1R variant for microglia replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Csf1R-IN-15 and Other Small Molecule Inhibitors of CSF1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Csf1R-IN-15 and other prominent small molecule inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and reported applications.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages, microglia, and other myeloid lineage cells.[1][2] Its activation by ligands CSF-1 and IL-34 triggers a signaling cascade that plays a significant role in both normal physiological processes and various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[3][4] Consequently, the development of small molecule inhibitors targeting CSF1R has become a major focus in drug discovery.[5] This guide will compare this compound with several other well-characterized CSF1R inhibitors.
Quantitative Comparison of CSF1R Inhibitors
The following table summarizes key quantitative data for this compound and a selection of other widely used small molecule inhibitors of CSF1R. The data has been compiled from various public sources and is intended for comparative purposes.
| Inhibitor | CSF1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Selectivity Profile | Key Features |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Inactive in Ba/F3 cell viability assay; Mouse plasma protein binding: 69%[6] |
| Pexidartinib (PLX3397) | 20[1] | c-Kit (10), FLT3 (160), KDR (350), FLT1 (880)[5] | 10- to 100-fold selectivity for CSF1R and c-Kit over other related kinases.[5] | Orally bioavailable, ATP-competitive.[1] |
| PLX5622 | 16[7] | FLT3 (390), Kit (860), Aurora C (1000), VEGFR2 (1100)[8] | Highly selective for CSF1R; >100-fold selectivity over a panel of 230 kinases.[8] | Brain-penetrant, widely used for microglia depletion studies.[7] |
| GW2580 | 30[9] | TrkA (880)[10] | 150- to 500-fold selective for CSF1R over a panel of other kinases including b-Raf, CDK4, c-KIT, and EGFR.[10] | Orally bioavailable.[9] |
| BLZ945 | 1[11] | c-Kit (>3200), PDGFRβ (>4800)[12] | >1000-fold selective for CSF1R over its closest homologs.[11] | Brain-penetrant.[13] |
| JTE-952 | 11.1[14] | TrkA (261)[14] | Highly selective; IC50 for other 50 kinases were >1000 nM.[14] | Orally available, Type II inhibitor. |
| ARRY-382 | 9[15] | Not specified, but described as highly selective. | Highly selective for CSF1R.[15] | Orally bioavailable. |
Note on this compound Data: Publicly available data on the direct kinase inhibitory activity (IC50) of this compound is limited. One source reports that this compound was inactive in a Ba/F3 cell viability assay, in contrast to Pexidartinib which showed activity.[6] This may suggest a different mechanism of action or lower potency compared to the other inhibitors listed. Pharmacokinetic data in mice shows a short half-life of 0.5 hours.[6]
Signaling Pathways and Experimental Workflows
To provide a better understanding of the experimental context, the following diagrams illustrate the CSF1R signaling pathway and a general workflow for evaluating CSF1R inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare CSF1R inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted from the general LanthaScreen™ Kinase Assay protocol and is suitable for determining the IC50 of an inhibitor against CSF1R.
Materials:
-
Recombinant CSF1R kinase
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody
-
Fluorescein-poly-GT substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
EDTA
-
Test inhibitors (e.g., this compound and others)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Buffer.
-
Prepare a 2X substrate/2X ATP solution in Kinase Buffer.
-
Prepare a serial dilution of the test inhibitors in DMSO, followed by a further dilution in Kinase Buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to the wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X EDTA/Tb-antibody solution in TR-FRET Dilution Buffer.
-
Add 10 µL of the 2X EDTA/Tb-antibody solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) with excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of CSF1R inhibitors on the viability of CSF-1 dependent cells (e.g., M-NFS-60 cells).
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test inhibitors
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of inhibitors to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This is a general protocol for evaluating the in vivo efficacy of orally administered CSF1R inhibitors in a mouse tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cell line known to be responsive to CSF1R inhibition or with a high dependence on tumor-associated macrophages.
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers at least twice a week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches the desired size, randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the test inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The landscape of small molecule CSF1R inhibitors is diverse, with several compounds demonstrating high potency and selectivity. While inhibitors like Pexidartinib, PLX5622, and BLZ945 have well-defined inhibitory profiles, the publicly available data for this compound is limited, particularly concerning its direct kinase inhibition. The provided data and protocols offer a framework for researchers to conduct their own head-to-head comparisons and select the most suitable inhibitor for their research on the role of CSF1R in health and disease. It is crucial to consider the specific experimental context, including the target cell type, the desired level of selectivity, and the required in vitro or in vivo model, when making this selection.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pnas.org [pnas.org]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
Confirming Csf1R-IN-15-Induced Phenotype with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the phenotype induced by the Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Csf1R-IN-15, through direct comparison with established genetic models of CSF1R deficiency. Understanding the concordance between pharmacological and genetic inhibition is crucial for validating on-target effects and predicting the translational potential of Csf1R-targeted therapeutics.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Its activation by ligands CSF-1 (Colony-Stimulating Factor 1) and IL-34 triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are essential for myeloid cell homeostasis.[3]
Genetic disruption of the Csf1r gene in mice leads to profound phenotypes, including a severe reduction in most tissue-resident macrophage populations, developmental abnormalities in bone and various organs, and neurological deficits due to the absence of microglia.[4][5] Pharmacological inhibition of CSF1R is being explored as a therapeutic strategy for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, by targeting disease-associated macrophages and microglia.[1][6]
This compound is a small molecule inhibitor of CSF1R.[2] Validating that its in vivo effects phenocopy those observed in Csf1r genetic models is a key step in its preclinical development. This guide outlines the expected comparative phenotypes and the experimental protocols required to perform this validation.
The CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various signaling adaptors, leading to the activation of downstream pathways crucial for macrophage and microglia survival and function.
Comparative Phenotype Analysis: this compound vs. Genetic Models
The primary phenotype expected from both this compound treatment and genetic loss of Csf1r is the depletion of CSF1R-dependent macrophage populations. The extent of this depletion can vary between a complete knockout and a pharmacological inhibitor, which may have incomplete target engagement or off-target effects.
Data Presentation: Quantitative Comparison of Phenotypes
| Phenotypic Parameter | This compound (Expected) | Csf1r Knockout (Published) | Csf1r Hypomorph (e.g., ΔFIRE/ΔFIRE) (Published) |
| Microglia (Brain) | Significant depletion | Near complete absence | Absence in most brain regions |
| Langerhans Cells (Skin) | Significant depletion | Absent | Absent |
| Kupffer Cells (Liver) | Partial to significant depletion | Reduced numbers | Less affected |
| Splenic Macrophages | Partial depletion (Red Pulp) | Reduced numbers (Marginal Zone) | Less affected |
| Peritoneal Macrophages | Significant depletion | Absent | Absent |
| Osteoclasts (Bone) | Significant reduction | Absent | Reduced numbers |
| Blood Monocytes | Potential reduction in specific subsets | Reduced numbers | Normal numbers, but lack surface CSF1R |
| Bone Development | Potential for bone density increase with long-term treatment | Osteopetrosis | Normal bone development |
| Brain Development | Unlikely to affect development in adults | Severe abnormalities | Normal brain development |
| Fertility | Potential impact with long-term treatment | Infertile | Fertile |
Note: The "Expected" phenotype for this compound is based on its mechanism of action and data from other CSF1R inhibitors. Direct experimental data for this compound is needed for confirmation.
Experimental Protocols
To validate the on-target effects of this compound, a series of experiments should be conducted in parallel with wild-type and Csf1r genetic model controls.
Experimental Workflow
In Vivo Dosing of this compound
-
Vehicle: Prepare the vehicle used for dissolving this compound (e.g., 20% DMSO, 80% PEG400).
-
Dosing Regimen: Based on pharmacokinetic studies, establish a dosing regimen (route, dose, and frequency) that maintains a plasma concentration of this compound sufficient to inhibit CSF1R signaling.[7]
-
Treatment Duration: A treatment duration of at least 7 days is often required to observe significant depletion of microglia and other tissue-resident macrophages.[8]
Flow Cytometry for Macrophage and Microglia Quantification
This protocol allows for the precise quantification of different immune cell populations in various tissues.
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS to remove circulating blood cells.
-
Dissect tissues of interest (e.g., brain, spleen, liver, skin, peritoneal lavage).
-
Mechanically and enzymatically digest tissues to create a single-cell suspension. For brain tissue, a density gradient centrifugation (e.g., with Percoll) is recommended to enrich for microglia.
-
-
Antibody Staining:
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies. A typical panel for microglia and macrophages includes:
-
CD45 (to distinguish resident microglia from infiltrating myeloid cells)
-
CD11b (a general myeloid marker)
-
F4/80 (a mature macrophage marker)
-
Ly6C and Ly6G (to identify monocytes and neutrophils)
-
Other markers for specific macrophage subsets (e.g., CD206 for M2-like macrophages).
-
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as CD45lowCD11b+.
-
Identify other macrophage populations based on their specific marker expression (e.g., F4/80+CD11b+).
-
Immunohistochemistry (IHC) for Tissue-Specific Macrophage Localization
IHC provides spatial information on the depletion of macrophages within the tissue architecture.
-
Tissue Processing:
-
Fix tissues in 4% paraformaldehyde.
-
Cryoprotect tissues in sucrose solution.
-
Embed tissues in OCT compound and freeze.
-
Cut thin sections (e.g., 20-40 µm) using a cryostat.
-
-
Staining:
-
Permeabilize tissue sections and block non-specific binding sites.
-
Incubate with primary antibodies against macrophage markers (e.g., Iba1 for microglia, F4/80 for macrophages).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and density of stained cells in different tissue regions.
-
Conclusion
The validation of a pharmacological inhibitor's phenotype against its corresponding genetic model is a cornerstone of preclinical drug development. For this compound, demonstrating a dose-dependent depletion of CSF1R-dependent macrophages and microglia that mirrors the phenotype of Csf1r-deficient mice will provide strong evidence of its on-target activity and specificity. While direct comparative experimental data for this compound is not yet widely available in peer-reviewed literature, the protocols and comparative framework provided in this guide offer a robust strategy for researchers to generate this critical information. Any discrepancies between the pharmacological and genetic models, such as incomplete depletion or effects on non-myeloid lineages, should be investigated further to understand potential off-target effects or incomplete target engagement of this compound.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic Impacts of Macrophage and Microglial Deficiency on Development in Rats with Targeted Mutation of the Csf1r Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. jneurosci.org [jneurosci.org]
Evaluating Csf1R-IN-15: A Comparative Guide to In Vivo Efficacy of CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Csf1R-IN-15 against other well-established Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. Due to the limited publicly available in vivo efficacy data for this compound, this document focuses on its known preclinical data and contrasts it with the extensively documented in vivo performance of established CSF1R inhibitors in key research areas. The provided experimental protocols and pathway diagrams serve as a framework for designing and interpreting future in vivo studies.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1][2] Its activation by ligands CSF-1 and IL-34 triggers downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are crucial for myeloid cell functions.[3][4] In various pathologies, such as cancer and neuroinflammation, aberrant CSF1R signaling contributes to disease progression by promoting the accumulation of tumor-associated macrophages (TAMs) or disease-associated microglia.[4][5][6] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy.
This compound: An Overview
This compound is identified as a small molecule inhibitor targeting CSF1R.[2] However, comprehensive in vivo efficacy studies are not yet widely published. The available preclinical data provides a starting point for evaluation.
Comparative Analysis: this compound vs. Known CSF1R Inhibitors
This section compares the available data for this compound with that of established CSF1R inhibitors, such as Pexidartinib (PLX3397), PLX5622, and others.
Table 1: Comparison of Preclinical Data
| Parameter | This compound | Known CSF1R Inhibitors (Examples: Pexidartinib, PLX5622) |
| Target | CSF1R[2] | CSF1R[4][5] |
| In Vitro Activity | Inactive in Ba/F3 cell viability assays where Pexidartinib showed superior activity.[2] | Potent inhibition of CSF1R-dependent cell proliferation and signaling.[4] |
| In Vivo Efficacy | Data not publicly available. | Demonstrated efficacy in various preclinical models, including reduction of tumor-associated macrophages, inhibition of tumor growth, and depletion of microglia.[4][7][8] |
| Pharmacokinetics (Mouse) | t1/2: 0.5 h; C0: 37 ng/mL; AUC0-∞: 18 h*ng/mL; CLobs: 54 L/h/kg; Vss,obs: 32 L/kg (1 mg/kg IV).[2] | Varies by compound; generally optimized for sufficient exposure in in vivo studies. PLX5622 is noted for its brain penetrance.[4] |
| Plasma Protein Binding (Mouse) | 69%[2] | Data specific to each compound. |
In Vivo Applications of Known CSF1R Inhibitors
Established CSF1R inhibitors have been extensively evaluated in various in vivo models, demonstrating their therapeutic potential.
-
Oncology : CSF1R inhibitors, like Pexidartinib, have been shown to reduce the number of immunosuppressive tumor-associated macrophages (TAMs) within the tumor microenvironment.[5][7][8] This can lead to decreased tumor growth and enhanced efficacy of other cancer therapies, such as adoptive cell transfer.[7][8][9]
-
Neuroinflammation and Neurodegenerative Diseases : Inhibitors like PLX5622 are used to deplete microglia in the central nervous system.[4] This approach is utilized in models of Alzheimer's disease, multiple sclerosis, and other neuroinflammatory conditions to study the role of microglia in disease pathogenesis and to assess the therapeutic benefit of their removal.[4]
Experimental Protocols
To evaluate the in vivo efficacy of a novel CSF1R inhibitor like this compound, a series of well-defined experiments are necessary.
Protocol 1: Syngeneic Tumor Model for Oncology
-
Cell Line and Animal Model : Select a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) and corresponding syngeneic mouse strain (e.g., C57BL/6).
-
Tumor Implantation : Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Administration : Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer this compound and a known inhibitor (e.g., Pexidartinib) at predetermined doses and schedules (e.g., daily oral gavage).
-
Efficacy Readouts :
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for weight measurement.
-
-
Pharmacodynamic Readouts :
-
Collect tumors and spleens for flow cytometric analysis of immune cell populations, specifically quantifying CD45+, CD11b+, F4/80+ macrophages.
-
Perform immunohistochemistry on tumor sections to visualize and quantify macrophage infiltration.
-
Protocol 2: Microglia Depletion Model for Neuroscience
-
Animal Model : Use wild-type mice (e.g., C57BL/6).
-
Treatment Administration : Formulate this compound and a known brain-penetrant inhibitor (e.g., PLX5622) into rodent chow or administer via oral gavage for a specified duration (e.g., 7-21 days).
-
Efficacy Readouts :
-
At the end of the treatment period, perfuse the mice and collect brains.
-
-
Pharmacodynamic Readouts :
-
Perform immunohistochemistry or immunofluorescence on brain sections using microglia-specific markers (e.g., Iba1, TMEM119) to quantify the reduction in microglia numbers.
-
Isolate brain tissue for flow cytometry to quantify microglia (CD11b+, CD45low).
-
Visualizing the Framework
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling cascade.
In Vivo Efficacy Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CSF-1 Receptor Improves the Antitumor Efficacy of Adoptive Cell Transfer Immunotherapy [escholarship.org]
- 8. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Csf1R-IN-15: A Profile of a Highly Selective Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Csf1R-IN-15, focusing on its kinase selectivity profile. This document synthesizes available data to benchmark this compound against other known CSF1R inhibitors, providing a critical resource for evaluating its potential in therapeutic development.
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage differentiation, proliferation, and survival, making it an attractive target for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] this compound (also referred to as compound 23 in its primary literature) has emerged from a series of highly selective pyrrolo[2,3-d]pyrimidines designed to inhibit CSF1R.[2][3] This guide provides a detailed look at its selectivity and the methodologies used to characterize such inhibitors.
Kinase Selectivity Profile
While a comprehensive screening of this compound against a broad panel of kinases is not publicly available, the primary research highlights its exceptional selectivity. The development of this inhibitor series focused on achieving potent CSF1R inhibition while minimizing activity against other kinases, particularly those within the same family.[2][3]
The research by Aarhus et al. (2023) notes that this series of compounds demonstrates "excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family."[2] Furthermore, the specific structural modifications in this compound were shown to "significantly suppress EGFR activity."[3]
To provide a comparative landscape, the following table includes data for this compound alongside several other CSF1R inhibitors that have been profiled against key kinases from the class III receptor tyrosine kinase family, to which CSF1R belongs. This family includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
| Compound | Csf1R IC50 (nM) | KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Selectivity Notes |
| This compound (Compound 23) | <1 (est.) | Not Available | Not Available | Not Available | Described as highly selective against the PDGFR family and with suppressed EGFR activity.[2][3] |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | Not Available | A multi-targeted inhibitor of CSF1R, KIT, and FLT3.[4] |
| Sotuletinib (BLZ945) | 1 | 3200 | 9100 | 4800 | Demonstrates high selectivity for CSF1R over other class III RTKs.[4] |
| Vimseltinib | 2 | 480 | 160 (FLT3) | 2300 | Shows selectivity for CSF1R with some off-target activity.[4] |
| DCC-3014 | Not Available | >100-fold selective | >100-fold selective | >100-fold selective | Noted for having greater than 100-fold selectivity for CSF1R over closely related kinases. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
CSF1R Signaling Pathway
The binding of the ligands CSF-1 (Colony-Stimulating Factor 1) or IL-34 to CSF1R initiates the dimerization of the receptor. This dimerization triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain, creating docking sites for various signaling proteins. These events activate downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate the proliferation, survival, and differentiation of macrophages and other myeloid cells.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. A widely used method for this is the in vitro kinase assay, often performed against a large panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™)
-
ATP solution
-
384-well plates
-
(If using radioactivity) Phosphocellulose filter plates and scintillation counter
-
(If using luminescence) Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer.
-
Kinase Addition: Add the appropriate amount of a specific purified kinase to each well.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (spiked with [γ-³³P]ATP if using the radiometric method). The ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction. For radiometric assays, this is often done by adding a stop solution like phosphoric acid.
-
Signal Detection:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away. The radioactivity on the filter is then measured using a scintillation counter.
-
Luminescent Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal. The signal is read on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
Unveiling the Cellular Impact of Csf1R-IN-15: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different cell lines is paramount. This guide provides a comprehensive comparison of the cellular effects of Csf1R-IN-15, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), presenting available experimental data, detailed protocols, and visual representations of the underlying biological pathways.
This compound has emerged as a significant tool in the study of CSF1R signaling, a critical pathway in the proliferation, differentiation, and survival of macrophages and other myeloid cells. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This guide synthesizes the available data on the in vitro effects of this compound to aid researchers in evaluating its suitability for their specific experimental needs.
Quantitative Analysis of this compound Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell-based assays. This data provides a quantitative measure of the compound's potency and allows for a direct comparison of its effects on distinct cellular systems.
| Cell Line/System | Assay Type | Endpoint | IC50 (nM) | Reference |
| Ba/F3-hCSF1R | Proliferation Assay | Inhibition of cell proliferation | 1 | [1] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Phospho-MAPK Assay | Inhibition of CSF1-mediated MAPK phosphorylation | 106 | [2] |
| Ba/F3 | Cell Viability Assay | Effect on cell viability | Inactive | [1][3] |
Note: The Ba/F3-hCSF1R cell line is an engineered pro-B cell line that is dependent on the expression and activation of the human CSF1R for its proliferation. The parental Ba/F3 cell line, which does not express CSF1R, serves as a negative control to assess off-target cytotoxicity.
Deciphering the Csf1R Signaling Cascade
The diagram below illustrates the canonical CSF1R signaling pathway. Upon binding of its ligands, CSF1 or IL-34, the CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation. This compound exerts its effect by inhibiting the kinase activity of CSF1R, thereby blocking these downstream signals.
Caption: Csf1R Signaling Pathway and the Point of Inhibition by this compound.
Experimental Workflow for Assessing Csf1R Inhibition
The following diagram outlines a general experimental workflow for evaluating the efficacy of a Csf1R inhibitor like this compound in a cell-based assay. This workflow can be adapted for various cell lines and endpoints.
References
A Comparative Guide to Csf1R-IN-15 and Alternative Csf1R Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Csf1R-IN-15, a notable inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), and compares its performance against other key alternatives in the field. This document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows to aid in the selection of the most suitable compound for preclinical and clinical research.
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of macrophage and microglia development, survival, and function. Its role in various pathologies, including cancer, neuroinflammatory disorders, and autoimmune diseases, has made it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target this receptor, each with distinct potency, selectivity, and pharmacokinetic profiles. This guide focuses on this compound and provides a comparative analysis with prominent alternative inhibitors such as Pexidartinib (PLX3397), BLZ945 (Sotuletinib), and Edicotinib (JNJ-40346527).
Quantitative Comparison of Csf1R Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor. Selectivity is crucial to minimize off-target effects.
| Compound | Csf1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | Other Notable Kinase IC50s (nM) |
| This compound | Not explicitly found | Not available | Not available | Not available |
| Pexidartinib (PLX3397) | 13 - 20[1][2] | 10 - 27[1][2] | 160[1][2] | KDR (350), FLT1 (880), NTRK3 (890)[2] |
| BLZ945 (Sotuletinib) | 1[3] | 3200[4] | 9100 | PDGFRβ (4800) |
| Edicotinib (JNJ-40346527) | 3.2[5][6][7] | 20[5][6][7] | 190[5][6][7] | - |
| ARRY-382 | 9[4] | Not available | Not available | Not available |
| DCC-3014 | Not available | >100-fold selective vs. Csf1R | >100-fold selective vs. Csf1R | PDGFRα/β, VEGFR2 (>100-fold selective vs. Csf1R) |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the Csf1R signaling pathway, a typical kinase inhibitor screening workflow, and an in vivo efficacy study design.
References
- 1. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of tumor-derived colony-stimulating factor 1 (CSF1) promotes an immune-permissive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Benchmarking Csf1R-IN-15: A Comparative Guide to Performance in Established Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Csf1R inhibitor, Csf1R-IN-15, with other established colony-stimulating factor 1 receptor (Csf1R) inhibitors. The performance of these inhibitors is evaluated in key biochemical and cellular assays, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate compounds for research and development.
Introduction to Csf1R and its Inhibition
The colony-stimulating factor 1 receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages.[1][2] Upon binding its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), Csf1R dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor targeting this critical receptor. This guide benchmarks its performance against other well-characterized Csf1R inhibitors: Pexidartinib, GW2580, and Ki20227.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R triggers a cascade of intracellular signaling events crucial for macrophage function. The diagram below illustrates the simplified Csf1R signaling pathway.
Caption: Simplified Csf1R signaling pathway.
Performance Data: Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and other benchmark inhibitors in key assays.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified Csf1R. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | IC50 (nM) | Assay Type |
| This compound | Data Not Available | - |
| Pexidartinib | 17 - 20 | Biochemical Kinase Assay |
| GW2580 | 52.4 | ADP-Glo Kinase Assay[3] |
| Ki20227 | 2 | Biochemical Kinase Assay[4] |
Note: IC50 values can vary between different assay formats and experimental conditions.
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to block the proliferation of cells that are dependent on Csf1R signaling for growth, such as Ba/F3 cells engineered to express human Csf1R or the M-NFS-60 cell line.
| Compound | Cell Line | IC50 (nM) |
| This compound | Ba/F3-hCSF1R | No activity observed |
| Pexidartinib | Ba/F3-hCSF1R | Superior activity reported |
| GW2580 | M-NFS-60 | ~700 |
| Ki20227 | M-NFS-60 | ~100 |
Note: The data for this compound and Pexidartinib in the Ba/F3-hCSF1R cell line is qualitative. Further quantitative studies are required for a direct IC50 comparison.
Experimental Workflow for Inhibitor Benchmarking
A standardized workflow is essential for the accurate and reproducible assessment of Csf1R inhibitors. The following diagram outlines a typical experimental pipeline.
Caption: Experimental workflow for Csf1R inhibitor testing.
Detailed Experimental Protocols
Csf1R ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and literature.[5][6][7][8][9]
Objective: To measure the in vitro inhibitory activity of compounds against Csf1R kinase.
Materials:
-
Recombinant human Csf1R kinase domain
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound, Pexidartinib, GW2580, Ki20227) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare the enzyme solution by diluting the Csf1R kinase in Kinase Assay Buffer.
-
Prepare the substrate/ATP solution by mixing the poly (Glu, Tyr) substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the enzyme solution to each well, followed by 5 µL of the substrate/ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Ba/F3-hCsf1R Cell Proliferation Assay
This protocol is a general guideline for assessing inhibitor effects on the proliferation of Csf1R-dependent cells.[10][11][12]
Objective: To determine the potency of Csf1R inhibitors in a cellular context.
Materials:
-
Ba/F3 cells stably expressing human Csf1R (Ba/F3-hCsf1R)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., Puromycin)
-
Recombinant human CSF-1
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well clear-bottom white assay plates
Procedure:
-
Culture Ba/F3-hCsf1R cells in RPMI-1640 with 10% FBS and selection antibiotic.
-
Wash the cells to remove any residual growth factors and resuspend them in assay medium (RPMI-1640 with 1% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well.
-
Prepare a serial dilution of the test compounds in the assay medium.
-
Add the diluted compounds to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with an EC50 concentration of human CSF-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other benchmark Csf1R inhibitors based on currently available data. While Pexidartinib, GW2580, and Ki20227 have demonstrated potent inhibition of Csf1R in both biochemical and cellular assays, quantitative data for this compound is limited. The qualitative report of its lack of activity in a Ba/F3-hCSF1R proliferation assay, where Pexidartinib showed superior activity, suggests that this compound may have a different potency profile or mechanism of action that warrants further investigation.
To fully assess the potential of this compound as a therapeutic agent, it is crucial to conduct direct, head-to-head comparative studies against other inhibitors in a standardized panel of assays, including biochemical kinase assays, cellular proliferation assays, and target engagement studies within relevant cell types. Such data will be invaluable for the research and drug development community in making informed decisions for future studies.
References
- 1. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. Ba/F3-ETV6-CSF1R-Cell-Line - Kyinno Bio [kyinno.com]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. CSF1R Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
The Synergistic Potential of Csf1R-IN-15 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant hurdle in the efficacy of many cancer treatments. A key player in the TME is the tumor-associated macrophage (TAM), which often promotes tumor growth, angiogenesis, and immunosuppression. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is critical for the differentiation, proliferation, and survival of these macrophages. Csf1R-IN-15 is a potent inhibitor of CSF1R, and its potential in combination with other therapeutic agents is a promising area of cancer research. This guide provides a comparative overview of the preclinical and clinical data on CSF1R inhibitors in combination with chemotherapy, radiotherapy, and immunotherapy, offering a framework for evaluating the potential of this compound in similar therapeutic strategies.
The Rationale for Combination Therapy
Targeting CSF1R with inhibitors like this compound can remodel the tumor microenvironment by depleting or repolarizing pro-tumoral M2-like macrophages towards an anti-tumoral M1-like phenotype. This action can synergize with other cancer therapies in several ways:
-
Chemotherapy: Many chemotherapeutic agents induce the release of CSF1 in the TME, leading to the recruitment of immunosuppressive macrophages that can limit the efficacy of the treatment. Combining a CSF1R inhibitor with chemotherapy can counteract this effect, enhancing the anti-tumor activity of the cytotoxic drug.
-
Radiotherapy: Similar to chemotherapy, radiotherapy can increase the infiltration of TAMs, which contribute to radioresistance and tumor recurrence. Inhibition of CSF1R can sensitize tumors to radiation by depleting these immunosuppressive cells.
-
Immunotherapy: Immune checkpoint inhibitors (ICIs) that target PD-1/PD-L1 or CTLA-4 have revolutionized cancer treatment. However, their efficacy is often limited by the immunosuppressive TME. By reducing the number of M2-like macrophages, CSF1R inhibitors can enhance the infiltration and activity of cytotoxic CD8+ T cells, thereby improving the response to ICIs.
Comparative Analysis of CSF1R Inhibitors in Combination Therapies
While specific data for this compound in combination therapies is emerging, a wealth of information from studies on other potent CSF1R inhibitors provides valuable insights. The following tables summarize key findings from preclinical and clinical studies of Pexidartinib (a small molecule inhibitor), BLZ945 (a small molecule inhibitor), and Emactuzumab (a monoclonal antibody) in combination with various therapeutic agents.
Table 1: Preclinical Efficacy of CSF1R Inhibitors in Combination Therapy
| CSF1R Inhibitor | Combination Agent | Cancer Model | Key Findings |
| Pexidartinib | Paclitaxel | MMTV-PyMT (Breast Cancer) | Reduced macrophage infiltration, decreased tumor growth, and fewer pulmonary metastases compared to paclitaxel alone. |
| BLZ945 | Radiotherapy | Orthotopic Glioblastoma (Mouse) | Significantly improved overall survival compared to either treatment alone; reduced radiation-induced M2 macrophage infiltration. |
| BLZ945 | Anti-PD-1 | Syngeneic Mouse Models | Enhanced anti-tumor immunity with increased CD8+ T cell infiltration and activity. |
| Anti-CSF1R Ab | Gemcitabine | KPC (Pancreatic Cancer) | Reprogrammed TAMs to an M1-like phenotype, enhanced antigen presentation, and improved T-cell-mediated tumor control. |
Table 2: Clinical Efficacy of CSF1R Inhibitors in Combination Therapy
| CSF1R Inhibitor | Combination Agent | Cancer Type | Phase | Key Findings |
| Pexidartinib | Paclitaxel | Advanced Solid Tumors | Ib | Recommended Phase 2 dose established; combination was generally well-tolerated. Objective Response Rate (ORR) of 16% in evaluable patients.[1][2][3][4] |
| Emactuzumab | Atezolizumab (anti-PD-L1) | Advanced Solid Tumors | Ib | Manageable safety profile. ORR of 9.8% in ICB-naïve urothelial bladder cancer and 12.5% in ICB-experienced NSCLC. Increased activated CD8+ TILs associated with clinical benefit.[5] |
| Cabiralizumab (anti-CSF1R) | Nivolumab (anti-PD-1) | Advanced Pancreatic Cancer | II | Did not meet the primary endpoint of improving progression-free survival compared to nivolumab alone. |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the CSF1R signaling pathway, a typical preclinical experimental workflow for evaluating combination therapies, and the logical framework for combining CSF1R inhibition with other treatments.
Caption: The CSF1R signaling cascade, initiated by ligand binding, activates downstream pathways like PI3K/AKT and RAS/MAPK, promoting macrophage survival, proliferation, and differentiation.
References
- 1. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Proper Disposal of Csf1R-IN-15: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Csf1R-IN-15. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local regulations, as well as your institution's Environmental Health and Safety (EHS) guidelines. The information herein is intended to supplement, not replace, these primary resources.
This compound is a potent tyrosine kinase inhibitor used in research.[1] Due to its biological activity and the potential hazards associated with this class of compounds, all waste containing this compound must be treated as hazardous chemical waste.[2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to protect the environment.
Summary of Disposal Procedures for this compound
The following table summarizes the recommended disposal methods for different types of waste generated during the handling of this compound.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid Compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed, and chemically compatible container for disposal through your institution's EHS program. Do not discard in regular trash or down the drain.[2] |
| Solutions in DMSO or other solvents | Collect in a designated, leak-proof hazardous waste container for organic solvents.[3] The container must be properly labeled with all chemical constituents. Do not dispose of down the drain.[4][5] |
| Contaminated Labware | Includes pipette tips, vials, gloves, and weighing papers. Place in a designated, sealed, and clearly labeled hazardous waste container for solid waste.[2] |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of this compound should be collected in a sealed container and disposed of as hazardous waste.[6] |
Detailed Experimental Protocols for Disposal
Adherence to a strict protocol is essential for the safe disposal of this compound. The following step-by-step procedures should be followed.
Disposal of Solid this compound
-
Segregation: At the point of generation, segregate solid this compound waste from other waste streams.
-
Containment: Place the solid waste in a robust, sealable container that is compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.[2][7]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
Pickup: Arrange for disposal through your institution's EHS department by submitting a chemical waste collection request.[6][8]
Disposal of this compound Solutions
Solutions of this compound, often prepared in Dimethyl Sulfoxide (DMSO), require careful handling. DMSO can facilitate the absorption of other chemicals through the skin.[5][9]
-
Segregation: Collect all liquid waste containing this compound in a dedicated hazardous waste container for organic solvents.[3]
-
Containment: Use a leak-proof and shatter-resistant container with a secure cap. Do not overfill the container.[7]
-
Labeling: Label the container with "Hazardous Waste" and list all components, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide").[7]
-
Storage: Keep the container sealed when not in use and store it in a designated, well-ventilated area within secondary containment.[7][8]
-
Pickup: Schedule a pickup with your institution's EHS office for proper disposal.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregation: Collect all disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, in a designated hazardous waste container.
-
Containment: Use a durable, sealable bag or container for this solid waste stream.
-
Labeling: Clearly label the container as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."
-
Storage: Store the container in the designated satellite accumulation area.
-
Pickup: Arrange for collection by your institution's EHS department.
Decontamination Procedures
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A common procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.[2]
-
Disposal of Cleaning Materials: All materials used for decontamination, such as wipes and paper towels, must be disposed of as hazardous waste.[2][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Pathway
Caption: General Laboratory Chemical Waste Workflow
By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. greenfield.com [greenfield.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Csf1R-IN-15
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Csf1R-IN-15, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment. The following procedures are based on best practices for handling potent small molecule kinase inhibitors. A compound-specific risk assessment should be conducted prior to use.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
Due to the potent nature of this compound and the absence of specific toxicity data, a stringent PPE protocol is mandatory to prevent inhalation, ingestion, and skin contact. The required level of PPE varies depending on the procedure being performed.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood. |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be conducted in a biological safety cabinet. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate, clearly labeled waste containers and adhere to designated disposal routes. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Storage and Stability:
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | 3 years |
| In solvent | -80°C | 1 year |
| -20°C | 1 month |
Follow the storage recommendations provided on the Certificate of Analysis for the specific product.[1] Aliquot stock solutions to minimize freeze-thaw cycles.
Step 1: Weighing and Aliquoting the Solid Compound
-
Preparation: Designate a specific work area within a certified chemical fume hood for handling solid this compound.
-
Equipment: Use a calibrated analytical balance, weighing paper, and dedicated spatulas.
-
Procedure:
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of this compound onto the weighing paper.
-
Transfer the weighed solid into a pre-labeled vial.
-
-
Decontamination: Clean the spatula and the weighing area with 70% ethanol followed by a soap and water solution. Dispose of all contaminated materials as hazardous waste.
Step 2: Solution Preparation
-
Solvent: this compound is soluble in DMSO.
-
Procedure:
-
Within the chemical fume hood, add the desired volume of fresh DMSO to the vial containing the weighed this compound.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Disposal Plan: A Critical Final Step
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a dedicated, sealed, and leak-proof hazardous waste container.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. Dispose of the cleaning materials as hazardous waste.
The Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[2] this compound acts as an inhibitor of this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
